molecular formula C3H9In B1585567 Trimethylindium CAS No. 3385-78-2

Trimethylindium

Numéro de catalogue: B1585567
Numéro CAS: 3385-78-2
Poids moléculaire: 159.92 g/mol
Clé InChI: IBEFSUTVZWZJEL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Trimethylindium is a useful research compound. Its molecular formula is C3H9In and its molecular weight is 159.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

trimethylindigane
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InChI

InChI=1S/3CH3.In/h3*1H3;
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InChI Key

IBEFSUTVZWZJEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[In](C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

In(CH3)3, C3H9In
Record name Trimethylindium
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DSSTOX Substance ID

DTXSID90187490
Record name Trimethylindium
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Molecular Weight

159.92 g/mol
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Physical Description

White crystalline solid; [Akzo Nobel MSDS]
Record name Trimethylindium
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Vapor Pressure

2.4 [mmHg]
Record name Trimethylindium
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CAS No.

3385-78-2
Record name Trimethylindium
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Record name Trimethylindium
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Record name Trimethylindium
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Foundational & Exploratory

Trimethylindium: A Comprehensive Technical Guide to its Chemical Properties and Hazards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and significant hazards associated with trimethylindium (TMI). This compound is a critical organometallic precursor in the semiconductor industry, particularly in the manufacturing of indium-containing compound semiconductors.[1] Its utility, however, is matched by its hazardous nature, necessitating a thorough understanding of its characteristics for safe handling and application. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Core Chemical Properties

This compound, with the chemical formula In(CH₃)₃, is a colorless, pyrophoric solid.[1][2] It is a volatile compound that is essential as a metalorganic source of indium for Metal-Organic Vapor Phase Epitaxy (MOVPE).[3] The high purity of TMI, often exceeding 99.9999%, is crucial for achieving the desired electronic properties in semiconductor materials.[3]

Quantitative Chemical Data

The fundamental physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₃H₉In[1]
Molecular Weight 159.922 g/mol [4]
Appearance White, crystalline solid[3]
Melting Point 88 °C (190 °F; 361 K)[1]
Boiling Point 134 °C (273 °F; 407 K)[1]
Density 1.568 g/cm³[1]
Vapor Pressure 2.4 mmHg[5]
Solubility in Water Reacts violently[5]

Inherent Hazards and Safety Precautions

The primary hazard associated with this compound is its pyrophoric nature, meaning it can ignite spontaneously upon contact with air.[3][6] It also reacts violently with water, releasing flammable gases that can self-ignite.[6][7] These properties demand stringent safety protocols and specialized handling procedures.

Hazard Classification and GHS Information

The following table outlines the GHS hazard classifications for this compound, providing a clear summary of its intrinsic dangers.

Hazard ClassGHS ClassificationHazard StatementReferences
Pyrophoric Solids Category 1H250: Catches fire spontaneously if exposed to air[6][8]
Substances which in contact with water emit flammable gases Category 1H260: In contact with water releases flammable gases which may ignite spontaneously[6][8]
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burns and eye damage[6][8]
Serious Eye Damage/Eye Irritation Category 1H318: Causes serious eye damage[6][8]
Health Effects and First Aid

Exposure to this compound can cause severe skin burns and eye damage.[6][7] Inhalation of its combustion products can lead to irritation of the respiratory tract.[6] In case of exposure, immediate and appropriate first aid is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water.[4] Remove contaminated clothing, but only if it is not stuck to the skin.[4] Seek immediate medical attention.[4]

  • Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes, holding the eyelids open.[4] Do not wear contact lenses when handling this material.[4] Seek immediate medical attention.[4]

  • Inhalation: Move the exposed individual to an uncontaminated area.[4] If breathing is difficult, administer oxygen.[4] If breathing has stopped, provide artificial respiration.[4] Seek immediate medical attention.[4]

Experimental Protocols and Handling Procedures

Given the hazardous nature of this compound, all manipulations must be conducted with strict adherence to safety protocols. This includes the use of appropriate personal protective equipment (PPE) and engineering controls.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical splash goggles and a face shield are mandatory.[3][7]

  • Skin Protection: A flame-resistant lab coat, worn over clothing made of natural fibers, is required.[3][9] Chemical-resistant gloves (e.g., neoprene or nitrile) must be worn.[3][7]

  • Respiratory Protection: Handling should be done in a well-ventilated fume hood or a glove box to avoid inhalation.[6][7] In case of a spill or fire, a self-contained breathing apparatus is necessary.[4]

Engineering Controls
  • Glove Box: For most operations, especially those involving the transfer of the solid, a glove box with an inert atmosphere (e.g., argon or nitrogen) is the preferred engineering control.[3][6]

  • Fume Hood: All work with this compound should be performed in a certified chemical fume hood with the sash positioned as low as possible.[3]

  • Fire Extinguishing Media: A Class D dry powder fire extinguisher (e.g., Met-L-X, Lith-X) or dry sand must be readily available in the immediate work area.[4][6] NEVER use water, carbon dioxide, or halogenated extinguishers on a this compound fire. [4]

Visualizing Relationships and Workflows

To better illustrate the connections between the properties of this compound and its associated hazards, as well as a general workflow for its safe handling, the following diagrams are provided.

Trimethylindium_Hazards cluster_properties Chemical Properties cluster_hazards Associated Hazards Pyrophoric Pyrophoric Solid Spontaneous_Ignition Spontaneous Ignition in Air Pyrophoric->Spontaneous_Ignition leads to Water_Reactive Reacts Violently with Water Flammable_Gas_Evolution Flammable Gas Evolution Water_Reactive->Flammable_Gas_Evolution results in Volatile Volatile Solid Inhalation_Hazard Inhalation Hazard of Combustion Products Volatile->Inhalation_Hazard contributes to Severe_Burns Severe Skin and Eye Burns Spontaneous_Ignition->Severe_Burns causes Flammable_Gas_Evolution->Severe_Burns can cause

Caption: Logical relationship between the chemical properties of this compound and its inherent hazards.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Reaction cluster_cleanup Cleanup & Disposal A Risk Assessment & SOP Review B Don Appropriate PPE A->B C Prepare Inert Atmosphere (Glove Box/Fume Hood) B->C D Assemble & Dry Glassware C->D E Transfer TMI under Inert Atmosphere D->E F Conduct Reaction E->F G Quench Residual TMI F->G H Decontaminate Glassware G->H I Dispose of Hazardous Waste H->I

Caption: General experimental workflow for the safe handling of this compound.

Detailed Experimental Methodologies

The following sections provide detailed, plausible experimental protocols for the synthesis, use in MOVPE, and NMR analysis of this compound. These are intended as illustrative examples and should be adapted and reviewed by qualified personnel before implementation.

Experimental Protocol 1: Synthesis of this compound

This protocol is based on the reaction of indium(III) chloride with trimethylaluminum in a high-boiling point solvent.[10][11]

Materials and Equipment:

  • Indium(III) chloride (InCl₃)

  • Trimethylaluminum (TMA)

  • Potassium fluoride (KF)

  • Squalane (high-boiling solvent)

  • Anhydrous, deoxygenated solvents (e.g., cyclopentane) for washing

  • Schlenk line apparatus with inert gas (argon or nitrogen) supply

  • Three-neck round-bottom flask equipped with a mechanical stirrer, condenser, and dropping funnel

  • Heating mantle with temperature controller

  • Sublimation apparatus

Procedure:

  • Apparatus Setup: Assemble the Schlenk line apparatus, ensuring all glassware is thoroughly oven-dried and cooled under a stream of inert gas.

  • Charging the Reactor: In a glove box, charge the three-neck flask with potassium fluoride (1500 g) and indium(III) chloride (800 g).[10]

  • Solvent Addition: Remove the flask from the glove box and connect it to the Schlenk line. Add squalane (4 L) to the flask under a positive pressure of inert gas.[10]

  • Initiation of Reaction: Begin mechanical stirring. Slowly add an initial portion of trimethylaluminum (100 ml) dropwise from the dropping funnel. A brief appearance of white smoke may be observed.[10]

  • Main Reaction: Stir the mixture for two hours at room temperature. Then, heat the reaction mixture to 125°C. Add the remaining trimethylaluminum (to a total of 800 g) over a period of 2.5 hours, maintaining the internal temperature between 100 and 105°C.[10]

  • Reaction Completion and Cooling: After the addition is complete, continue heating the mixture at 100-120°C for an additional 3 hours.[10] Allow the reaction to cool to room temperature under inert gas.

  • Product Isolation and Purification:

    • Carefully transfer the reaction mixture to a sublimation apparatus under an inert atmosphere.

    • Slowly heat the apparatus to 58°C to initiate sublimation, which is carried out for 12 hours with a maximum temperature of 70°C.[10]

    • Collect the sublimed this compound.

    • For further purification, wash the collected TMI with anhydrous cyclopentane and resublimate.[10]

Experimental Protocol 2: General Procedure for MOVPE of an InP Layer

This protocol outlines a general procedure for the deposition of an indium phosphide (InP) layer using this compound and phosphine in a laboratory-scale MOVPE reactor.

Materials and Equipment:

  • This compound (TMI) bubbler

  • Phosphine (PH₃) gas cylinder (or an alternative phosphorus precursor)

  • Hydrogen (H₂) carrier gas

  • InP substrate

  • MOVPE reactor system with mass flow controllers, pressure control, and substrate heater

Procedure:

  • Substrate Preparation: Clean the InP substrate using a standard procedure (e.g., degreasing with organic solvents followed by an acid etch and deionized water rinse) and load it into the MOVPE reactor.

  • System Purge: Purge the entire MOVPE system, including the gas lines and reactor chamber, with high-purity hydrogen gas to remove any residual air and moisture.

  • Substrate Heating: Heat the InP substrate to the desired growth temperature (typically in the range of 500-650°C) under a flow of phosphine and hydrogen. The phosphine flow is necessary to prevent the thermal decomposition of the InP substrate.

  • Growth Initiation: Once the substrate temperature is stable, introduce a controlled flow of this compound vapor into the reactor by passing hydrogen carrier gas through the TMI bubbler. The TMI and PH₃ will react at the hot substrate surface to deposit an epitaxial layer of InP.

  • Growth and Termination: Maintain the gas flows and temperature for the desired growth duration to achieve the target layer thickness. To terminate the growth, switch the TMI flow to the vent line while keeping the PH₃ and H₂ flows on.

  • Cooling: Cool the substrate to room temperature under a continuous flow of phosphine and hydrogen.

  • System Shutdown: Once at room temperature, shut off the precursor and carrier gas flows and vent the reactor. The coated substrate can then be safely removed.

Experimental Protocol 3: Preparation of an NMR Sample of this compound

This protocol describes the safe preparation of an NMR sample of the pyrophoric and air-sensitive this compound. All steps must be performed in a glove box.

Materials and Equipment:

  • This compound (TMI)

  • Anhydrous deuterated benzene (C₆D₆)

  • NMR tube and cap

  • Small vial

  • Pasteur pipette and bulb

  • Spatula

  • Glove box with an inert atmosphere

Procedure:

  • Glove Box Preparation: Ensure the glove box is purged and has a stable inert atmosphere with low oxygen and moisture levels. Bring all necessary materials and equipment into the glove box.

  • Sample Weighing: In the small vial, carefully weigh a small amount of this compound (typically 5-10 mg for ¹H NMR).

  • Dissolution: Add approximately 0.6-0.7 mL of anhydrous deuterated benzene to the vial containing the TMI. Gently swirl the vial to dissolve the solid.

  • Transfer to NMR Tube: Using the Pasteur pipette, carefully transfer the solution from the vial to the NMR tube.

  • Capping and Sealing: Securely cap the NMR tube. For extra precaution against leakage, the cap can be wrapped with Parafilm.

  • Removal from Glove Box: Safely remove the sealed NMR tube from the glove box.

  • Analysis: The sample is now ready for NMR analysis. Inform the NMR facility manager about the hazardous nature of the sample.

  • Post-Analysis Handling: After analysis, the sample must be returned to a glove box for safe quenching and disposal of the contents. The NMR tube should be thoroughly cleaned and decontaminated.

This guide provides essential information for the safe and effective use of this compound. It is imperative that all personnel working with this compound receive thorough training on its hazards and the specific procedures required for its handling. Always consult the Safety Data Sheet (SDS) and relevant institutional safety protocols before commencing any work with this compound.

References

A Technical Guide to the Synthesis of Trimethylindium from Indium Trichloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Trimethylindium (TMI), with the chemical formula In(CH₃)₃, is a critical organoindium precursor for the deposition of indium-containing compound semiconductors via Metal-Organic Chemical Vapor Deposition (MOCVD).[1][2][3] The high purity of TMI is paramount for manufacturing high-performance optoelectronic devices such as light-emitting diodes (LEDs) and laser diodes.[4] This guide provides an in-depth overview of the primary synthetic route to this compound, starting from anhydrous indium trichloride (InCl₃). It details the underlying chemical reactions, experimental protocols, purification techniques, and essential safety considerations.

Introduction to this compound

TMI is a colorless, crystalline solid that readily sublimes.[2] It is a pyrophoric compound, meaning it ignites spontaneously upon contact with air, and reacts violently with water.[5][6] Due to its vital role in the semiconductor industry, the synthesis of high-purity TMI is of significant interest.[2] The most common and straightforward laboratory synthesis involves the reaction of indium trichloride with a suitable methylating agent.[5][7]

Synthesis from Indium Trichloride

The synthesis of this compound from indium trichloride is typically achieved through the reaction with organolithium or Grignard reagents in an ether solvent.[7] Indium trichloride acts as a Lewis acid in these reactions.[7][8]

Reaction with Methyllithium

The reaction of indium trichloride with methyllithium (LiCH₃) in a diethyl ether solution yields a this compound-ether adduct, from which the final product is isolated.[5][7] The balanced chemical equation for this reaction is:

InCl₃ + 3LiCH₃ → In(CH₃)₃•O(C₂H₅)₂ + 3LiCl [5][7]

Reaction with Methylmagnesium Halides (Grignard Reagents)

Alternatively, a Grignard reagent such as methylmagnesium iodide (CH₃MgI) can be used as the methylating agent.[7] This reaction also proceeds in diethyl ether and produces the corresponding magnesium halide salts as byproducts.[7]

InCl₃ + 3CH₃MgI → In(CH₃)₃•O(C₂H₅)₂ + 3MgClI [7]

Experimental Protocol: A Generalized Approach

The following protocol outlines the general steps for the synthesis of this compound. All procedures must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques due to the pyrophoric nature of the reagents and product.[9][10]

Materials and Equipment:

  • Anhydrous Indium Trichloride (InCl₃)

  • Methyllithium solution in diethyl ether (e.g., 1.6 M) or freshly prepared Methylmagnesium Iodide

  • Anhydrous diethyl ether

  • Schlenk flask and other appropriate glassware

  • Magnetic stirrer and heating mantle

  • Sublimation apparatus

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with anhydrous indium trichloride under an inert atmosphere.

  • Solvent Addition: Anhydrous diethyl ether is added to the flask to create a suspension of the indium trichloride.

  • Addition of Methylating Agent: The flask is cooled in an ice bath. The methyllithium solution (or Grignard reagent) is added dropwise to the stirred suspension of indium trichloride. This is an exothermic reaction and the temperature should be carefully controlled.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.

  • Initial Product Isolation: The reaction results in a slurry containing the this compound-ether adduct and precipitated lithium or magnesium salts. The solvent can be removed under vacuum to yield the crude product mixture.

  • Purification by Sublimation: The crude product is transferred to a sublimation apparatus. The apparatus is heated under vacuum, causing the this compound to sublime, leaving the non-volatile inorganic salts behind. The purified this compound is collected on a cold finger.[4]

  • Final Product Handling: The purified, white crystalline this compound is collected and stored in a sealed container under an inert atmosphere.[10]

Data Presentation

The following tables summarize key data related to this compound and its synthesis.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical FormulaIn(CH₃)₃ or C₃H₉In
Molar Mass159.92 g/mol [11]
AppearanceWhite, crystalline solid[5]
Melting Point88 °C[2][5]
Boiling Point134 °C (decomposes above 101 °C)[5]
Density1.568 g/cm³ (at 20 °C)[5]
Solubility in WaterReacts violently[5]

Table 2: Typical Synthesis Parameters and Outcomes

ParameterValue/Range
Reactant Ratio (InCl₃:MeLi)1 : 3 (stoichiometric)
SolventDiethyl Ether
Reaction Temperature0 °C to Room Temperature
Typical Yield65-70%[4]
Purity (post-sublimation)Up to 99.999% (5N) with respect to metallic impurities[4]
Purity (Semiconductor Grade)>99.9999% (6N)[2]

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants InCl3 Indium Trichloride (InCl₃) Adduct This compound-Ether Adduct (In(CH₃)₃•OEt₂) InCl3->Adduct + 3 CH₃Li MeLi 3 x Methyllithium (CH₃Li) MeLi->Adduct Solvent Diethyl Ether Solvent->Adduct Solvent LiCl 3 x Lithium Chloride (LiCl) Adduct->LiCl Byproduct

Caption: Reaction scheme for this compound synthesis.

Experimental Workflow

G Start Start: Anhydrous InCl₃ Reaction Reaction with CH₃Li in Diethyl Ether Start->Reaction Filtration Removal of Salt Byproducts Reaction->Filtration Evaporation Solvent Removal (Vacuum) Filtration->Evaporation Sublimation Purification by Sublimation Evaporation->Sublimation Product Pure TMI Product (In(CH₃)₃) Sublimation->Product

References

In-depth Technical Guide to the Physical Properties of Solid Trimethylindium (TMIn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylindium (TMIn), with the chemical formula In(CH₃)₃, is a crucial organometallic precursor in the semiconductor industry, primarily utilized in Metal-Organic Chemical Vapor Deposition (MOVPE) for the growth of indium-containing compound semiconductors.[1] These materials are fundamental components in a wide array of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells. The physical properties of solid TMIn are of paramount importance as they directly influence its handling, sublimation, and transport characteristics, which in turn affect the uniformity, purity, and overall quality of the deposited thin films. This technical guide provides a comprehensive overview of the core physical properties of solid this compound, complete with quantitative data, detailed experimental protocols, and visualizations to aid in research and development.

Core Physical Properties

Solid this compound is a colorless, pyrophoric crystalline solid, meaning it can spontaneously ignite upon contact with air.[2][3] This high reactivity necessitates careful handling under inert atmosphere conditions. The key physical properties of TMIn are summarized in the tables below.

General Physical Properties
PropertyValueReference
Chemical Formula In(CH₃)₃[4]
Molar Mass 159.92 g/mol [4]
Appearance White crystalline solid[4]
Density 1.568 g/cm³ (at 20 °C)[4]
Thermal Properties
PropertyValueReference
Melting Point 88 - 89.8 °C (361 - 362.95 K)[4]
Boiling Point 134 °C (407 K)[4]
Thermal Decomposition Begins to decompose above 101 °C[4]
Vapor Pressure Data

The vapor pressure of this compound is a critical parameter for its application in MOVPE, as it determines the precursor's delivery rate to the reactor. Several equations have been reported, with the following being widely accepted for its accuracy under typical MOVPE conditions:[5]

Vapor Pressure EquationTemperature RangeReference
log₁₀P (Torr) = 10.98 – 3204/T (K)Wide range for MOVPE[5]
log₁₀P (Torr) = 11.09 – 3246/T (K)(Not specified)[6]
Structural Properties

In the solid state, this compound is known to exist in two polymorphic forms: a tetragonal phase and a rhombohedral phase.[4] The tetragonal phase is typically obtained through sublimation and is characterized by a tetrameric structure. The rhombohedral phase, discovered more recently, is formed upon recrystallization from hexane.[4]

Crystal SystemSpace Groupa (Å)c (Å)ZReference
TetragonalP4₂/n13.4646.3798[7]

Experimental Protocols

The accurate determination of the physical properties of this compound requires specialized experimental techniques, particularly due to its pyrophoric and air-sensitive nature.

Vapor Pressure Measurement

The vapor pressure of TMIn has been determined using both dynamic and static methods.[8]

1. Dynamic Measurement using an Ultrasonic Monitor (e.g., Epison™):

  • Objective: To measure the vapor pressure of TMIn under carrier gas flow conditions, simulating an MOVPE environment.

  • Apparatus: An MOVPE system equipped with an ultrasonic concentration monitor (e.g., Epison™), a mass flow controller for the carrier gas (typically hydrogen or nitrogen), a temperature-controlled bubbler containing solid TMIn, and pressure sensors.

  • Procedure:

    • Solid TMIn is loaded into a stainless-steel bubbler under an inert atmosphere (e.g., in a glovebox).

    • The bubbler is installed in the MOVPE system and its temperature is precisely controlled using a thermostat bath.

    • A carrier gas (e.g., H₂) is passed through the bubbler at a known flow rate, controlled by a mass flow controller.

    • The gas mixture (carrier gas + sublimed TMIn) flows through the ultrasonic monitor.

    • The ultrasonic monitor measures the speed of sound in the gas mixture, which is dependent on the concentration of TMIn.

    • The concentration of TMIn in the carrier gas is calculated from the speed of sound measurement.

    • The partial pressure of TMIn is then determined using the ideal gas law, considering the total pressure in the system and the molar fraction of TMIn.

    • The measurements are repeated at various bubbler temperatures to obtain the vapor pressure as a function of temperature.

2. Static Measurement using a Capacitance Manometer (e.g., Baratron™):

  • Objective: To directly measure the vapor pressure of TMIn in a static (no flow) system.

  • Apparatus: A high-vacuum system, a temperature-controlled sample holder for TMIn, and a high-precision capacitance manometer.

  • Procedure:

    • A sample of solid TMIn is placed in the sample holder under an inert atmosphere.

    • The system is evacuated to a high vacuum to remove any residual gases.

    • The sample holder is heated to a specific temperature, and the system is allowed to reach thermal equilibrium.

    • The vapor pressure of TMIn at that temperature is directly measured by the capacitance manometer.

    • The procedure is repeated at different temperatures to establish the vapor pressure curve.

Melting Point Determination by Differential Scanning Calorimetry (DSC)

Due to its high purity, the melting of TMIn occurs over a very narrow temperature range. DSC is an ideal technique for accurately determining this melting point.

  • Objective: To determine the melting point and enthalpy of fusion of TMIn.

  • Apparatus: A Differential Scanning Calorimeter (DSC) with a controlled atmosphere capability.

  • Procedure:

    • In an inert atmosphere glovebox, a small sample of TMIn (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan.

    • An empty, hermetically sealed aluminum pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The DSC cell is purged with a dry, inert gas (e.g., nitrogen or argon).

    • A temperature program is initiated, typically involving heating the sample at a constant rate (e.g., 5-10 °C/min) through its melting range.

    • The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

    • The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (XRD)

Determining the crystal structure of the air-sensitive TMIn requires careful handling to prevent decomposition.

  • Objective: To determine the crystal system, space group, and atomic coordinates of TMIn.

  • Apparatus: A single-crystal X-ray diffractometer equipped with a low-temperature device (e.g., a cryostream).

  • Procedure:

    • Suitable single crystals of TMIn are selected under a microscope in an inert atmosphere (glovebox).

    • A selected crystal is coated with a layer of inert, viscous oil (e.g., perfluoropolyether oil) to protect it from the atmosphere.[4]

    • The oil-coated crystal is mounted on a cryo-loop.

    • The mounted crystal is rapidly transferred to the diffractometer and immediately cooled to a low temperature (e.g., 100-150 K) by the cryostream. This low temperature minimizes thermal motion of the atoms and protects the crystal from decomposition.[4]

    • A monochromatic X-ray beam is directed at the crystal.

    • The crystal is rotated in the X-ray beam, and the diffraction pattern (the intensities and positions of the diffracted X-ray spots) is collected by a detector.

    • The collected diffraction data is then processed to determine the unit cell parameters and the crystal structure is solved and refined using specialized software.

Visualizations

Experimental Workflow for Physical Characterization of TMIn

G cluster_synthesis TMIn Synthesis & Purification cluster_characterization Physical Property Characterization cluster_data Data Analysis & Modeling cluster_application Application in MOVPE Synthesis Synthesis of TMIn Purification Purification (e.g., Sublimation) Synthesis->Purification Vapor_Pressure Vapor Pressure Measurement (Dynamic/Static) Purification->Vapor_Pressure Melting_Point Melting Point Determination (DSC) Purification->Melting_Point Crystal_Structure Crystal Structure Analysis (Single-Crystal XRD) Purification->Crystal_Structure VP_Data Vapor Pressure Curve & Equation Vapor_Pressure->VP_Data Thermal_Data Melting Temperature & Enthalpy Melting_Point->Thermal_Data Structural_Data Unit Cell & Atomic Coordinates Crystal_Structure->Structural_Data MOVPE_Process MOVPE Process Optimization VP_Data->MOVPE_Process Thermal_Data->MOVPE_Process Structural_Data->MOVPE_Process

Caption: Workflow for the physical characterization of this compound.

Conclusion

A thorough understanding of the physical properties of solid this compound is indispensable for its effective and safe use as a precursor in the fabrication of advanced semiconductor materials. The data and experimental protocols presented in this guide offer a foundational resource for researchers and professionals working in this field. Accurate characterization of TMIn enables precise control over the MOVPE process, leading to the reproducible growth of high-quality epitaxial layers with desired properties for next-generation electronic and optoelectronic devices.

References

Trimethylindium (CAS 3385-78-2): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylindium (TMI), with the CAS number 3385-78-2, is a pivotal organoindium compound with the chemical formula In(CH₃)₃. It presents as a colorless, pyrophoric solid that is crucial for various advanced technological applications, most notably as a high-purity indium precursor in the semiconductor industry.[1][2][3] Its high reactivity and volatility make it an essential component in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of compound semiconductors such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs).[2] This technical guide provides an in-depth overview of this compound, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and handling, and its primary applications.

Chemical and Physical Properties

This compound is a monomeric compound in the gaseous state with a trigonal planar structure.[2] In the solid state, it can exist in two polymorphs: a tetragonal phase and a rhombohedral phase.[2] It is a potent Lewis acid, readily forming adducts with Lewis bases like secondary amines and phosphines.[2]

Data Presentation: Physical and Chemical Properties
PropertyValueReference
CAS Number 3385-78-2[1][2]
Molecular Formula C₃H₉In[2]
Molecular Weight 159.92 g/mol [2]
Appearance Colorless, opaque crystals[1]
Melting Point 88 °C (190 °F; 361 K)[1][2]
Boiling Point 134 °C (273 °F; 407 K)[1][2]
Density 1.568 g/cm³ (at 20 °C)[1][2]
Vapor Pressure log P (Torr) = 10.98 – 3204/T (K)[2]
Solubility in Water Reacts violently[1]
Main Hazards Pyrophoric, Corrosive[1]
Data Presentation: Thermodynamic Properties
PropertyValueUnitReference
Standard Enthalpy of Formation (ΔfH⦵₂₉₈) 150.5-169.7kJ/mol[1]
Enthalpy of Fusion (hfust) 14.30kJ/mol[4]
Enthalpy of Sublimation (hsub) 48.50 ± 2.50kJ/mol[4]

Experimental Protocols

Synthesis of High-Purity this compound

A common method for synthesizing high-purity this compound, particularly for electronic applications, involves the reaction of an indium trihalide with an organoaluminum compound in a high-boiling point hydrocarbon solvent. This method is designed to minimize oxygen-containing impurities.

Materials:

  • Indium(III) chloride (InCl₃)

  • Trimethylaluminum (TMA)

  • Potassium fluoride (KF)

  • Squalane (high-boiling hydrocarbon solvent)

  • Nitrogen or Argon (inert gas)

  • Cyclopentane (for washing)

Equipment:

  • 12 L stainless steel kettle head pot with a thermowell, mechanical stirrer, and nitrogen inlet

  • Dropping funnel

  • Dry ice condenser

  • Dry ice cooled receiver

  • Vacuum pump

Procedure:

  • To the 12 L stainless steel reactor, add 1500 g of potassium fluoride (KF), 800 g of indium(III) chloride (InCl₃), and 4 L of squalane under a nitrogen atmosphere.

  • Attach a dropping funnel and add 100 ml of trimethylaluminum (TMA) to the stirred mixture.

  • Heat the mixture to 125 °C.

  • Slowly add the remaining TMA over 2.5 hours while maintaining the temperature between 100-120 °C.

  • After the addition is complete, continue heating the mixture at 100-120 °C for an additional 3.5 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the dropping funnel and replace it with a dry ice condenser connected to a dry ice cooled receiver.

  • Apply a vacuum of 0.05 mm Hg.

  • Slowly heat the pot to 58 °C (thermowell temperature of 45 °C) to begin the sublimation of this compound.

  • Continue the sublimation for 12 hours, with a maximum pot temperature of 70 °C and a maximum thermowell temperature of 65 °C.

  • The purified this compound will condense in the dry ice cooled receiver.

  • For further purification to remove metallic impurities, the collected this compound can be washed with cyclopentane and resublimated.

Metal-Organic Chemical Vapor Deposition (MOCVD) of Indium Phosphide (InP)

Materials:

  • This compound (TMIn) - high purity electronic grade

  • Phosphine (PH₃) or Tertiarybutylphosphine (TBP)

  • Hydrogen (H₂) - carrier gas

  • Indium Phosphide (InP) or Gallium Arsenide (GaAs) substrate

Equipment:

  • Horizontal or vertical MOCVD reactor with an IR-heated graphite susceptor

  • Mass flow controllers for all gaseous precursors

  • Pressure control system

  • Substrate handling system

Procedure:

  • Prepare the InP or GaAs substrate by cleaning, etching, and rinsing with deionized water.

  • Load the substrate into the MOCVD reactor.

  • Heat the substrate to the desired growth temperature, typically in the range of 520-650 °C, under a hydrogen carrier gas flow.[5]

  • Introduce the Group V precursor (phosphine or TBP) into the reactor to stabilize the substrate surface.

  • Introduce this compound into the reactor via the hydrogen carrier gas. The TMIn bubbler is typically maintained at a constant temperature (e.g., 17-20 °C) to ensure a stable vapor pressure.[5][6]

  • The V/III ratio (the ratio of the molar flow rate of the Group V precursor to the Group III precursor) is a critical parameter and is varied to optimize film quality, typically ranging from 1.5 to 80.[5]

  • The chamber pressure is maintained at a low pressure, for example, between 20 and 200 mbar.[5]

  • The deposition is carried out for the desired time to achieve the target film thickness.

  • After the growth is complete, the TMIn flow is stopped, and the substrate is cooled down under a continuous flow of the Group V precursor to prevent surface decomposition.

  • The grown InP epilayer can be characterized by techniques such as X-ray diffraction (XRD), photoluminescence (PL), and Hall measurements to assess its crystalline quality, optical properties, and electrical properties.[5]

Safe Handling and Quenching of this compound

This compound is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water.[1][7] Strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Flame-resistant lab coat

  • Safety glasses and a face shield

  • Neoprene or nitrile rubber gloves[7]

Handling Procedures:

  • All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a glove box or using Schlenk line techniques.[7][8]

  • Ensure all glassware and equipment are thoroughly dried before use.

  • Keep flammable materials away from the work area.

  • Have a Class D fire extinguisher, dry sand, or soda ash readily available for fire suppression. Do not use water. [7]

Quenching Procedure for Small Residual Amounts:

  • Work in a fume hood and under an inert atmosphere.

  • Place the flask containing the residual this compound in an ice bath.

  • Slowly and dropwise, add a less reactive alcohol such as isopropanol to the cooled and stirred residue.

  • Once the initial vigorous reaction subsides, a 1:1 mixture of isopropanol and water can be slowly added.

  • Finally, water can be added dropwise to ensure complete quenching.

  • The resulting solution should be neutralized before disposal as hazardous waste.

Visualizations

Synthesis of High-Purity this compound

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification InCl3 InCl₃ ReactionVessel Reaction at 100-120°C under N₂ InCl3->ReactionVessel TMA Trimethylaluminum (TMA) TMA->ReactionVessel KF Potassium Fluoride (KF) KF->ReactionVessel Squalane Squalane (Solvent) Squalane->ReactionVessel Sublimation Vacuum Sublimation ReactionVessel->Sublimation Crude Product Washing Washing with Cyclopentane Sublimation->Washing Resublimation Resublimation Washing->Resublimation Product High-Purity This compound Resublimation->Product

Caption: Workflow for the synthesis of high-purity this compound.

MOCVD Process for Indium Phosphide (InP) Growth

MOCVD_Workflow cluster_reactor MOCVD Reactor TMIn This compound (TMIn) Source Reactor Deposition Chamber (520-650°C) TMIn->Reactor Enters Chamber PH3 Phosphine (PH₃) Source PH3->Reactor Enters Chamber H2 Hydrogen (H₂) Carrier Gas H2->TMIn H2->PH3 H2->Reactor Main Flow Substrate InP Substrate Product InP Epitaxial Layer Substrate->Product Growth

Caption: Schematic of the MOCVD process for InP epitaxial growth.

Thermal Decomposition Pathway of this compound

Thermal_Decomposition TMI In(CH₃)₃ DMI In(CH₃)₂ TMI->DMI - •CH₃ CH3_radical MMI InCH₃ DMI->MMI - •CH₃ In In MMI->In - •CH₃ Ethane C₂H₆ CH3_radical->Ethane 2x

References

Understanding the Pyrophoric Nature of Trimethylindium: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the pyrophoric nature of trimethylindium (TMI), a critical organometallic precursor in various industrial and research applications, including the manufacturing of semiconductors. Due to its spontaneous ignition in air and violent reaction with water, a thorough understanding of its chemical properties and safe handling protocols is paramount.

Core Properties and Hazards

This compound (In(CH₃)₃) is a white, crystalline solid that is highly valued as a source of indium in Metalorganic Vapour Phase Epitaxy (MOVPE).[1] However, its utility is matched by its significant hazards. TMI is classified as a pyrophoric solid, meaning it can spontaneously ignite when exposed to air.[2][3][4] This reactivity is a result of the highly energetic reaction between TMI and oxygen. Additionally, it reacts violently with water, releasing flammable gases that can also ignite.[2][5]

Quantitative Data Summary

The following table summarizes the key physical and safety-related properties of this compound, compiled from various safety data sheets and chemical databases.

PropertyValueSource(s)
Molecular Formula C₃H₉In[2][6]
Molecular Weight 159.92 g/mol [2][7]
Appearance White crystalline solid[1][8][9]
Melting Point 88 °C (190.4 °F)[1][2][8][9]
Boiling Point 133.8 - 136 °C (272.8 - 276.8 °F)[7][9]
Flash Point -18 °C (-0.4 °F)[8]
Vapor Pressure 5 mmHg @ 25 °C[2]
Density 1.568 g/cm³[4][9]
Decomposition Uncontrollable above 101 °C; can be explosive if heated above 100°C. Thermally unstable above 140°C.[1][2][9]

Pyrophoric Reaction and Decomposition Pathway

The pyrophoric nature of this compound stems from its rapid and highly exothermic reaction with oxygen in the air. This oxidation process leads to the formation of indium oxide and combustion of the methyl groups. The thermal decomposition of TMI is also a critical factor, as it can be autocatalytic and uncontrollable, especially at temperatures exceeding its melting point.[1] The decomposition involves the sequential breaking of the In-CH₃ bonds, leading to the formation of methyl radicals (CH₃•) which then react to form ethane (C₂H₆), and leaving behind methylindium (MI) as an intermediate.[10][11]

pyrophoric_reaction TMI This compound (In(CH₃)₃) Intermediates Reactive Intermediates (e.g., (CH₃)₂InOH, CH₃InO) TMI->Intermediates Reaction FlammableGases Flammable Gases (e.g., Methane) TMI->FlammableGases Reaction with H₂O Ignition Ignition/Explosion TMI->Ignition Spontaneous Reaction O2 Oxygen (O₂ from Air) O2->Ignition H2O Water/Moisture (H₂O) H2O->Intermediates H2O->FlammableGases In2O3 Indium Oxide (In₂O₃) Intermediates->In2O3 Further Oxidation Combustion Combustion Products (CO₂, H₂O) Intermediates->Combustion Combustion FlammableGases->Ignition Ignition

Pyrophoric reaction pathway of this compound with air and moisture.

Experimental Protocols for Handling this compound

Due to its extreme reactivity, all handling of this compound must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk line techniques.[2][5] All equipment must be scrupulously dried to remove any traces of water.

General Handling Workflow

The following diagram outlines a generalized workflow for safely handling this compound in a research setting.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Prep_PPE Don Appropriate PPE (FR lab coat, gloves, goggles) Prep_Inert Establish Inert Atmosphere (Glovebox/Schlenk Line) Prep_PPE->Prep_Inert Prep_Glassware Oven/Flame-Dry Glassware Prep_Inert->Prep_Glassware Handling_Transfer Transfer TMI under Inert Atmosphere Prep_Glassware->Handling_Transfer Handling_Reaction Perform Reaction (under inert conditions) Handling_Transfer->Handling_Reaction Cleanup_Quench Carefully Quench Residual TMI (e.g., with isopropanol) Handling_Reaction->Cleanup_Quench Cleanup_Dispose Dispose of Waste according to Institutional Protocols Cleanup_Quench->Cleanup_Dispose

A generalized workflow for the safe handling of this compound.
Key Experimental Methodologies Cited

While specific experimental protocols for studying the pyrophoric nature of TMI are not extensively detailed in the initial search, the general approach involves controlled exposure of TMI to air or moisture under monitored conditions. A typical experiment would involve:

  • Sample Preparation: A known quantity of TMI is loaded into a reaction vessel under a strictly inert atmosphere.

  • Controlled Exposure: A controlled flow of air, oxygen, or water vapor is introduced into the reaction vessel.

  • Monitoring: The reaction is monitored for signs of ignition, temperature changes (using thermocouples), and pressure changes.

  • Product Analysis: The solid and gaseous products of the reaction are collected and analyzed using techniques such as X-ray diffraction (XRD) for solid residues and gas chromatography-mass spectrometry (GC-MS) for gaseous byproducts.

Safety Precautions and Emergency Procedures

Given the hazardous nature of this compound, stringent safety measures are non-negotiable.

  • Personal Protective Equipment (PPE): Always wear fire-resistant laboratory coats, chemical-resistant gloves (neoprene or nitrile rubber), and tightly fitting safety goggles or a full-face shield.[2][8]

  • Engineering Controls: Work must be performed in a glovebox or a well-ventilated fume hood equipped with an inert gas supply.[2][5] Laboratory and production areas must be equipped with special fire-extinguishing media for organometallics.[2][5]

  • Fire Extinguishing: In case of a fire, DO NOT USE WATER .[2] Use a dry chemical powder (e.g., Met-L-X), soda ash, or lime to extinguish the fire.[9] If the material is ignited, it may be safest to allow it to burn out while containing the fire to the immediate area.[2]

  • Spill Response: In the event of a spill, evacuate the area and remove all ignition sources.[8] If possible and safe to do so, cover the spill with a dry, inert material like sand or dolomite to smother the reaction.[2] Allow the material to decompose or the fire to burn out before attempting cleanup.[2]

  • First Aid:

    • Skin Contact: Brush off any loose particles and immediately flush the affected area with copious amounts of water.[8] Seek immediate medical attention.[2]

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[9] Seek immediate medical attention.[2]

    • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

This guide provides a foundational understanding of the pyrophoric nature of this compound. It is imperative that all personnel handling this material receive thorough training on its hazards and the specific safety protocols established within their institution. Always consult the most recent Safety Data Sheet (SDS) for this compound before use.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Trimethylindium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and bonding of trimethylindium (In(CH₃)₃), a pivotal organometallic compound in various scientific and industrial applications, including as a precursor in the manufacture of compound semiconductors.

Molecular Structure

The molecular structure of this compound is highly dependent on its physical state. In the gas phase, it exists as a monomer with a trigonal planar geometry.[1][2] However, in the solid state and in solution, it exhibits more complex oligomeric structures.

Gas Phase Structure

In the gaseous state, this compound is a monomeric molecule with a trigonal planar structure.[1][2] This structure has been determined by vapor phase electron diffraction.[3][4] The indium atom is at the center, bonded to three methyl groups.

Solid State Structure

In the solid state, this compound is a colorless, pyrophoric solid and displays polymorphism, existing in at least two different forms: a tetragonal phase and a rhombohedral phase.[1]

  • Tetragonal Phase: This phase is obtained by methods such as sublimation.[1] In this form, this compound is tetrameric, similar to its structure in a benzene solution.[1] These tetramers are further linked to form an infinite network.[1] Each indium atom is five-coordinate, featuring a distorted trigonal planar configuration.[1] There are three shorter equatorial In-C bonds and two longer axial In-C bonds that bridge to other indium atoms.[1]

  • Rhombohedral Phase: Discovered in 2005, this lower-density phase is formed when this compound is recrystallized from a hexane solution.[1] It consists of cyclic hexamers with (InC)₆ rings in an extended chair conformation, which are interlinked to form an infinite network.[1] The indium atoms in this phase are also five-coordinate.[1]

Solution Structure

In a benzene solution, this compound exists as a tetramer.[1]

Bonding in this compound

This compound is an electron-deficient compound, which drives its tendency to form oligomeric structures in the solid state and in solution to alleviate this deficiency. Compared to its lighter Group 13 congeners, trimethylaluminium and trimethylgallium, this compound is a weaker Lewis acid.[1][2] It readily forms adducts with secondary amines and phosphines.[1]

A qualitative molecular orbital description for the bonding in the tetrameric form suggests a new type of methyl bridge, different from the sharp-angled M-CH₃-M bridges found in trimethylaluminum.[5] In the tetramer, a "monomer" unit of nearly trigonal In(CH₃)₃ has one of its In-CH₃ bonds pointing towards the trigonal plane of an adjacent "monomer," forming an unsymmetrical, linear In-CH₃···In bridge.[5]

Quantitative Structural Data

The following tables summarize the key quantitative data on the molecular structure of this compound in its different phases.

Table 1: Molecular Structure Data of Gaseous this compound

ParameterValueExperimental Method
In-C Bond Length (r)209.3 ± 0.6 pmVapor Phase Electron Diffraction
C-H Bond Length (r)114 ± 3 pmVapor Phase Electron Diffraction
H-C-In Bond Angle (∠)112.7 ± 0.8°Vapor Phase Electron Diffraction

Data sourced from a 1974 vapor phase electron diffraction study.[3]

Table 2: In-C Bond Distances in Solid-State this compound

PhaseBond TypeBond Length (pm)
TetragonalEquatorial (within monomer)~216
Axial (linking tetramers)308
Axial (inter-tetramer)356
RhombohedralEquatorial (within monomer)216.7 (average)
Axial (linking hexamers)302.8
Axial (inter-hexamer)313.4

Data sourced from X-ray crystallography studies.[1]

Experimental Protocols

The determination of the molecular structure of this compound relies on several key experimental techniques.

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase.[6]

Methodology:

  • Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a nozzle.[6]

  • Electron Beam Interaction: A high-energy beam of electrons is directed at the effusing gas sample.[6]

  • Scattering: The electrons are scattered by the molecules of this compound.[6]

  • Detection: The scattered electrons form a diffraction pattern that is captured on a detector.[6]

  • Data Analysis: The diffraction pattern, which is a function of the scattering angle, is analyzed to determine the internuclear distances and bond angles within the molecule.[6]

For the study of this compound, exposures were made with the nozzle at 21 °C, where the vapor pressure of the solid is 3 Torr.[3]

X-ray Crystallography

X-ray crystallography is used to determine the arrangement of atoms within a crystal.

Methodology:

  • Crystal Growth: Single crystals of this compound are grown, for example, by sublimation or recrystallization from a suitable solvent like hexane.[1]

  • X-ray Diffraction: A beam of monochromatic X-rays is directed at the crystal.

  • Diffraction Pattern: The crystal diffracts the X-rays, creating a unique diffraction pattern of spots.

  • Data Collection: The intensities and positions of the diffracted spots are measured.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal, from which the positions of the atoms can be determined. This model is then refined to best fit the experimental data.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are related to its structure and bonding.[7] The number of vibrational modes for a non-linear molecule like this compound can be calculated using the formula 3N-6, where N is the number of atoms.[8]

Methodology:

  • Sample Preparation: The this compound sample is prepared for analysis, which can be in the solid, liquid, or gas phase.

  • Spectrometer: The sample is placed in an IR or Raman spectrometer.

  • Data Acquisition: An IR or Raman spectrum is recorded, showing the vibrational frequencies of the molecule.

  • Spectral Analysis: The observed vibrational bands are assigned to specific molecular motions (e.g., In-C stretching, CH₃ rocking) based on theoretical calculations and comparison with related molecules.

Visualizations

The following diagrams illustrate the molecular structure and a simplified reaction pathway of this compound.

Trimethylindium_Monomer In In C1 C In->C1 C2 C In->C2 C3 C In->C3 H11 H C1->H11 H12 H C1->H12 H13 H C1->H13 H21 H C2->H21 H22 H C2->H22 H23 H C2->H23 H31 H C3->H31 H32 H C3->H32 H33 H C3->H33

Caption: Ball-and-stick model of the monomeric structure of this compound.

TMI_Decomposition TMI In(CH₃)₃ (this compound) DMI In(CH₃)₂ (Dimethylindium radical) TMI->DMI + •CH₃ MI InCH₃ (Methylindium radical) DMI->MI + •CH₃ In In (Indium atom) MI->In + •CH₃ Me_radical •CH₃ (Methyl radical)

Caption: Simplified stepwise thermal decomposition pathway of this compound.

References

The Thermal Decomposition of Trimethylindium: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylindium (TMIn), an organometallic compound with the formula In(CH₃)₃, is a critical precursor in the manufacturing of indium-containing compound semiconductors. These materials are fundamental components in a wide array of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells. The performance and quality of these devices are intrinsically linked to the precise control of the thin film deposition process, which is governed by the thermal decomposition characteristics of the precursor. Understanding the intricate details of how TMIn breaks down under heat is paramount for optimizing growth parameters, enhancing material purity, and ensuring reproducible manufacturing processes. This technical guide provides an in-depth analysis of the thermal decomposition of TMIn, consolidating key quantitative data, detailing experimental methodologies, and visualizing the core processes to serve as a vital resource for professionals in the field.

Core Decomposition Pathway

The thermal decomposition of this compound is a multi-step process primarily involving the sequential cleavage of the indium-carbon bonds. This process can be broadly categorized into three main stages, resulting in the progressive loss of methyl radicals and the eventual formation of elemental indium.

  • Initiation Step: The process begins with the homolytic fission of the first indium-methyl bond, yielding a dimethylindium (DMIn) radical and a methyl radical. This is generally the rate-determining step in the overall decomposition process.

  • Propagation Step: The newly formed dimethylindium radical is unstable and rapidly undergoes further decomposition, losing a second methyl radical to form monomethylindium (MMIn).

  • Termination and Product Formation: The highly unstable monomethylindium then decomposes to elemental indium and a final methyl radical. The liberated methyl radicals can then react with each other to form stable hydrocarbon byproducts, primarily ethane. In the presence of a hydrogen-containing carrier gas or solvent, methane can also be a significant byproduct. At lower temperatures, the monomethylindium intermediate can polymerize to form a white film.[1][2]

Quantitative Decomposition Data

The following tables summarize the key quantitative data reported in the literature for the thermal decomposition of this compound. These values are critical for modeling and predicting the behavior of TMIn under various experimental conditions.

Table 1: Bond Dissociation and Activation Energies
ParameterValue (kcal/mol)Value (kJ/mol)Experimental ContextReference
First In-CH₃ Bond Dissociation Energy (D₁) 47.2197.5Toluene Carrier Flow System[1]
Second In-CH₃ Bond Dissociation Energy (D₂) 35.4148.1Calculated[1]
Third In-CH₃ Bond Dissociation Energy (D₃) 40.7170.3Toluene Carrier Flow System[1]
Mean In-CH₃ Bond Dissociation Energy 38.9162.8Calorimetry[1]
Activation Energy (Eₐ) for the First Decomposition Step 46.2193.3Flow reactor with mass spectrometry[3]
Activation Energy (Eₐ) for the Third Decomposition Step 40.7170.3Toluene Carrier Flow System[1]
Measured Activation Energy (Eₐ) 40.6 - 56.2170 - 235N₂ environment[4]
Table 2: Thermodynamic Data for TMIn Decomposition (Calculated at p = 1 bar)
Reaction StepTemperature (°C)ΔᵣH° (kJ/mol)ΔᵣS° (J/mol·K)ΔᵣG° (kJ/mol)
In(CH₃)₃ → In(CH₃)₂ + CH₃ 25+248 ± 6+165+173
320+248 ± 6+165+173
450+248 ± 6+165+173
In(CH₃)₂ → InCH₃ + CH₃ 25+116 ± 2+155+63
320+116 ± 2+155+63
450+116 ± 2+155+63
InCH₃ → In + CH₃ 25+196+150+140
320+196+150+140
450+196+150+140

Data adapted from ab initio and kinetic modeling studies.[1][5]

Decomposition Signaling Pathways and Logical Relationships

The following diagrams illustrate the key reaction pathways and a generalized experimental workflow for studying the thermal decomposition of TMIn.

Decomposition_Pathway TMIn This compound In(CH₃)₃ DMIn Dimethylindium In(CH₃)₂ TMIn->DMIn k₁ CH3_1 Methyl Radical CH₃• TMIn->CH3_1 MMIn Monomethylindium InCH₃ DMIn->MMIn k₂ CH3_2 Methyl Radical CH₃• DMIn->CH3_2 In Indium In MMIn->In k₃ CH3_3 Methyl Radical CH₃• MMIn->CH3_3 Polymer Polymerization (InCH₃)n MMIn->Polymer Low Temp Ethane Ethane C₂H₆ CH3_1->Ethane CH3_2->Ethane CH3_3->Ethane

Caption: Homolytic cleavage pathway of this compound.

Experimental Protocols

The study of TMIn thermal decomposition typically employs high-vacuum systems coupled with sensitive analytical techniques to identify and quantify the decomposition products and intermediates. Below are generalized methodologies based on common experimental setups described in the literature.

Toluene Carrier Gas Flow System

This method is a classic approach for studying the kinetics of gas-phase decomposition of organometallic compounds.

Objective: To determine the rate constants and activation energies for the decomposition of TMIn in a controlled environment.

Apparatus:

  • A heated flow tube reactor, typically made of quartz, with a defined length and diameter.

  • A system for generating a stable flow of a carrier gas (e.g., toluene-saturated nitrogen or helium).

  • A bubbler containing liquid TMIn maintained at a constant temperature to ensure a constant vapor pressure.

  • A mass flow controller to regulate the flow of the carrier gas through the TMIn bubbler.

  • A high-vacuum pumping system to maintain a low pressure (typically 6.0 to 33.5 mm Hg).[2]

  • A series of cold traps to collect and separate the reaction products.

  • Analytical instrumentation, such as a gas chromatograph (GC) or a mass spectrometer (MS), for product analysis.

Procedure:

  • The reactor is heated to the desired decomposition temperature, ranging from 550 K to 781 K.[2]

  • A carrier gas, such as toluene, is passed through the TMIn bubbler at a controlled rate to introduce a known concentration of TMIn vapor into the reactor.

  • The TMIn decomposes as it flows through the heated reactor.

  • The gaseous products are collected in cold traps downstream of the reactor.

  • The contents of the traps are analyzed to identify and quantify the products, such as methane, ethane, and unreacted TMIn.

  • The extent of decomposition is determined as a function of temperature, pressure, and residence time in the reactor.

  • Kinetic parameters are then calculated from this data.

Metal-Organic Chemical Vapor Deposition (MOCVD) Reactor with In-situ Analysis

MOCVD is a widely used industrial process for growing thin films of compound semiconductors. Studying the decomposition of TMIn within an MOCVD reactor provides insights relevant to the actual deposition process.

Objective: To investigate the gas-phase chemistry of TMIn under conditions relevant to MOCVD growth and to correlate it with film growth characteristics.

Apparatus:

  • A horizontal or vertical flow MOCVD reactor.

  • A gas handling system with mass flow controllers for precise delivery of TMIn, carrier gases (e.g., H₂, N₂), and other precursors.

  • A heated substrate holder (susceptor).

  • An in-situ analytical tool, such as a mass spectrometer or an FTIR spectrometer, coupled to the reactor.

Procedure:

  • The MOCVD reactor is brought to the desired operating pressure and temperature.

  • A controlled flow of TMIn, diluted in a carrier gas, is introduced into the reactor.

  • The gas composition within the reactor is monitored in real-time using the in-situ analytical technique as a function of temperature and position within the reactor.

  • The decomposition products and intermediates are identified and their concentrations are measured.

  • This data is used to develop a kinetic model of the gas-phase reactions occurring during the MOCVD process.

Experimental_Workflow cluster_Precursor_Delivery Precursor Delivery cluster_Reaction Reaction Zone cluster_Analysis Product Analysis CarrierGas Carrier Gas Source (e.g., H₂, N₂) MFC Mass Flow Controller CarrierGas->MFC Bubbler TMIn Bubbler (Constant Temperature) MFC->Bubbler Reactor Heated Reactor (e.g., Flow Tube, MOCVD) Bubbler->Reactor TMIn Vapor Sampling Gas Sampling Reactor->Sampling MS Mass Spectrometry (MS) Sampling->MS FTIR FTIR Spectroscopy Sampling->FTIR GC Gas Chromatography (GC) Sampling->GC Data Data Acquisition & Kinetic Modeling MS->Data FTIR->Data GC->Data

Caption: Generalized workflow for studying TMIn decomposition.

Conclusion

The thermal decomposition of this compound is a fundamental process that dictates the success of manufacturing high-quality indium-based semiconductor devices. A thorough understanding of its decomposition pathways, kinetics, and the influence of experimental parameters is essential for process optimization and control. This guide has consolidated critical data and outlined the primary experimental methodologies to provide a comprehensive resource for researchers and professionals. The continued investigation into the nuances of TMIn pyrolysis, particularly through advanced in-situ analytical techniques and computational modeling, will undoubtedly lead to further advancements in the field of optoelectronics and semiconductor technology.

References

Technical Guide: Vapor Pressure of Trimethylindium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vapor pressure data for trimethylindium (TMI), a critical precursor in the manufacturing of compound semiconductors. The information is curated for professionals in research and development who require precise data and methodologies for process modeling and control.

Quantitative Vapor Pressure Data for this compound

The vapor pressure of this compound is a crucial parameter for its delivery in Metal Organic Chemical Vapor Deposition (MOCVD) systems. Accurate data is essential for controlling the growth rate and composition of semiconductor thin films. Below is a summary of reported vapor pressure data and Antoine-like equation parameters for TMI.

Tabulated Vapor Pressure Data

A compilation of discrete vapor pressure measurements for this compound is presented in Table 1.

Temperature (°C)Temperature (K)Vapor Pressure (Torr)Vapor Pressure (mm Hg)
10283.153.45[1]3.45
25298.155.0[2]5.0[2]
30303.1519.35[1]19.35

Note: 1 Torr is approximately equal to 1 mm Hg.

Vapor Pressure Equations

The relationship between the vapor pressure of this compound and temperature can be described by the following Antoine-like equations, which are valid over specific temperature ranges. The general form of the equation is:

log₁₀(P) = B - A/T

Where:

  • P is the vapor pressure in Torr (or mm Hg)

  • T is the absolute temperature in Kelvin (K)

  • A and B are empirically determined constants

The constants from various studies are summarized in Table 2.

Constant A (K)Constant BPressure UnitsSource / Remarks
320410.98TorrWidely used for MOVPE growth conditions.[3]
324611.09mm Hg or TorrDetermined from direct, static vapor pressure measurements.[4]
301410.52mm Hg-

The equation log P (Torr) = 10.98 – 3204 / T (K) is frequently cited and considered accurate for a wide range of Metal Organic Vapor Phase Epitaxy (MOVPE) growth conditions.[3]

Experimental Protocols for Vapor Pressure Measurement

The determination of vapor pressure for a pyrophoric and moisture-sensitive solid like this compound requires specialized experimental setups. The two primary methods employed are the static method and the dynamic method.

Static Method

The static method involves the direct measurement of the pressure of the vapor in equilibrium with the solid phase in a closed, evacuated system. A common apparatus for this measurement on organometallic compounds utilizes a high-precision capacitance manometer.

Experimental Procedure:

  • Sample Handling: Due to its pyrophoric nature, a small sample of solid this compound is loaded into a sample cell under an inert atmosphere (e.g., in a glovebox).

  • Apparatus Assembly: The sample cell is connected to a stainless-steel vacuum manifold. The manifold is equipped with a high-accuracy capacitance manometer (e.g., a Baratron® gauge), a high-vacuum pump, and isolation valves. The entire setup, including the manifold and pressure sensor, is housed within a temperature-controlled oven or bath to ensure a uniform and stable temperature.

  • Degassing: The sample is carefully degassed to remove any volatile impurities. This is typically achieved by cooling the sample (e.g., with liquid nitrogen) and evacuating the headspace. The sample is then isolated from the vacuum pump, and the temperature is slowly raised to the desired measurement temperature. This process may be repeated until a stable and reproducible pressure reading is obtained.

  • Equilibrium and Measurement: The temperature of the oven or bath is set to the desired value and allowed to stabilize. The pressure inside the closed system is continuously monitored by the capacitance manometer. The vapor pressure is recorded once the pressure reading remains constant over time, indicating that equilibrium between the solid and vapor phases has been reached.

  • Data Collection: The vapor pressure is measured at a series of stabilized temperatures to generate a vapor pressure curve.

Dynamic Method

The dynamic method, often referred to as the transpiration method or saturation method, involves flowing an inert carrier gas over the solid sample at a known rate and measuring the amount of substance transported by the gas.

Experimental Procedure:

  • Sample Preparation: A known mass of this compound is placed in a thermostatted container (a "bubbler" in MOCVD terminology). The container is designed to ensure efficient saturation of the carrier gas.

  • Carrier Gas Flow: A precisely controlled flow of an inert carrier gas (e.g., ultra-high purity nitrogen or argon) is passed through or over the solid TMI sample. The mass flow controller ensures a constant and known molar flow rate of the carrier gas.

  • Saturation: The carrier gas becomes saturated with TMI vapor as it passes through the container. The temperature and pressure within the container are carefully controlled and monitored.

  • Concentration Measurement: The concentration of TMI in the gas stream exiting the container is measured. In modern MOCVD systems, this can be done in-situ using techniques like ultrasonic monitoring (e.g., an Epison™ monitor) which measures the speed of sound in the gas mixture, or by other gas-phase analytical techniques.

  • Vapor Pressure Calculation: Assuming the carrier gas is fully saturated with TMI vapor and behaves as an ideal gas, the partial pressure of TMI (which is its vapor pressure at that temperature) can be calculated using Dalton's law of partial pressures. The amount of TMI transported can also be determined by trapping the TMI downstream and measuring the mass change of the trap over time.

Visualizations

The following diagrams illustrate the experimental workflow for the static vapor pressure measurement and the logical relationship of the vapor pressure equations.

Experimental_Workflow_Static_Method Experimental Workflow for Static Vapor Pressure Measurement of this compound cluster_prep Sample Preparation (Inert Atmosphere) cluster_setup Apparatus Setup cluster_measurement Measurement Cycle cluster_analysis Data Analysis Load_TMI Load TMI into Sample Cell Connect_Cell Connect Cell to Vacuum Manifold Load_TMI->Connect_Cell Place_in_Oven Place Setup in Temperature-Controlled Oven Connect_Cell->Place_in_Oven Evacuate Evacuate Manifold Place_in_Oven->Evacuate Degas Degas Sample (Cool & Evacuate) Evacuate->Degas Isolate Isolate System Degas->Isolate Set_Temp Set and Stabilize Temperature Isolate->Set_Temp Equilibrate Allow System to Equilibrate Set_Temp->Equilibrate Measure_Pressure Measure Pressure with Capacitance Manometer Equilibrate->Measure_Pressure Record_Data Record Temperature and Pressure Measure_Pressure->Record_Data Record_Data->Set_Temp Repeat for different temperatures Plot_Data Plot ln(P) vs 1/T Record_Data->Plot_Data Determine_Coefficients Determine Antoine Coefficients Plot_Data->Determine_Coefficients

Workflow for static vapor pressure measurement.

Vapor_Pressure_Relationship Relationship of Vapor Pressure Parameters for this compound VP Vapor Pressure (P) Temp Temperature (T) Antoine log10(P) = B - A/T Temp->Antoine Input Antoine->VP Determines A Constant A (Enthalpy of Vaporization Related) A->Antoine B Constant B (Empirical Constant) B->Antoine

Vapor pressure parameter relationships.

References

An In-Depth Technical Guide to the Lewis Acid Behavior of Trimethylindium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trimethylindium (In(CH₃)₃, TMIn) is a pivotal organometallic precursor in the semiconductor industry and a reagent of growing interest in organic synthesis. Its chemical behavior is largely dictated by the Lewis acidic nature of the indium center, which readily forms adducts with a variety of Lewis bases. This technical guide provides a comprehensive overview of the Lewis acid characteristics of this compound, focusing on its interactions with key Lewis bases such as amines, phosphines, and ethers. The document summarizes thermodynamic and structural data, details relevant experimental protocols, and presents reaction pathways where the Lewis acidity of TMIn is of critical importance.

Introduction to the Lewis Acidity of this compound

A Lewis acid is a chemical species that can accept an electron pair from a Lewis base to form a Lewis adduct. In this compound, the indium atom is electron-deficient and possesses an empty p-orbital, making it a moderately strong Lewis acid. Compared to its lighter Group 13 congeners, trimethylaluminium and trimethylgallium, this compound is considered a weaker Lewis acid.[1]

The Lewis acidity of TMIn is a fundamental aspect of its chemistry and is central to its primary application in Metal-Organic Chemical Vapor Deposition (MOCVD) for the fabrication of indium-containing compound semiconductors like InP, InAs, and InGaN.[2] In the MOCVD process, TMIn is often co-reacted with Lewis basic precursors such as ammonia (NH₃) or phosphine (PH₃), and the formation of adducts in the gas phase can significantly influence the deposition process and the quality of the resulting semiconductor material.[3][4] Furthermore, the ability of TMIn to act as a Lewis acid catalyst is being explored in various organic transformations.

This guide will delve into the quantitative and qualitative aspects of TMIn's Lewis acid behavior, providing valuable data and procedural insights for professionals in research and development.

Adduct Formation with Lewis Bases

This compound forms stable adducts with a wide range of Lewis bases, particularly those containing nitrogen, phosphorus, and oxygen donor atoms. The stoichiometry of these adducts is typically 1:1, although 2:1 adducts have also been reported, depending on the nature of the Lewis base and the reaction conditions.[5]

Adducts with Nitrogen-Containing Lewis Bases

Ammonia and amines are common Lewis bases that readily form adducts with this compound. The reaction is typically a straightforward combination of the two species. The formation of the this compound-ammonia adduct is a reversible gas-phase reaction, which is of particular relevance in the MOCVD of nitride semiconductors.[3]

Volatile 1:1 adducts of TMIn have been isolated with various nitrogen bases, including 3,3'-bipyridyl, 4,4'-bipyridyl, and 4-dimethylaminopyridine, when using a Lewis base solvent like diethyl ether.[5] The use of non-coordinating hydrocarbon solvents is necessary to prepare 2:1 adducts with certain bidentate amines.[5]

Adducts with Phosphorus-Containing Lewis Bases

Phosphines are another important class of Lewis bases that form adducts with this compound. These adducts are crucial intermediates in the MOCVD of indium phosphide (InP). The reaction between TMIn and phosphines such as trimethylphosphine (PMe₃) or triethylphosphine (PEt₃) leads to the formation of 1:1 adducts. The strength of the In-P bond in these adducts can be influenced by both electronic and steric factors of the phosphine ligand.

Adducts with Oxygen-Containing Lewis Bases

Ethers, such as diethyl ether (OEt₂), can also form adducts with this compound. The interaction is generally weaker compared to that with amines and phosphines. The formation of ether adducts is often observed during the synthesis of TMIn when ether is used as a solvent. For instance, the reaction of indium trichloride with methyl lithium in diethyl ether yields the Me₃In·OEt₂ adduct.[1]

Quantitative Data on Adduct Formation

The stability of Lewis acid-base adducts can be quantified by their thermodynamic parameters, primarily the enthalpy (ΔH) and entropy (ΔS) of formation. This data is crucial for understanding and modeling chemical processes involving TMIn, such as MOCVD.

Table 1: Thermodynamic Data for the Formation of this compound Adducts

Lewis Base (LB)AdductΔH (kcal/mol)ΔS (cal/mol·K)MethodReference
Ammonia (NH₃)(CH₃)₃In:NH₃-15.0 ± 0.6-30.3 ± 1.4Gas-Phase FTIR Spectroscopy[3]
PhosphinesData not readily available in the searched literature.
EthersData not readily available in the searched literature.

Note: The negative enthalpy values indicate that the adduct formation is an exothermic process.

Table 2: Structural Data for Selected this compound Adducts

Lewis BaseAdduct StoichiometryIndium CoordinationIn-Donor Bond Length (Å)Reference
N,N,N',N'-tetramethyl-4,4'-methylenebis(aniline) (MBDA)1:2 (Me₃In·2MBDA)5 (Trigonal Bipyramidal)2.720(4), 2.865[6]
N,N,N',N'-tetramethyl-4,4'-methylenebis(aniline) (MBDA)2:1 (2Me₃In·MBDA)4 (Tetrahedral)[6]
1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane4:1 (4Me₃In·N₄-aza crown)4 (Tetrahedral)[6]
1,4,7,10,13,16-hexamethyl-1,4,7,10,13,16-hexaazacyclooctadecane6:1 (6Me₃In·N₆-aza crown)4 (Tetrahedral)[6]

Table 3: NMR Spectroscopic Data for Selected Lewis Bases and Adducts

CompoundNucleusChemical Shift (δ, ppm)Reference
Trimethylphosphine (PMe₃)³¹P-62[1]
Triethylphosphine (PEt₃)³¹P-20[1]
Trimethylamine¹H2.12[7]
Note: Specific NMR data for TMIn adducts with these phosphines were not readily available in the searched literature.

Experimental Protocols

The study of the Lewis acid behavior of this compound requires specialized experimental techniques due to its pyrophoric nature and sensitivity to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.

Synthesis of this compound-Amine Adducts

Objective: To synthesize a 1:1 adduct of this compound with a primary or secondary amine.

Materials:

  • This compound (or a solution in a hydrocarbon solvent)

  • Amine of choice (e.g., tert-butylamine)

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., hexane or toluene)

  • Schlenk flask and other standard inert atmosphere glassware

Procedure:

  • In a glovebox or under a positive pressure of inert gas, dissolve a known amount of this compound in the hydrocarbon solvent in a Schlenk flask equipped with a magnetic stir bar.

  • In a separate Schlenk flask, prepare a solution of a stoichiometric equivalent of the amine in the same solvent.

  • Cool the this compound solution to a low temperature (e.g., -78 °C using a dry ice/acetone bath) to control the exothermicity of the reaction.

  • Slowly add the amine solution to the stirred this compound solution via a cannula.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • The adduct may precipitate from the solution upon formation or can be isolated by removing the solvent under vacuum.

  • The resulting solid adduct should be handled and stored under an inert atmosphere.

Characterization by Gas-Phase FTIR Spectroscopy

Objective: To determine the thermodynamic parameters of adduct formation in the gas phase.

Experimental Workflow:

G cluster_0 Sample Preparation cluster_1 Gas Handling System cluster_2 FTIR Analysis cluster_3 Data Analysis TMIn TMIn Source MFCs Mass Flow Controllers TMIn->MFCs LewisBase Lewis Base Source LewisBase->MFCs CarrierGas Inert Carrier Gas (e.g., N2) CarrierGas->MFCs Mixing Gas Mixing Chamber MFCs->Mixing HeatedLines Heated Transfer Lines Mixing->HeatedLines GasCell Heated Gas Cell HeatedLines->GasCell FTIR FTIR Spectrometer GasCell->FTIR Detector Detector FTIR->Detector Spectra Acquire Spectra at Different Temperatures Detector->Spectra Analysis Determine Partial Pressures of Reactants and Adduct Spectra->Analysis vanHoff van't Hoff Plot (ln(Kp) vs. 1/T) Analysis->vanHoff ThermoData Calculate ΔH and ΔS vanHoff->ThermoData

Caption: Workflow for Gas-Phase FTIR Spectroscopy of TMIn Adducts.

Procedure Outline:

  • A stream of inert carrier gas is passed through a temperature-controlled bubbler containing this compound to generate a known vapor pressure of TMIn.

  • A separate stream of the Lewis base vapor is generated in a similar manner or introduced as a gas.

  • The gas streams are precisely metered using mass flow controllers and mixed before entering a heated gas cell within an FTIR spectrometer.

  • Infrared spectra are recorded over a range of temperatures.

  • The partial pressures of the free TMIn, free Lewis base, and the TMIn-Lewis base adduct are determined from the intensities of their characteristic vibrational bands in the IR spectra.

  • The equilibrium constant (Kp) for the adduct formation reaction is calculated at each temperature.

  • A van't Hoff plot (ln(Kp) versus 1/T) is constructed, and the enthalpy (ΔH) and entropy (ΔS) of the reaction are determined from the slope and intercept, respectively.[3]

Characterization by X-ray Crystallography

Objective: To determine the solid-state structure of a crystalline this compound adduct.

Procedure Outline for Air-Sensitive Crystals:

  • Crystals of the TMIn adduct are grown by slow cooling or vapor diffusion of a supersaturated solution in an inert atmosphere.

  • A suitable crystal is selected under a microscope in a glovebox.

  • The crystal is coated in a layer of inert oil (e.g., paratone or perfluoropolyether oil) to protect it from the atmosphere.

  • The oil-coated crystal is mounted on a loop, which is then attached to a goniometer head.

  • The mounted crystal is quickly transferred to the diffractometer and cooled in a stream of cold nitrogen gas (typically 100-150 K). This low temperature also minimizes thermal motion of the atoms, leading to higher quality diffraction data.

  • X-ray diffraction data is collected by rotating the crystal in the X-ray beam.

  • The diffraction pattern is used to solve and refine the crystal structure, providing precise information on bond lengths, bond angles, and the overall molecular geometry.

Signaling Pathways and Logical Relationships

The Lewis acid behavior of this compound is a key factor in several chemical processes. The following diagrams illustrate these relationships.

Role of Adduct Formation in MOCVD

In the MOCVD process for depositing III-V semiconductors, the formation of a Lewis acid-base adduct between the Group III precursor (TMIn) and the Group V precursor (e.g., NH₃ or PH₃) is a crucial initial step. This adduct can then undergo further reactions leading to film growth or, under certain conditions, parasitic gas-phase reactions.

MOCVD_Pathway TMIn This compound (TMIn) (Lewis Acid) Adduct Gas-Phase Adduct TMIn:NH3 TMIn->Adduct GroupV Group V Precursor (e.g., NH3) (Lewis Base) GroupV->Adduct Surface Heated Substrate Surface Adduct->Surface Adsorption & Decomposition Parasitic Parasitic Gas-Phase Decomposition/Particle Formation Adduct->Parasitic Undesirable Pathway Film III-V Semiconductor Film (e.g., InN) Surface->Film Incorporation

Caption: Generalized MOCVD pathway involving TMIn adduct formation.

This compound as a Lewis Acid Catalyst

While less common than other Lewis acids, organoindium compounds can catalyze certain organic reactions, such as the aldol reaction. The catalytic cycle would involve the coordination of the Lewis acidic indium center to a carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack.

Catalytic_Cycle TMIn TMIn Catalyst Activated Activated Carbonyl-TMIn Adduct TMIn->Activated Carbonyl Carbonyl Compound (e.g., Aldehyde) Carbonyl->Activated AdductProduct Indium Aldolate Activated->AdductProduct + Nucleophile Nucleophile Nucleophile (e.g., Enolate) Nucleophile->AdductProduct AdductProduct->TMIn Catalyst Regeneration Product Aldol Product AdductProduct->Product + Proton Source ProtonSource Proton Source (Workup) ProtonSource->Product

Caption: Proposed catalytic cycle for a TMIn-catalyzed aldol reaction.

Conclusion

The Lewis acid behavior of this compound is a cornerstone of its chemistry, governing its utility in both materials science and organic synthesis. The formation of adducts with Lewis bases is a well-established phenomenon, with the thermodynamics of the TMIn-ammonia system being quantitatively characterized. While a wealth of qualitative information exists for adducts with other Lewis bases, there is a notable scarcity of quantitative thermodynamic data for phosphine and ether adducts in the current literature. The experimental protocols for studying these air-sensitive compounds are well-defined, relying on inert atmosphere techniques. A deeper understanding of the role of TMIn adducts in MOCVD and the exploration of its catalytic potential in organic reactions remain active areas of research. This guide provides a solid foundation for professionals working with or investigating the multifaceted chemistry of this compound.

References

An In-depth Technical Guide to the Solubility of Trimethylindium in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of trimethylindium (TMI) in organic solvents, a critical parameter for its use in various applications, including semiconductor manufacturing and organic synthesis. Due to the air and moisture sensitivity of this compound, its handling and solubility determination require stringent inert atmosphere techniques.

Core Properties of this compound

This compound is a white, crystalline, pyrophoric solid, meaning it can ignite spontaneously in air.[1][2] It also reacts violently with water.[2][3] These properties necessitate handling in a glovebox or under an inert atmosphere of nitrogen or argon.[4] TMI is a key precursor in metalorganic chemical vapor deposition (MOCVD) for creating indium-containing semiconductor thin films.[5]

Solubility Profile of this compound

Quantitative solubility data for this compound in organic solvents is not widely available in publicly accessible literature. However, qualitative information can be inferred from its use in synthesis and as a precursor in various applications. This compound is generally soluble in non-polar, aprotic organic solvents.

Table 1: Qualitative Solubility of this compound in Various Organic Solvents

Solvent ClassSpecific SolventsSolubilityRemarks
Aromatic Hydrocarbons Toluene, XyleneSoluble / MiscibleStated to be compatible in any proportion.[6][7] Toluene is a commonly cited solvent.[5]
Aliphatic Hydrocarbons Hexane, HeptaneSoluble / MiscibleStated to be compatible in any proportion.[6][7] Hexane is a commonly cited solvent.[5]
Ethers Diethyl ether, Tetrahydrofuran (THF)Likely SolubleEthers are often used as reaction solvents for the synthesis of organoindium compounds, suggesting good solubility.[7][8]
Protic Solvents Alcohols, WaterInsoluble (Reacts)Reacts violently with water and other protic solvents.[2][3][7]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of an air- and moisture-sensitive compound like this compound. This procedure should be performed in a controlled inert atmosphere (e.g., a glovebox).

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Anhydrous organic solvent of interest

  • Small, sealable glass vials or flasks

  • Magnetic stirrer and stir bars

  • Constant temperature bath

  • Syringes and filters suitable for air-sensitive techniques (e.g., PTFE syringe filters)

  • Analytical balance (inside the glovebox)

  • Gas-tight sample containers for analysis

Procedure:

  • Preparation (inside an inert atmosphere glovebox):

    • Ensure all glassware, stir bars, and equipment are rigorously dried and brought into the glovebox.

    • Pre-weigh several sealable vials.

    • Add a measured volume of the anhydrous organic solvent to each vial.

  • Sample Preparation:

    • Place the vials in a constant temperature bath set to the desired experimental temperature and allow them to thermally equilibrate.

    • Begin stirring the solvent in each vial.

    • Gradually add small, accurately weighed amounts of this compound to each vial until a small amount of undissolved solid remains, indicating a saturated solution.

  • Equilibration:

    • Seal the vials tightly and allow the solutions to stir at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Sample Extraction:

    • After equilibration, stop stirring and allow the undissolved solid to settle completely.

    • Carefully draw a known volume of the clear supernatant (the saturated solution) into a syringe fitted with a filter to remove any suspended solids.

  • Analysis:

    • Transfer the filtered, saturated solution to a pre-weighed, gas-tight container.

    • Determine the mass of the solution.

    • Remove the solvent under vacuum to isolate the dissolved this compound.

    • Weigh the remaining solid to determine the mass of this compound that was dissolved in the known volume of the solvent.

  • Calculation:

    • Calculate the solubility in the desired units (e.g., g/L, mol/L) using the mass of the dissolved this compound and the volume of the solvent used.

Logical Workflow for Solvent Selection

The selection of an appropriate solvent for this compound depends on several factors, including the intended application, required concentration, and safety considerations. The following diagram illustrates a logical workflow for this process.

SolventSelectionWorkflow A Define Application Requirements (e.g., MOCVD, synthesis) B Initial Solvent Screening: Non-polar, Aprotic Solvents A->B C Check for Reactivity: Avoid Protic Solvents (Water, Alcohols) B->C Safety First D Evaluate Solubility/Miscibility: - Aromatic Hydrocarbons - Aliphatic Hydrocarbons - Ethers B->D Compatibility C->B E Consider Physical Properties: - Vapor Pressure - Boiling Point - Viscosity D->E Application Specific F Perform Small-Scale Compatibility Test E->F G Final Solvent Selection F->G

Caption: Logical workflow for selecting a suitable organic solvent for this compound.

References

Methodological & Application

Application Notes and Protocols for the M-OCVD Growth of Indium Phosphide (InP) Using Trimethylindium (TMIn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of high-quality Indium Phosphide (InP) epitaxial layers using Trimethylindium (TMIn) as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD).

Introduction to this compound as a Precursor for InP Growth

This compound (In(CH₃)₃ or TMIn) is a widely utilized organometallic precursor for the MOCVD of indium-containing compound semiconductors, including InP, InAs, and InGaN.[1] Its high vapor pressure and purity make it a suitable source for delivering indium atoms to the substrate surface in a controlled manner. In the MOCVD process, TMIn is transported into a reaction chamber via a carrier gas, typically hydrogen (H₂) or nitrogen (N₂), where it thermally decomposes along with a phosphorus source, most commonly phosphine (PH₃) or tertiarybutylphosphine (TBP), to form an epitaxial InP film on a heated substrate.[2][3]

The overall chemical reaction for the MOCVD of InP using TMIn and PH₃ can be summarized as:

(CH₃)₃In(g) + PH₃(g) → InP(s) + 3CH₄(g)

The quality of the resulting InP films, including their crystalline structure, surface morphology, and electrical and optical properties, is highly dependent on various MOCVD process parameters. These include the growth temperature, reactor pressure, the ratio of group V to group III precursors (V/III ratio), and the precursor flow rates.[4]

Properties of this compound Precursor

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical FormulaIn(CH₃)₃[1]
Molar Mass159.93 g/mol N/A
AppearanceColorless, pyrophoric solid[1]
Melting Point88-89 °CN/A
Vapor Pressure Equationlog P (Torr) = 10.98 – 3204/T (K)[1]

MOCVD Growth Parameters for InP using TMIn

The following table summarizes typical MOCVD growth parameters for InP using TMIn as the indium precursor, compiled from various studies. These parameters can serve as a starting point for process optimization.

ParameterRange/ValueNotesReference
Substrate InP (100), GaAs (100)Semi-insulating (Fe-doped) or n-type wafers are commonly used.[5][6]
Growth Temperature 480 - 700 °COptimal temperature depends on the phosphorus precursor and desired film properties. Excellent morphology for InP has been obtained in the 520-650°C range.[5][5]
Reactor Pressure 20 - 200 mbar (Low Pressure MOCVD)Low-pressure MOCVD is commonly employed for InP growth.[5][5]
V/III Ratio 1.5 - 80The ratio of the molar flow rates of the group V (P) to group III (In) precursors. A lower V/III ratio can be used with TBP compared to PH₃.[5]
Carrier Gas H₂ (Palladium-purified) or N₂Hydrogen is the most common carrier gas.[5][6]
TMIn Bubbler Temperature 17 - 20 °CThis temperature determines the vapor pressure and thus the molar flow rate of TMIn.[5]
Phosphorus Precursor PH₃ (Phosphine) or TBP (Tertiarybutylphosphine)TBP is a less hazardous alternative to PH₃ and decomposes at lower temperatures.[5][5]
TBP Bubbler Temperature 10 - 17 °CThe bubbler temperature for TBP when used as the phosphorus source.[5][5]

Resulting InP Film Properties

The properties of the MOCVD-grown InP films are highly dependent on the growth conditions. The following table provides a summary of reported InP film characteristics.

PropertyReported ValueGrowth Conditions/NotesReference
Growth Rate 0.8 - 6 µm/hDependent on TMIn flow rate, growth temperature, and pressure.[7]
Background Carrier Concentration (n-type) 1 x 10¹⁵ - 1.5 x 10¹⁵ cm⁻³Undoped InP grown with TBP.[5]
Electron Mobility at 77 K 35,000 cm²/VsFor InP grown with TBP.[5]
Electron Mobility at 300 K 3,200 cm²/VsFor InP grown with TBP.[5]
Surface Morphology Mirror-like, smoothAchievable under optimized growth conditions.[5]

Experimental Protocols

Substrate Preparation

A pristine substrate surface is critical for achieving high-quality epitaxial growth. The following protocol is a general guideline for the preparation of InP substrates.

  • Degreasing: Immerse the InP substrate in sequential ultrasonic baths of trichloroethylene, acetone, and methanol for 5-10 minutes each to remove organic contaminants.

  • Etching: Prepare a fresh solution of H₂SO₄:H₂O₂:H₂O (e.g., in a 5:1:1 or 3:1:1 ratio). Immerse the substrate in this solution for 1-3 minutes to remove the native oxide and a thin layer of the surface.

  • Rinsing: Thoroughly rinse the substrate with deionized (DI) water (resistivity > 18 MΩ·cm).

  • Drying: Dry the substrate using a stream of high-purity nitrogen gas.

  • Loading: Immediately load the cleaned substrate into the MOCVD reactor load-lock to minimize re-oxidation and contamination. For sensitive applications, loading may be performed in a nitrogen-filled glovebox.[5]

MOCVD Growth Protocol for InP

This protocol outlines a typical MOCVD growth process for an InP epitaxial layer on an InP substrate using TMIn and PH₃.

  • System Preparation:

    • Ensure all precursor bubblers are at their setpoint temperatures (e.g., TMIn at 17 °C).

    • Purge the reactor and all gas lines with high-purity hydrogen.

  • Substrate Loading and Heating:

    • Transfer the prepared InP substrate from the load-lock to the reactor chamber.

    • Heat the substrate to the desired growth temperature (e.g., 600 °C) under a continuous flow of PH₃ in H₂ carrier gas. The PH₃ overpressure is crucial to prevent the thermal decomposition of the InP substrate surface.

  • Growth Initiation:

    • Once the substrate temperature is stable, introduce the TMIn flow into the reactor to initiate the growth of the InP layer. The gas switching sequence at the interfaces is critical for achieving abrupt heterojunctions in more complex structures.[6]

  • Epitaxial Growth:

    • Maintain a constant substrate temperature, reactor pressure, and precursor flow rates for the desired growth duration to achieve the target film thickness.

  • Growth Termination and Cooling:

    • Switch off the TMIn flow to terminate the growth.

    • Keep the substrate under a PH₃ overpressure while cooling down to below 400 °C to prevent surface degradation.[6]

    • Turn off the PH₃ flow and cool the reactor to room temperature under a hydrogen atmosphere.

  • Unloading:

    • Vent the reactor and transfer the wafer to the load-lock for unloading.

Characterization of InP Epitaxial Films

The quality of the grown InP films should be assessed using a variety of characterization techniques:

  • Surface Morphology: Nomarski differential interference contrast microscopy and Atomic Force Microscopy (AFM) are used to evaluate the surface roughness and identify any defects.[5]

  • Crystalline Quality: High-Resolution X-ray Diffraction (HRXRD) is employed to determine the crystalline perfection and lattice mismatch of the epitaxial layer with respect to the substrate.[6]

  • Optical Properties: Photoluminescence (PL) spectroscopy at room and low temperatures provides information about the bandgap energy, impurity levels, and defect-related transitions.[6]

  • Electrical Properties: Hall effect measurements are used to determine the carrier concentration, mobility, and conductivity type of the InP film.[5]

  • Impurity Analysis: Secondary Ion Mass Spectrometry (SIMS) can be used to identify and quantify the concentration of unintentional impurities in the grown layer.[5]

Visualizations

MOCVD Experimental Workflow for InP Growth

MOCVD_Workflow cluster_pre_growth Pre-Growth cluster_growth Growth cluster_post_growth Post-Growth cluster_characterization Characterization Substrate_Prep Substrate Preparation (Cleaning & Etching) Loading Load Substrate into Reactor Substrate_Prep->Loading Heating Heat to Growth Temperature (under PH3/TBP flow) Loading->Heating Growth_Step Introduce TMIn to Initiate Growth Heating->Growth_Step Epitaxy Maintain Stable Conditions for Epitaxial Growth Growth_Step->Epitaxy Termination Terminate TMIn Flow Epitaxy->Termination Cooling Cool Down (under PH3/TBP flow) Termination->Cooling Unloading Unload Wafer Cooling->Unloading Morphology Surface Morphology (AFM, Nomarski) Unloading->Morphology Crystallinity Crystalline Quality (HRXRD) Unloading->Crystallinity Optical Optical Properties (PL) Unloading->Optical Electrical Electrical Properties (Hall Effect) Unloading->Electrical

Caption: MOCVD experimental workflow for InP growth.

Signaling Pathway of Precursors in MOCVD

MOCVD_Signaling_Pathway cluster_precursors Precursor Sources cluster_delivery Gas Delivery System cluster_reactor MOCVD Reactor cluster_exhaust Exhaust TMIn This compound (TMIn) Source Mass_Flow_Controllers Mass Flow Controllers TMIn->Mass_Flow_Controllers PH3 Phosphine (PH3) or Tertiarybutylphosphine (TBP) Source PH3->Mass_Flow_Controllers Carrier_Gas Carrier Gas (H2) Flow Carrier_Gas->Mass_Flow_Controllers Gas_Mixing Gas Mixing Mass_Flow_Controllers->Gas_Mixing Decomposition Thermal Decomposition of Precursors Gas_Mixing->Decomposition Precursor Inlet Heated_Substrate Heated InP Substrate Deposition InP Epitaxial Film Deposition Decomposition->Deposition Byproducts Byproducts (CH4) & Unreacted Precursors Decomposition->Byproducts Deposition->Heated_Substrate Scrubber Exhaust Scrubber Byproducts->Scrubber

Caption: Precursor pathway in an MOCVD system for InP deposition.

References

Application Notes and Protocols for GaInAs Epitaxial Growth Using Trimethylindium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the epitaxial growth of Gallium Indium Arsenide (GaInAs) using Trimethylindium (TMIn) as the indium precursor via Metal-Organic Chemical Vapor Deposition (MOCVD). This document is intended to guide researchers in the safe and effective use of TMIn for the fabrication of high-quality GaInAs thin films for various optoelectronic and electronic device applications.

Introduction to GaInAs Epitaxial Growth

Gallium Indium Arsenide (GaInAs) is a ternary III-V semiconductor material with a tunable bandgap, making it a critical component in a wide range of devices, including high-electron-mobility transistors (HEMTs), heterojunction bipolar transistors (HBTs), and photodetectors for optical fiber communications. Metal-Organic Chemical Vapor Deposition (MOCVD) is a widely used technique for the epitaxial growth of high-quality GaInAs films with precise control over thickness, composition, and doping.

In the MOCVD process, volatile organometallic compounds, such as this compound (TMIn) and Trimethylgallium (TMGa), and a hydride gas, typically Arsine (AsH₃), are transported into a reaction chamber where they thermally decompose and react on a heated substrate to form a crystalline thin film. The choice of precursors is critical, and TMIn is a common source for indium in the growth of GaInAs.

Safety Precautions for Handling this compound (TMIn)

WARNING: this compound is a pyrophoric material, meaning it can ignite spontaneously in air. It is also highly toxic and reacts violently with water. Strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE):

  • Hand Protection: Neoprene or nitrile rubber gloves are required.[1]

  • Eye Protection: A full-face shield with chemical worker's goggles is mandatory. Contact lenses should not be worn.[1]

  • Skin and Body Protection: Wear a fire-resistant laboratory jacket or protective clothing.[1]

  • Respiratory Protection: In case of potential inhalation, respiratory protection equipment is recommended.[1]

2.2 Handling and Storage:

  • Handle TMIn under an inert gas atmosphere (e.g., nitrogen or argon) in a glove box or a sealed system.[2]

  • Protect from moisture and do not allow contact with water.[2]

  • Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other ignition sources.[2]

  • Laboratory and production areas must be equipped with special fire-extinguishing media for organometallics, such as dry powder, soda ash, or lime. Never use water, foam, or halogenated compounds to fight fires involving organometallic materials. [3]

2.3 Emergency Procedures:

  • Inhalation: Move the exposed person to an uncontaminated area immediately. If breathing is difficult, administer oxygen. If breathing has stopped, apply artificial respiration. Seek immediate medical attention.[3]

  • Skin Contact: Immediately flush the affected area with large quantities of water. Remove contaminated clothing if it is not stuck to the skin. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush the eyes with large quantities of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Spill: In case of a spill, evacuate the area and use appropriate protective equipment. Cover the spill with dry chemical extinguishing powder, lime, sand, or soda ash. Do not use water.[2]

Experimental Protocols

3.1 Substrate Preparation (InP Substrate):

A thorough cleaning of the substrate is crucial for achieving high-quality epitaxial layers.

  • Degreasing:

    • Sequentially clean the InP substrate in ultrasonic baths of trichloroethylene, acetone, and methanol for 5-10 minutes each to remove organic contaminants.

    • Rinse thoroughly with deionized (DI) water between each solvent clean.

  • Etching:

    • Prepare a fresh etching solution of H₂SO₄:H₂O₂:H₂O in a 5:1:1 ratio.

    • Immerse the InP substrate in the etching solution for approximately 4 minutes to remove the native oxide and surface damage.

    • Quench the etching process by transferring the substrate to a beaker with flowing DI water.

  • Drying and Loading:

    • Dry the substrate using a nitrogen gun.

    • Immediately load the cleaned substrate into the MOCVD reactor load-lock to prevent re-oxidation of the surface.

3.2 MOCVD Growth of GaInAs:

The following is a representative two-step growth protocol for lattice-matched Ga₀.₄₇In₀.₅₃As on an InP substrate. Note that optimal parameters can vary depending on the specific MOCVD reactor configuration.

  • System Bake-out and Substrate Annealing:

    • After loading the substrate, pump down the reactor to its base pressure.

    • Heat the substrate to 650°C under a hydrogen (H₂) carrier gas flow to desorb any remaining surface contaminants. Maintain this temperature for 5-10 minutes.

  • Buffer Layer Growth (Optional but Recommended):

    • While the substrate is at high temperature, introduce phosphine (PH₃) or tertiarybutylphosphine (TBP) to prevent thermal decomposition of the InP surface.

    • Grow a thin InP buffer layer (e.g., 100-200 nm) by introducing the TMIn precursor. The temperature can be ramped down during this step, for instance from 650°C to 630°C.[4]

  • GaInAs Nucleation Layer (Low-Temperature Step):

    • Lower the substrate temperature to a nucleation temperature, typically in the range of 500-550°C.

    • Introduce TMGa, TMIn, and AsH₃ into the reactor to initiate the growth of a thin GaInAs nucleation layer. This low-temperature step promotes uniform nucleation and reduces defect formation.

  • GaInAs Main Layer Growth (High-Temperature Step):

    • Ramp the temperature up to the main growth temperature, typically between 600°C and 650°C.[4]

    • Continue the flow of TMGa, TMIn, and AsH₃ to grow the main GaInAs epitaxial layer to the desired thickness.

  • Cooldown:

    • After the growth is complete, terminate the flow of the Group III precursors (TMGa and TMIn).

    • Keep the AsH₃ flowing to protect the GaInAs surface from decomposition as the substrate cools down.

    • Once the substrate temperature is below 400°C, the AsH₃ flow can be stopped.

    • Allow the system to cool to room temperature under a hydrogen atmosphere.

Quantitative Data and Process Parameters

The following tables summarize typical MOCVD growth parameters for GaInAs using TMIn. These values should be considered as a starting point and may require optimization for specific equipment and desired material properties.

Table 1: Precursor and Carrier Gas Flow Rates

ParameterValueUnitReference
TMIn Bubbler Temperature10 - 20°C[5]
TMGa Bubbler Temperature-11.5°C
H₂ Carrier Gas Flow through TMIn Bubbler120 - 500sccm[5]
H₂ Carrier Gas Flow through TMGa Bubbler0.9sccm
AsH₃ Flow Rate (10% in H₂)60sccm
V/III Ratio1.5 - 80-[6]

Table 2: Reactor and Growth Conditions

ParameterValueUnitReference
Reactor Pressure50 - 760 (Atmospheric)Torr[5]
Substrate Bake-out Temperature650°C[4]
InP Buffer Growth Temperature630 - 650°C[4]
GaInAs Nucleation Temperature500 - 550°C
GaInAs Main Growth Temperature590 - 650°C[5]
Growth Rate0.05 - 0.8µm/min

Table 3: Resulting Material Properties

PropertyValueUnit
Electron Mobility (Room Temperature)~10,000cm²/Vs
Carrier Concentration~10¹⁵cm⁻³

Visualizations

Diagram 1: MOCVD Experimental Workflow for GaInAs Growth

MOCVD_Workflow cluster_precursors Precursor Delivery System cluster_reactor MOCVD Reactor cluster_process Epitaxial Growth Process TMIn TMIn Bubbler (Solid Source) Gas_Inlet Gas Inlet/Showerhead TMIn->Gas_Inlet TMIn + H2 TMGa TMGa Bubbler (Liquid Source) TMGa->Gas_Inlet TMGa + H2 AsH3 AsH3 Cylinder (Gas Source) AsH3->Gas_Inlet AsH3 H2 H2 Carrier Gas H2->TMIn Carrier Gas H2->TMGa Carrier Gas Reaction_Chamber Reaction Chamber (Heated Substrate) Gas_Inlet->Reaction_Chamber Precursor Mixture Exhaust Exhaust System Reaction_Chamber->Exhaust Byproducts Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep Loading Load Substrate Substrate_Prep->Loading Bakeout Bakeout (650°C) Loading->Bakeout Buffer_Growth InP Buffer Growth (630°C) Bakeout->Buffer_Growth LT_Growth GaInAs Nucleation (540°C) Buffer_Growth->LT_Growth HT_Growth GaInAs Main Growth (630°C) LT_Growth->HT_Growth Cooldown Cooldown HT_Growth->Cooldown End End Cooldown->End Growth_Parameters cluster_inputs Input Parameters cluster_process_params Process Characteristics cluster_outputs Output Material Properties Precursors Precursor Choice (TMIn, TMGa, AsH3) Composition Ga/In Ratio Precursors->Composition Flow_Rates Precursor & Carrier Gas Flow Rates Growth_Rate Growth Rate Flow_Rates->Growth_Rate Flow_Rates->Composition V_III_Ratio V/III Ratio Flow_Rates->V_III_Ratio Temperature Substrate Temperature Profile Temperature->Growth_Rate Crystal_Quality Crystalline Quality (Defect Density) Temperature->Crystal_Quality Surface_Morphology Surface Roughness Temperature->Surface_Morphology Pressure Reactor Pressure Pressure->Growth_Rate Pressure->Surface_Morphology Thickness Film Thickness Growth_Rate->Thickness Electrical_Properties Mobility, Carrier Conc. Composition->Electrical_Properties Optical_Properties Photoluminescence Composition->Optical_Properties V_III_Ratio->Crystal_Quality V_III_Ratio->Surface_Morphology Crystal_Quality->Electrical_Properties Crystal_Quality->Optical_Properties Surface_Morphology->Electrical_Properties

References

Application Notes and Protocols for the Incorporation of Indium in III-V Semiconductors using Trimethylindium

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The precise control of material properties is fundamental to the fabrication of advanced semiconductor devices. In the realm of III-V compound semiconductors, the incorporation of indium (In) is a critical technique for tuning electronic and optical characteristics. Trimethylindium (TMIn), a high-purity organometallic precursor, is the primary source of indium in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. While not a traditional dopant for creating n-type or p-type conductivity, the controlled introduction of indium using TMIn allows for "compositional tuning" or "alloying," which profoundly alters the semiconductor's bandgap, lattice constant, and strain. These modifications are essential for the production of a wide range of optoelectronic devices, including light-emitting diodes (LEDs), laser diodes, and high-efficiency solar cells.[1][2]

This document provides detailed application notes on the role of TMIn in modifying III-V semiconductor properties and protocols for the MOCVD growth and characterization of indium-containing alloys.

Application Note 1: Bandgap Engineering of III-V Semiconductors with Indium

The ability to tailor the bandgap of a semiconductor is crucial for fabricating devices that emit or detect light at specific wavelengths. The incorporation of indium into binary III-V compounds, such as Gallium Arsenide (GaAs) and Gallium Nitride (GaN), is a widely used method for bandgap engineering.

By forming ternary alloys like Indium Gallium Arsenide (InGaAs) and Indium Gallium Nitride (InGaN), the bandgap can be precisely controlled between that of the constituent binary compounds. For instance, the bandgap of InₓGa₁₋ₓAs can be tuned from 1.42 eV (GaAs) to 0.36 eV (InAs) by varying the indium mole fraction 'x'.[3] This tunability is critical for applications in infrared detectors and telecommunications. Similarly, the InGaN system allows for the creation of devices that emit light across the visible spectrum, which is the foundation of modern solid-state lighting.

The relationship between the indium content and the resulting bandgap is a key parameter in device design. The following table summarizes the approximate bandgap energies for various compositions of InGaAs.

Table 1: Approximate Bandgap Energies of InₓGa₁₋ₓAs at Room Temperature

Indium Mole Fraction (x)Bandgap Energy (eV)
0.00 (GaAs)1.42
0.251.15
0.500.87
0.750.60
1.00 (InAs)0.36

Note: These values are approximate and can be influenced by strain and temperature.

The precise control of the TMIn flow rate during MOCVD directly corresponds to the indium mole fraction in the grown epitaxial layer, thus enabling the desired bandgap to be achieved.

Bandgap_Tuning cluster_0 MOCVD Precursors cluster_1 III-V Alloy Composition cluster_2 Material Property TMIn This compound (TMIn) InGaAs InₓGa₁₋ₓAs TMIn->InGaAs Controls 'x' TMGa Trimethylgallium (TMGa) TMGa->InGaAs AsH3 Arsine (AsH₃) AsH3->InGaAs Bandgap Tunable Bandgap InGaAs->Bandgap Determines Strain_Engineering TMIn_Flow TMIn Flow Rate In_Content Indium Content (x) in InₓGa₁₋ₓAs TMIn_Flow->In_Content Controls Lattice_Constant Lattice Constant In_Content->Lattice_Constant Determines Strain Strain State Lattice_Constant->Strain Relative to Substrate Substrate (e.g., InP) Substrate->Strain Defect_Density Defect Density Strain->Defect_Density Influences MOCVD_Workflow Start Start Load_Substrate Load InP Substrate Start->Load_Substrate Thermal_Clean Thermal Cleaning (650°C, PH₃) Load_Substrate->Thermal_Clean Grow_Buffer Grow InP Buffer Layer (TMIn, PH₃) Thermal_Clean->Grow_Buffer Set_Temp_InGaAs Set Temperature for InGaAs Growth Grow_Buffer->Set_Temp_InGaAs Grow_InGaAs Grow InGaAs Layer (TMIn, TMGa, AsH₃) Set_Temp_InGaAs->Grow_InGaAs Cool_Down Cool Down (H₂, PH₃/AsH₃) Grow_InGaAs->Cool_Down Unload Unload Sample Cool_Down->Unload End End Unload->End

References

Application Notes and Protocols for the Growth of InGaN Quantum Wells Using Trimethylindium (TMIn)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the growth of Indium Gallium Nitride (InGaN) quantum wells (QWs) by Metal-Organic Chemical Vapor Deposition (MOCVD) utilizing trimethylindium (TMIn) as the indium precursor.

Introduction

InGaN-based quantum wells are fundamental structures in modern optoelectronic devices, particularly for light-emitting diodes (LEDs) and laser diodes operating in the blue and green spectral regions.[1][2][3] The precise control of indium incorporation into the GaN matrix is critical for tuning the emission wavelength. However, the growth of high-quality InGaN films is challenging due to several factors, including the large lattice mismatch between GaN and InN, the high vapor pressure of indium, and potential phase separation.[4][5] this compound (TMIn) is a standard metal-organic precursor for indium in the MOCVD process. The flow rate of TMIn is a critical parameter that directly influences the indium composition, and consequently, the structural and optical properties of the InGaN quantum wells.[6][7]

Key Experimental Parameters and Their Effects

The growth of InGaN quantum wells is a complex process where multiple parameters are interdependent. The TMIn flow rate, in particular, has a significant impact on the final material properties.

  • TMIn Flow Rate : Increasing the TMIn flow rate generally leads to a higher indium content in the InGaN layer.[6][7] However, excessively high TMIn flow can also lead to increased dislocation densities and interface roughness, which can negatively affect the photoluminescence (PL) properties.[7][8] In some cases, a lower TMIn flux for certain layers in a staggered quantum well design can unexpectedly increase both light output power and emission wavelength by reducing strain and the "composition pulling effect".[6]

  • Growth Temperature : The growth temperature for InGaN layers is typically between 700 and 830°C.[9] Lower temperatures favor indium incorporation due to the reduced desorption of indium atoms from the surface.[4] However, lower temperatures can also reduce the efficiency of ammonia (NH3) cracking, potentially impacting crystal quality.[4]

  • V/III Ratio : The ratio of group V (ammonia) to group III (TMIn and TMGa) precursors is another crucial parameter. A higher ammonia flow rate increases the V/III ratio, which can be beneficial for the growth of InGaN by providing a higher concentration of nitrogen atoms.[1]

  • Carrier Gas : The choice of carrier gas during the growth of the quantum well structure can influence the growth dynamics. Hydrogen (H2) is often used for the quantum well and barrier growth, while nitrogen (N2) is used for other layers.[1][10]

  • Pre-TMIn Treatment : Introducing a TMIn flow prior to the growth of the quantum well, known as pre-TMIn treatment or using an In-surfactant, can improve the interface quality, suppress defect incorporation, and enhance emission intensity.[11][12][13] Pulsed-TMIn flow during QW growth has also been shown to improve light output power by creating a stronger carrier localization effect.[14]

Data Presentation: MOCVD Growth Parameters for InGaN QWs

The following table summarizes quantitative data from various studies on the MOCVD growth of InGaN quantum wells using TMIn.

ParameterSample ASample BSample CSample DNotesReference
Substrate c-plane Sapphirec-plane Sapphirec-plane SapphireFree-standing GaN---[1][10]
Precursors TMGa, TMIn, NH3TMGa, TMIn, NH3, SiH4, Cp2MgTMGa, TMIn, NH3TMGa, TMIn, NH3TMAl also used for cladding layers.[1][9][10]
Carrier Gas (QW) HydrogenHydrogenNitrogenHydrogenN2 is often used for other layers.[1][10]
Growth Pressure 200 torrAtmospheric Pressure100 Torr300 Torr---[6][9][15]
QW Growth Temp. 730°C810°C to 720°C (graded)700-830°C780°CTemperature is a critical factor for indium incorporation.[9][15][16]
TMIn Flow Rate (QW) 33 sccm---230 sccm20 sccm (barrier)Flow rate directly impacts indium content.[6][10][14]
TMGa/TEGa Flow Rate (QW) ---TEGa used------TEGa is sometimes used for InGaN growth.[16]
NH3 Flow Rate (QW) 1 slm---------Affects the V/III ratio.[17]
Well Thickness 3 nm3.5 nm2.5 nm3.5 nmDetermined by growth time and rate.[10][14][16]
Barrier Thickness 14.5 nm14.5 nm11 nm10 nm---[10][14][16]
Indium Content ~15%5% to 32% (graded)~22%12% (well), 2.1% (barrier)Higher TMIn flow and lower temperature generally increase In content.[10][12][14][16]
PL/EL Wavelength YellowGreenBlueBlue (~440 nm)Emission wavelength is primarily determined by indium content.[6][10][14][16]

Experimental Protocols

Standard MOCVD Protocol for InGaN/GaN Multiple Quantum Wells (MQW)

This protocol outlines a typical MOCVD growth process for an InGaN/GaN MQW structure on a sapphire substrate.

1. Substrate Preparation and Loading:

  • Begin with a 2-inch c-plane (0001) sapphire substrate.
  • Clean the substrate using a standard solvent cleaning procedure.
  • Load the substrate into the MOCVD reactor.

2. Initial Layers Growth:

  • Deposit a GaN nucleation layer at a low temperature (e.g., ~550°C).
  • Grow a high-temperature unintentionally doped GaN (u-GaN) layer (~1.5 µm) at approximately 1050-1100°C.
  • Grow an n-type doped GaN layer (n-GaN, ~1-2 µm) using silane (SiH4) as the dopant source.

3. MQW Active Region Growth:

  • Reduce the reactor temperature to the desired range for InGaN growth (typically 700-850°C).[9]
  • Switch the carrier gas from N2 to H2 for the growth of the quantum wells and barriers.[1][10]
  • GaN Barrier Growth: Grow the first GaN barrier layer (e.g., 10 nm).
  • InGaN Well Growth: Introduce TMIn and TMGa (or TEGa) into the reactor to grow the InGaN quantum well (e.g., 3 nm). The ratio of TMIn to the total group III flow will determine the indium composition.[8]
  • Repeat the barrier and well growth steps for the desired number of periods (e.g., 2-10 pairs).

4. P-type Layers Growth:

  • Grow a p-type AlGaN electron blocking layer (EBL).
  • Grow a p-type GaN layer (~150 nm) using bis(cyclopentadienyl)magnesium (Cp2Mg) as the dopant source.
  • Grow a heavily doped p-GaN contact layer (~40 nm).

5. Post-Growth Annealing:

  • After the growth is complete, anneal the wafer in a nitrogen atmosphere (e.g., at 700-900°C for 180 s) to activate the Mg acceptors in the p-GaN layers.[10]

6. Characterization:

  • Characterize the structural properties using high-resolution X-ray diffraction (HRXRD) to determine the QW thickness and indium composition.
  • Assess the optical properties using photoluminescence (PL) and electroluminescence (EL) spectroscopy to measure the emission wavelength and intensity.
  • Analyze the surface morphology using Atomic Force Microscopy (AFM).

Visualizations

MOCVD Growth Workflow for InGaN QWs

MOCVD_Workflow cluster_prep 1. Preparation cluster_buffer 2. Buffer & n-GaN Growth cluster_mqw 3. MQW Active Region Growth cluster_period Repeat N times cluster_p_layers 4. P-type Layer Growth cluster_post 5. Post-Growth sub_prep Substrate Preparation (Cleaning) sub_load Load into MOCVD Reactor sub_prep->sub_load nuc_layer GaN Nucleation Layer (Low Temp) sub_load->nuc_layer ud_gan u-GaN Layer (High Temp) nuc_layer->ud_gan n_gan n-GaN Layer (Si-doped) ud_gan->n_gan temp_ramp Ramp Down Temperature (700-850°C) n_gan->temp_ramp barrier GaN Barrier Growth temp_ramp->barrier well InGaN Well Growth (TMIn + TMGa) barrier->well Introduce TMIn well->barrier Stop TMIn ebl p-AlGaN EBL well->ebl p_gan p-GaN Layer (Mg-doped) ebl->p_gan p_contact p+-GaN Contact Layer p_gan->p_contact anneal Activation Annealing (N2 ambient) p_contact->anneal char Characterization (HRXRD, PL, AFM) anneal->char Precursor_Pathway TMIn TMIn reactor MOCVD Reactor (Heated Substrate) TMIn->reactor TMGa TMGa TMGa->reactor NH3 NH3 NH3->reactor Dopants Dopants (SiH4, Cp2Mg) Dopants->reactor H2 H2 H2->reactor N2 N2 N2->reactor reactor->waste Exhaust

References

Topic: Trimethylindium Flow Rate Calculation for Metal-Organic Vapour Phase Epitaxy (MOVPE)

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Researchers

Introduction

Metal-Organic Vapour Phase Epitaxy (MOVPE), also known as Metal-Organic Chemical Vapour Deposition (MOCVD), is a cornerstone technique for the fabrication of high-quality compound semiconductor thin films and complex multilayer structures.[1] This process involves the introduction of volatile organometallic compounds, known as precursors, into a reaction chamber where they decompose to form a crystalline layer on a heated substrate. The precise control over the delivery of these precursors is paramount as it directly influences the growth rate, chemical composition, and ultimately, the electronic and optical properties of the resulting material.[2]

Trimethylindium (TMIn or TMIn), with the chemical formula In(CH₃)₃, is the most common indium precursor used in MOVPE for the growth of various indium-based compound semiconductors such as InP, InAs, InGaN, and AlGaInP.[3] Achieving a stable and reproducible flow of TMIn is critical for device manufacturing. This application note provides a detailed protocol and the theoretical background for calculating the molar flow rate of TMIn from a bubbler-based delivery system in an MOVPE reactor.

Theoretical Background

The delivery of TMIn to the MOVPE reactor is achieved by passing a carrier gas (typically high-purity hydrogen or nitrogen) through a stainless-steel vessel, known as a bubbler, containing the solid TMIn source.[1] The carrier gas becomes saturated with TMIn vapor, and this mixture is then transported to the reactor. The molar flow rate of TMIn is a function of its vapor pressure, the bubbler's temperature and pressure, and the flow rate of the carrier gas.

This compound Vapor Pressure

The vapor pressure of a solid or liquid is the pressure exerted by its vapor when the solid/liquid and vapor phases are in equilibrium. For TMIn, which is a solid at room temperature, this is the sublimation pressure. The vapor pressure is highly dependent on temperature and can be accurately described by the Antoine equation. The widely accepted equation for TMIn is:

log₁₀ P = B - A/T

Where:

  • P is the vapor pressure in Torr.

  • T is the absolute temperature of the TMIn bubbler in Kelvin (K).

  • A and B are empirically determined constants for TMIn.

Based on experimental data, the constants for this compound are:

  • A = 3204

  • B = 10.98 [3][4][5]

Molar Flow Rate Calculation

The calculation of the TMIn molar flow rate relies on Dalton's Law of Partial Pressures, which states that the total pressure of a gas mixture is the sum of the partial pressures of each individual gas.[6] Assuming the carrier gas becomes fully saturated with TMIn vapor inside the bubbler, the partial pressure of TMIn (PTMIn) is equal to its vapor pressure at the given bubbler temperature.

The molar flow rate of TMIn (FTMIn) can be calculated using the following formula:

FTMIn = (PTMIn / PBubbler) * FCarrier

Where:

  • FTMIn is the molar flow rate of TMIn (in moles/min).

  • PTMIn is the vapor pressure of TMIn at the bubbler temperature (in Torr).

  • PBubbler is the total pressure inside the bubbler (in Torr).

  • FCarrier is the molar flow rate of the carrier gas (in moles/min).

The molar flow rate of the carrier gas is typically controlled by a mass flow controller (MFC) and is given in standard cubic centimeters per minute (sccm). To convert this to moles/min, we use the ideal gas law, where 1 mole of an ideal gas occupies 22400 cm³ at standard temperature and pressure (STP).

FCarrier (moles/min) = FCarrier (sccm) / 22400

Therefore, the final equation for the TMIn molar flow rate is:

FTMIn (moles/min) = [PTMIn / (PBubbler - PTMIn)] * [FCarrier (sccm) / 22400]

Note: In many systems, the pressure in the denominator is the total bubbler pressure, PBubbler. However, a more precise calculation considers that the partial pressure of the carrier gas is PBubbler - PTMIn. For low vapor pressure precursors, this correction is minor but becomes more significant at higher bubbler temperatures.

Quantitative Data

For accurate calculations, precise data on the physical properties of TMIn and its vapor pressure at various temperatures are essential.

Table 1: Physical Properties of this compound
PropertyValueReference
Chemical FormulaIn(CH₃)₃[3]
Molar Mass159.922 g/mol [3]
AppearanceWhite crystalline solid[4]
Melting Point88 °C (361 K)[3]
Boiling Point134 °C (407 K)[3]
Table 2: this compound Vapor Pressure at Various Temperatures

Calculated using log₁₀ P (Torr) = 10.98 - 3204/T (K)[3][4][5]

Temperature (°C)Temperature (K)Vapor Pressure (Torr)
10283.151.33
15288.152.00
20293.152.95
25298.154.29
30303.156.15
35308.158.69
40313.1512.11

Experimental Protocol: Setting and Calculating TMIn Flow Rate

This protocol outlines the steps to achieve a desired TMIn molar flow rate in a typical MOVPE system.

Required Equipment
  • MOVPE reactor system

  • This compound source in a temperature-controlled bubbler

  • Mass Flow Controller (MFC) for the carrier gas

  • Pressure controller for the bubbler line

Step-by-Step Procedure
  • Determine the Target Molar Flow Rate (FTMIn): Based on the desired film growth rate and composition, determine the required molar flow rate of TMIn in moles/min.

  • Select a Bubbler Temperature (TBubbler): Choose a suitable operating temperature for the TMIn bubbler. This is a critical parameter that must be stable. A common temperature for TMIn is 17°C to 20°C.

    • Note: Higher temperatures yield higher vapor pressure, allowing for higher molar flow rates, but may increase the risk of precursor decomposition.[7][8]

  • Calculate TMIn Vapor Pressure (PTMIn): Using the selected bubbler temperature, calculate the corresponding vapor pressure of TMIn using the Antoine equation:

    • Convert the temperature to Kelvin: T (K) = T (°C) + 273.15

    • Calculate PTMIn: PTMIn = 10(10.98 - 3204/T)

  • Set the Bubbler Pressure (PBubbler): Set the total pressure inside the bubbler using the system's pressure controller. This pressure must be significantly higher than the TMIn vapor pressure to prevent condensation downstream. A typical value is 760 Torr (atmospheric pressure).

  • Calculate the Required Carrier Gas Flow Rate (FCarrier): Rearrange the molar flow rate formula to solve for the carrier gas flow rate in sccm:

    • FCarrier (sccm) = [FTMIn (moles/min) * (PBubbler - PTMIn) / PTMIn] * 22400

  • Set the Carrier Gas Flow Rate: Input the calculated value into the MFC for the carrier gas line passing through the TMIn bubbler.

  • Stabilize the System: Allow sufficient time for the bubbler temperature, pressure, and carrier gas flow to stabilize before initiating the growth process.

Worked Example
  • Goal: Achieve a TMIn molar flow rate of 1 x 10⁻⁵ moles/min.

  • Step 1: FTMIn = 1 x 10⁻⁵ moles/min.

  • Step 2: Select TBubbler = 20°C.

  • Step 3: T (K) = 20 + 273.15 = 293.15 K.

    • PTMIn = 10(10.98 - 3204/293.15) = 2.95 Torr.

  • Step 4: Set PBubbler = 760 Torr.

  • Step 5: Calculate FCarrier:

    • FCarrier (sccm) = [(1 x 10⁻⁵) * (760 - 2.95) / 2.95] * 22400

    • FCarrier (sccm) ≈ 57.6 sccm.

  • Step 6: Set the carrier gas MFC to 57.6 sccm.

Visualizations

Diagram 1: Logical Workflow for TMIn Flow Rate Calculation

flow_calculation_workflow target_flow Define Target TMIn Molar Flow Rate calc_carrier_flow Calculate Required Carrier Gas Flow (F_carrier) target_flow->calc_carrier_flow bubbler_temp Select Bubbler Temperature (T_bubbler) calc_vapor_pressure Calculate TMIn Vapor Pressure (P_TMIn) using Antoine Equation bubbler_temp->calc_vapor_pressure bubbler_pressure Set Bubbler Pressure (P_bubbler) bubbler_pressure->calc_carrier_flow calc_vapor_pressure->calc_carrier_flow set_mfc Set MFC to Calculated F_carrier calc_carrier_flow->set_mfc stabilize Stabilize System and Initiate Growth set_mfc->stabilize

Caption: Logical workflow for calculating and setting the TMIn flow rate.

Diagram 2: Experimental Setup of a Bubbler System in MOVPE

movpe_bubbler_setup cluster_source Precursor Source mfc Carrier Gas MFC (H2 or N2) bubbler TMIn Bubbler (Temperature Controlled) mfc->bubbler F_carrier pressure_controller Pressure Controller pressure_controller->bubbler P_bubbler reactor MOVPE Reactor bubbler->reactor Saturated Gas Mixture exhaust Exhaust reactor->exhaust

Caption: Schematic of a TMIn bubbler setup in an MOVPE gas delivery line.

References

Application Notes and Protocols for Trimethylindium (TMI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylindium (In(CH₃)₃), commonly abbreviated as TMI, is a colorless, pyrophoric solid organoindium compound.[1] It serves as a critical precursor in Metalorganic Vapour Phase Epitaxy (MOVPE) for the deposition of indium-containing compound semiconductors.[1][2] These materials are integral to the manufacturing of various electronic and optoelectronic devices, including laser diodes, light-emitting diodes (LEDs), and concentrated photovoltaic cells.[2] Due to its hazardous nature, strict adherence to handling and storage protocols is imperative to ensure personnel safety and experimental integrity.[2]

Chemical and Physical Properties

This compound is highly reactive and possesses specific physical properties that necessitate careful management in a laboratory or manufacturing setting.[3] It is a white solid that is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1][3] Furthermore, it reacts violently with water.[3][4]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C₃H₉In[4][5]
Molecular Weight 159.92 g/mol [3][4]
Appearance White solid[3]
Melting Point 88 °C (191 °F)[3][6]
Boiling Point 133.8 °C (272.8 °F)[3]
Density Crystal: 1.568 g/cm³; Powder: 1.3 g/cm³ (experimental)[3][6]
Vapor Pressure log₁₀ P(mmHg) = 10.52 - 3014/T(K)[3]

Experimental Protocols

Protocol 1: Safe Handling of this compound

Objective: To outline the standard operating procedure for the safe handling of TMI in a research or production environment.

Materials and Equipment:

  • This compound in a sealed container

  • Inert atmosphere glove box or a sealed system

  • Fire-resistant laboratory coat or protective clothing[5][7]

  • Neoprene or nitrile rubber gloves[5]

  • Full face shield and chemical workers' goggles[5]

  • Emergency eye wash stations and safety showers in the immediate vicinity[5][7]

  • Specialized fire-extinguishing media for organometallics (e.g., dry chemical powder, lime, sand, or soda ash)[3][5]

Procedure:

  • Preparation:

    • Ensure all personal protective equipment (PPE) is worn correctly before entering the designated handling area.[5][8] Contact lenses should not be worn.[3][5]

    • Verify that the glove box or sealed system is purged with an inert gas (e.g., nitrogen or argon) and that the oxygen and moisture levels are below 50 ppm.[5][7]

    • Confirm the availability and functionality of emergency equipment, including safety showers, eyewash stations, and appropriate fire extinguishers.[5][7]

  • Handling:

    • Introduce the sealed TMI container into the inert atmosphere of the glove box.

    • Once inside the glove box, carefully open the container.

    • Dispense the required amount of TMI using clean, dry tools. Avoid generating dust.[5][7]

    • Do not allow TMI to come into contact with air or moisture.[5][7]

    • Keep away from heat, sparks, open flames, and other ignition sources.[5][9]

  • Post-Handling:

    • Securely reseal the TMI container under the inert atmosphere.

    • Decontaminate any tools or surfaces that have come into contact with TMI according to established laboratory procedures.

    • Remove the TMI container from the glove box and return it to proper storage.

    • Wash hands and other exposed areas with mild soap and water after completing the work and before leaving the laboratory.[5][7]

Protocol 2: Storage of this compound

Objective: To provide guidelines for the safe and compliant storage of TMI to maintain its integrity and prevent hazardous situations.

Materials and Equipment:

  • Sealed containers of this compound

  • A dedicated, well-ventilated, and locked storage area[5][7]

  • Inert gas (nitrogen or argon) supply for storage containers[5][7]

Procedure:

  • Container Management:

    • Always keep the TMI container tightly closed when not in use.[5][7]

    • Store TMI in its original, sealed containers under an inert atmosphere of nitrogen or argon with less than 50 ppm of oxygen.[5][7]

  • Storage Environment:

    • Store in a dry, cool, and well-ventilated place.[6][8][10]

    • The storage area must be locked to restrict unauthorized access.[5][7]

    • Store away from heat sources.[5][7] Do not allow the storage temperature to exceed 51°C (125°F).[3]

  • Incompatible Materials:

    • Store TMI separately from incompatible materials, which include:

      • Water[3][5][7]

      • Oxidizing agents[3][5][7]

      • Alkalis[5][7]

      • Bromine[5][7]

      • Chlorine[5][7]

      • Metal salts[5][7]

Emergency Procedures

In Case of a Spill:

  • Evacuate all non-essential personnel from the area.[5][7]

  • Do not use water to clean up the spill.[5][7]

  • Remove all sources of ignition.[5][7]

  • Cover the spill with a dry chemical extinguishing powder, lime, sand, or soda ash.[5][7]

  • Allow the material to decompose or the fire to burn out completely.[5][7]

  • Once the reaction has ceased, carefully sweep the material into a suitable container for disposal.[5][7]

In Case of Fire:

  • Use only dry chemical powder, soda ash, or lime to extinguish the fire.[3]

  • NEVER use water, foam, or halogenated compounds. [3]

  • If it can be done without risk, move the container away from the fire area.[3]

First Aid:

  • Skin Contact: Immediately flush the affected area with large quantities of water. Remove contaminated clothing if it is not stuck to the skin. Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with large quantities of water for at least 15 minutes, holding the eyelids open.[3] Get immediate medical attention.[5]

  • Inhalation: Move the exposed person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[10]

Visual Protocols

Handling_Workflow cluster_prep Preparation cluster_handling Handling in Glove Box cluster_post Post-Handling A Don Personal Protective Equipment (PPE) B Verify Inert Atmosphere in Glove Box A->B C Confirm Emergency Equipment Readiness B->C D Introduce Sealed TMI Container C->D Proceed to Handling E Open Container and Dispense TMI D->E F Avoid Contact with Air and Moisture E->F G Securely Reseal TMI Container F->G Proceed to Post-Handling H Decontaminate Tools and Surfaces G->H I Return TMI to Storage H->I J Wash Hands and Exposed Areas I->J

Caption: Workflow for the safe handling of this compound.

Storage_Protocol cluster_container Container Management cluster_environment Storage Environment cluster_incompatible Incompatible Materials (Store Separately) A Keep Container Tightly Closed B Store Under Inert Atmosphere (Nitrogen or Argon, <50 ppm O₂) A->B C Dry, Cool, Well-Ventilated Area B->C Place in Storage D Locked and Restricted Access C->D E Away from Heat Sources (Temp < 51°C) D->E F Water G Oxidizing Agents H Alkalis, Halogens, Metal Salts

Caption: Protocol for the safe storage of this compound.

References

High-Purity Trimethylindium: Application Notes and Protocols for Optoelectronic Device Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-purity Trimethylindium (TMIn) is a pivotal organometallic precursor for the fabrication of advanced compound semiconductor-based optoelectronic devices.[1][2] Its high vapor pressure and efficient decomposition characteristics make it an ideal indium source in Metal-Organic Chemical Vapor Deposition (MOCVD) processes. The purity of TMIn is of paramount importance, as even trace impurities can significantly degrade the performance and reliability of the resulting devices.[2][3] For instance, oxygen-containing impurities can introduce unwanted electronic defects, reducing the light-emitting efficiency of LEDs.[3] This document provides detailed application notes and experimental protocols for the safe and effective use of high-purity TMIn in the growth of III-V compound semiconductors for various optoelectronic applications.[4][5]

Physicochemical Properties and Safety Data

Accurate knowledge of the physicochemical properties of this compound is essential for precise control over the MOCVD process.[6][7] TMIn is a white, crystalline solid that is highly pyrophoric, igniting spontaneously upon exposure to air, and reacts violently with water.[2][8][9] Therefore, it must be handled under an inert atmosphere with strict safety precautions.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaIn(CH₃)₃[6]
Molecular Weight159.93 g/mol [8]
AppearanceWhite crystalline solid[7][8]
Melting Point88 °C[2][6]
Boiling Point133.8 °C[8]
Vapor Pressure Equationlog P (Torr) = 10.98 – 3204/T (K)[6][10]
Density1.568 g/cm³[6][8]

Table 2: Safety Information for this compound

Hazard StatementPrecautionary Statement
H250: Catches fire spontaneously if exposed to air.[9][11]P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[11][12][13]
H260: In contact with water releases flammable gases which may ignite spontaneously.[9][11]P222: Do not allow contact with air.[11][12][13]
H314: Causes severe skin burns and eye damage.[11][12]P231 + P232: Handle and store contents under inert gas. Protect from moisture.[11][12][13]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11][12]

Applications in Optoelectronic Devices

High-purity TMIn is a critical precursor for the MOCVD growth of a wide range of indium-containing compound semiconductors used in optoelectronic devices.[1][2]

Table 3: Applications of High-Purity TMIn in Optoelectronics

ApplicationSemiconductor MaterialDevice Examples
Solid-State LightingInGaN/GaNBlue and Green LEDs
High-Speed CommunicationsInGaAs/InPLaser Diodes, Photodetectors
Solar Energy ConversionInGaP, InGaAsHigh-Efficiency Solar Cells
Sensing and ImagingInSb, InAsInfrared Detectors

Experimental Protocols

General Handling and Storage of this compound

Due to its pyrophoric and reactive nature, TMIn must be handled with extreme care in a controlled environment.

Protocol 1: Safe Handling of TMIn

  • Inert Atmosphere: All handling of TMIn must be performed in a glovebox or a fume hood under an inert atmosphere (e.g., high-purity nitrogen or argon).[9]

  • Personal Protective Equipment (PPE): Wear flame-retardant laboratory coat, chemical safety goggles, a face shield, and appropriate gloves (e.g., neoprene or nitrile rubber).[9]

  • Material Transfer: Use stainless steel cannulas and syringes for transferring TMIn solutions. Ensure all equipment is thoroughly dried and purged with an inert gas before use.

  • Storage: Store TMIn containers in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and oxidizing agents.[9] The recommended storage temperature is typically between 0-25 °C.[2]

  • Spill Management: In case of a small spill, cover the area with a dry, inert absorbent material such as sand or vermiculite. For larger spills, evacuate the area and follow emergency procedures. Never use water to extinguish a TMIn fire.[8][9] Use dry chemical powder, soda ash, or lime.[8]

MOCVD Growth of InGaN/GaN Quantum Wells for LEDs

This protocol outlines a general procedure for the growth of InGaN/GaN multi-quantum wells (MQWs), the active region in blue and green LEDs.

Protocol 2: MOCVD of InGaN/GaN MQWs

  • Substrate Preparation: Start with a suitable substrate, typically a GaN-on-sapphire template.

  • Reactor Loading: Load the substrate into the MOCVD reactor under a continuous flow of inert carrier gas (e.g., H₂ or N₂).[14]

  • GaN Buffer Layer Growth:

    • Heat the substrate to the desired growth temperature for GaN (typically 1000-1100 °C).

    • Introduce Trimethylgallium (TMGa) and ammonia (NH₃) into the reactor to grow a high-quality GaN buffer layer.

  • InGaN Quantum Well Growth:

    • Lower the reactor temperature to the optimal range for InGaN growth (typically 700-850 °C).[15]

    • Introduce TMIn, TMGa, and NH₃ into the reactor.[14][15] The ratio of TMIn to TMGa will determine the indium composition of the InGaN layer and thus the emission wavelength.

  • GaN Quantum Barrier Growth:

    • Stop the TMIn flow and grow a thin GaN barrier layer at a similar or slightly higher temperature than the quantum well.

  • Repeat for MQWs: Repeat steps 4 and 5 to grow the desired number of InGaN/GaN quantum wells and barriers.

  • P-type GaN Capping Layer:

    • Grow a p-type GaN layer using TMGa, NH₃, and a p-type dopant source such as Bis(cyclopentadienyl)magnesium (Cp₂Mg).

  • Cool Down and Unloading: After the growth is complete, cool down the reactor under an inert atmosphere before unloading the sample.

Visualizations

MOCVD_Workflow cluster_prep Preparation cluster_mocvd MOCVD Process cluster_post Post-Growth Substrate Substrate Preparation Reactor_Loading Reactor Loading Substrate->Reactor_Loading Glovebox TMIn Handling in Glovebox Glovebox->Reactor_Loading Buffer_Growth GaN Buffer Layer Growth Reactor_Loading->Buffer_Growth MQW_Growth InGaN/GaN MQW Growth Buffer_Growth->MQW_Growth P_GaN_Growth p-GaN Capping Layer Growth MQW_Growth->P_GaN_Growth Cool_Down Cool Down P_GaN_Growth->Cool_Down Characterization Material Characterization Cool_Down->Characterization Device_Fabrication Device Fabrication Characterization->Device_Fabrication TMIn_Safety cluster_hazards Hazards cluster_precautions Handling Precautions TMIn High-Purity This compound Pyrophoric Pyrophoric in Air TMIn->Pyrophoric Water_Reactive Reacts Violently with Water TMIn->Water_Reactive Corrosive Causes Severe Burns TMIn->Corrosive Dry_Storage Store in a Cool, Dry Place TMIn->Dry_Storage Inert_Atmosphere Handle under Inert Gas Pyrophoric->Inert_Atmosphere No_Water Avoid Contact with Water Water_Reactive->No_Water PPE Wear Appropriate PPE Corrosive->PPE

References

The Role of Trimethylindium in LED and Laser Diode Fabrication: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the pivotal role of trimethylindium (TMIn) in the fabrication of Light Emitting Diodes (LEDs) and laser diodes. This compound is a key organometallic precursor, primarily utilized in Metal-Organic Chemical Vapor Deposition (MOCVD) to grow indium-containing compound semiconductor thin films. These materials, such as Indium Gallium Nitride (InGaN) and Aluminum Gallium Indium Phosphide (AlGaInP), form the active light-emitting regions (quantum wells) of these optoelectronic devices.

The precise control of TMIn introduction during the MOCVD process is critical for determining the emission wavelength, quantum efficiency, and overall performance of the resulting LEDs and laser diodes. This document outlines standard MOCVD protocols, specialized techniques involving TMIn for performance enhancement, and quantitative data on the impact of TMIn process parameters.

I. MOCVD Process Overview for III-V Semiconductor Growth

Metal-Organic Chemical Vapor Deposition is the cornerstone technique for the epitaxial growth of compound semiconductors with atomic-layer precision.[1] In this process, gaseous precursors, including this compound, are transported into a reaction chamber where they thermally decompose on a heated substrate, leading to the formation of a crystalline thin film. The composition and properties of the grown layers are meticulously controlled by parameters such as substrate temperature, reactor pressure, and the flow rates of the various precursors.

Below is a generalized workflow for the MOCVD process for fabricating an InGaN-based LED structure.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth Epitaxial Growth cluster_fab Device Fabrication Substrate Sapphire Substrate Cleaning Chemical Cleaning Substrate->Cleaning Loading Loading into MOCVD Reactor Cleaning->Loading Nucleation GaN Nucleation Layer Growth Loading->Nucleation Buffer n-GaN Buffer Layer Growth Nucleation->Buffer MQW InGaN/GaN Multi-Quantum Well (MQW) Growth (Active Region) Buffer->MQW EBL p-AlGaN Electron Blocking Layer (EBL) Growth MQW->EBL pGaN p-GaN Contact Layer Growth EBL->pGaN Mesa Mesa Etching pGaN->Mesa Contacts Contact Deposition (n- and p-contacts) Mesa->Contacts Packaging Dicing and Packaging Contacts->Packaging TMIn This compound (TMIn) TMIn->MQW TMGa Trimethylgallium (TMGa) TMGa->Nucleation TMGa->Buffer TMGa->MQW TMGa->pGaN NH3 Ammonia (NH3) NH3->Nucleation NH3->Buffer NH3->MQW NH3->EBL NH3->pGaN TMAl Trimethylaluminum (TMAl) TMAl->EBL

Figure 1: Generalized MOCVD workflow for InGaN LED fabrication.

II. Role of this compound in InGaN-Based LEDs

In the fabrication of InGaN-based LEDs, TMIn serves as the indium precursor for the InGaN quantum wells, which are the heart of the device where light is generated. The amount of indium incorporated into the GaN crystal lattice determines the bandgap of the InGaN material and, consequently, the emission wavelength of the LED. Higher indium content leads to a smaller bandgap and thus longer wavelength emission (e.g., shifting from blue to green).[2]

A. Quantitative Impact of TMIn Flow Rate

The flow rate of TMIn is a critical parameter that directly influences the indium mole fraction in the InGaN layers. The table below summarizes the general relationship between TMIn flow and key properties of InGaN quantum wells.

ParameterEffect of Increasing TMIn Flow RateTypical RangeReference
Indium Incorporation Increases-[3]
Emission Wavelength Redshift (longer wavelength)400 - 550 nm[4]
Photoluminescence (PL) Intensity Increases up to an optimal point, then decreases-[5]
Crystal Quality Can degrade at very high flow rates due to phase separation-[6]
B. Experimental Protocol: MOCVD Growth of an InGaN/GaN LED Structure

This protocol outlines the typical steps for growing a blue InGaN LED structure on a sapphire substrate using MOCVD.

1. Substrate Preparation and Loading:

  • A c-plane sapphire substrate is cleaned using a standard solvent cleaning procedure.

  • The substrate is loaded into the MOCVD reactor.

2. In-situ Cleaning and Nucleation Layer Growth:

  • The substrate is heated to a high temperature (e.g., 1100 °C) in a hydrogen environment for in-situ cleaning.

  • A low-temperature GaN nucleation layer (e.g., 20-30 nm) is grown at approximately 550 °C using Trimethylgallium (TMGa) and Ammonia (NH3) as precursors.[7]

3. n-GaN Buffer Layer Growth:

  • The temperature is ramped up to around 1050-1150 °C for the growth of a high-quality, silicon-doped n-type GaN buffer layer (typically 1-2 µm thick).[8]

4. InGaN/GaN Multi-Quantum Well (MQW) Active Region Growth:

  • The temperature is lowered to a range of 700-850 °C for the growth of the MQWs.[7]

  • A typical MQW consists of 5-10 pairs of InGaN well layers (e.g., 2-3 nm thick) and GaN barrier layers (e.g., 7-15 nm thick).

  • During the InGaN well growth, TMIn, TMGa, and NH3 are introduced into the reactor. The ratio of TMIn to TMGa flow determines the indium content and thus the emission wavelength.

5. p-AlGaN Electron Blocking Layer (EBL) and p-GaN Contact Layer Growth:

  • A thin (e.g., 20 nm) p-type AlGaN EBL is grown on top of the MQW structure using Trimethylaluminum (TMAl), TMGa, NH3, and a p-type dopant source like Bis(cyclopentadienyl)magnesium (Cp2Mg).[8]

  • Finally, a p-type GaN contact layer (e.g., 100-200 nm) is grown.

6. Post-Growth Annealing:

  • The wafer is annealed to activate the p-type dopants.

The subsequent steps involve standard semiconductor device fabrication processes such as mesa etching, deposition of n- and p-type contacts, and packaging.[9]

III. Advanced Techniques: TMIn Treatment for Enhanced LED Performance

For longer wavelength LEDs, such as green LEDs, achieving high efficiency is challenging due to issues like indium segregation and the formation of V-shaped defects in the InGaN quantum wells.[10] A technique known as "TMIn treatment" or "growth interruption with TMIn" has been developed to mitigate these issues and enhance the quantum efficiency.[6][11]

During the growth of the MQW structure, after the deposition of each InGaN well and before the growth of the subsequent GaN barrier, the growth is interrupted. In this interruption period, a continuous flow of TMIn is maintained in the reactor. This TMIn overpressure is believed to suppress the decomposition of the InGaN layer and promote a smoother surface morphology, leading to a reduction in defects and an improvement in the uniformity of indium distribution.[10]

TMIn_Treatment cluster_mqw Multi-Quantum Well Growth Start Start MQW Growth Well1 Grow InGaN Well 1 Start->Well1 Treatment1 TMIn Treatment (Growth Interruption) Well1->Treatment1 Barrier1 Grow GaN Barrier 1 Treatment1->Barrier1 Well2 Grow InGaN Well 2 Barrier1->Well2 Treatment2 TMIn Treatment (Growth Interruption) Well2->Treatment2 Barrier2 Grow GaN Barrier 2 Treatment2->Barrier2 End End MQW Growth Barrier2->End TMIn TMIn TMIn->Well1 TMIn->Treatment1 TMIn->Well2 TMIn->Treatment2 TMGa TMGa TMGa->Well1 TMGa->Barrier1 TMGa->Well2 TMGa->Barrier2 NH3 NH3 NH3->Well1 NH3->Treatment1 NH3->Barrier1 NH3->Well2 NH3->Treatment2 NH3->Barrier2

Figure 2: MOCVD process flow for MQW growth with TMIn treatment.
A. Quantitative Effects of TMIn Treatment

Studies have shown significant improvements in the performance of green LEDs fabricated with TMIn treatment.

ParameterWithout TMIn TreatmentWith TMIn TreatmentImprovementReference
Light Output Power (at 20 mA) -~1.4 times higher40%[6]
External Quantum Efficiency (EQE) -43% higher43%[10]
PL Full-Width at Half Maximum (FWHM) 27 nm22 nmNarrower[6]
B. Experimental Protocol: TMIn Treatment for Green LEDs

This protocol describes the modification to the MQW growth step for incorporating TMIn treatment.

  • Grow InGaN Well: Deposit the InGaN quantum well layer as described in the standard protocol.

  • Growth Interruption and TMIn Treatment:

    • Stop the flow of TMGa to interrupt the growth of the InGaN layer.

    • Maintain the flow of TMIn and NH3 for a specific duration (e.g., 60-180 seconds).[11] The substrate temperature is typically kept at the InGaN growth temperature.

  • Grow GaN Barrier: Stop the TMIn flow and resume the TMGa and NH3 flow to grow the GaN barrier layer.

  • Repeat: Repeat these steps for each pair of quantum wells in the MQW structure.

IV. Role of this compound in AlGaInP-Based Laser Diodes

This compound is also a critical precursor in the MOCVD growth of AlGaInP-based laser diodes, which typically emit in the red to yellow-green part of the spectrum. In this material system, TMIn is used for the growth of the GaInP or AlGaInP quantum wells that form the active region of the laser.

A. Experimental Protocol: MOCVD Growth of an AlGaInP/GaInP Laser Diode

The following is a representative protocol for the growth of an AlGaInP/GaInP laser diode structure on a GaAs substrate.

1. Substrate and Buffer Layer:

  • An n-type GaAs substrate is used.

  • An n-type GaAs buffer layer is grown.

2. Cladding and Waveguide Layers:

  • An n-type (AlxGa1-x)0.5In0.5P lower cladding layer is grown.

  • A GaInP lower waveguide layer is grown.

3. Active Region (Quantum Well):

  • The active region, typically a GaInP or AlGaInP quantum well, is grown. The composition, and thus the emission wavelength, is controlled by the flow rates of TMGa, TMIn, and TMAl.

  • The growth temperature for the AlGaInP layers is typically around 650 °C.[12]

4. Waveguide and Cladding Layers:

  • A GaInP upper waveguide layer is grown.

  • A p-type (AlxGa1-x)0.5In0.5P upper cladding layer is grown.

5. Contact Layer:

  • A p-type GaAs contact layer is grown.

The source materials for this process include TMIn, TMGa, TMAl for the group III elements, and phosphine (PH3) and arsine (AsH3) for the group V elements. Dopants such as silane (for n-type) and diethylzinc or Cp2Mg (for p-type) are also used.[12]

V. Logical Relationships and Performance Dependencies

The performance of LEDs and laser diodes is intricately linked to the MOCVD growth parameters, with the TMIn supply playing a central role in indium-containing devices.

Performance_Logic cluster_params MOCVD Process Parameters cluster_material Material Properties cluster_device Device Performance TMIn_Flow TMIn Flow Rate In_Content Indium Content TMIn_Flow->In_Content Directly proportional Growth_Temp Growth Temperature Growth_Temp->In_Content Inversely proportional V_III_Ratio V/III Ratio Crystal_Quality Crystal Quality (Defect Density) V_III_Ratio->Crystal_Quality Wavelength Emission Wavelength In_Content->Wavelength Determines EQE External Quantum Efficiency (EQE) Crystal_Quality->EQE Impacts Surface_Morphology Surface Morphology Surface_Morphology->EQE Output_Power Light Output Power EQE->Output_Power

Figure 3: Logical relationship between TMIn-related MOCVD parameters and device performance.

VI. Conclusion

This compound is an indispensable precursor in the MOCVD fabrication of high-performance LEDs and laser diodes. The precise control of TMIn flow and the implementation of advanced growth techniques like TMIn treatment are crucial for achieving desired emission wavelengths and high quantum efficiencies. The protocols and data presented in this document provide a foundational understanding for researchers and scientists working on the development of III-V optoelectronic devices. Further optimization of these processes will continue to drive advancements in solid-state lighting and laser technologies.

References

Application Notes: Trimethylindium (TMIn) as a High-Purity Precursor for Indium-Containing Compound Semiconductors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Trimethylindium (TMIn), with the chemical formula In(CH₃)₃, is a high-purity solid metalorganic precursor essential for the synthesis of indium-containing compound semiconductors.[1][2] It is the preferred indium source for Metal-Organic Chemical Vapor Deposition (MOCVD), also known as Metal-Organic Vapor Phase Epitaxy (MOVPE), a cornerstone technique for fabricating high-performance electronic and optoelectronic devices.[3] TMIn is used to grow a wide range of compound semiconductors, including InP, InAs, InN, GaInAs, and InGaN.[3][4] The exceptional purity of semiconductor-grade TMIn (≥99.9999%) is critical for achieving superior electronic properties in the resulting epitaxial layers, such as high electron mobility and low background carrier concentrations.[3][4]

Properties of this compound (TMIn)

TMIn is a white, crystalline solid that is pyrophoric, meaning it ignites spontaneously upon contact with air.[3][4] It also reacts violently with water.[2] These properties necessitate careful handling in an inert atmosphere.

Physical and Chemical Properties

The fundamental properties of TMIn are summarized in the table below.

PropertyValueReference
CAS Number 3385-78-2[2][3][5]
Molecular Formula In(CH₃)₃[2][4]
Molecular Weight 159.9 g/mol [2][4]
Appearance White crystalline solid[2][4]
Melting Point 88 °C (190 °F)[3][4]
Boiling Point 134 °C (273 °F)[2][4]
Density 1.568 g/cm³ (at 20 °C)[2][4]
Solubility Soluble in aromatic and saturated aliphatic hydrocarbons[2]
Hazards Pyrophoric, Water-Reactive[2][3][4]
Vapor Pressure

Precise control of the TMIn vapor pressure is crucial for consistent and repeatable MOCVD processes. As a solid source, TMIn is delivered to the reactor via sublimation using a carrier gas, a process known as bubbling.[6][7] The vapor pressure of TMIn can be described by the equation: log₁₀(P) = 10.98 – 3204/T, where P is the pressure in Torr and T is the temperature in Kelvin.[4]

Temperature (°C)Temperature (K)Vapor Pressure (Torr)Reference
10283.150.73[2]
20293.151.48[4]
30303.152.85[4]
40313.155.24[4]
50323.159.25[3][4]

Applications and Performance

TMIn is a critical precursor for a variety of compound semiconductors used in advanced devices.

  • Light Emitting Diodes (LEDs) [2]

  • Laser Diodes (including VCSELs) [2]

  • Photodetectors and Sensors [2]

  • High-Efficiency Concentrated Photovoltaic Cells (CPV) [2]

  • High-Frequency Electronics

The use of high-purity TMIn directly translates to high-performance semiconductor materials, as demonstrated by the electrical properties of InP layers grown via MOCVD.

Material SystemPropertyAchieved ValueReference
Indium Phosphide (InP) Electron Mobility (77 K)up to 287,000 cm²/Vs[3][4]
Electron Mobility (300 K)up to 5,400 cm²/Vs[3][4]
Background Carrier Conc.as low as 6x10¹³ cm⁻³[3][4]
Indium Gallium Arsenide (InGaAs) Lattice-matched to InPCarrier Conc. 2x10¹⁵ cm⁻³, Mobility (77K) 54,000 cm²/Vs[8]

Key Process Diagrams

Visualizing the chemical pathways and experimental workflows is key to understanding the application of TMIn.

G TMIn Thermal Decomposition Pathway cluster_radicals TMIn In(CH₃)₃ (TMIn) IMe2 In(CH₃)₂ TMIn->IMe2 -CH₃ Me1 •CH₃ IMe1 In(CH₃) IMe2->IMe1 -CH₃ Me2 •CH₃ In In (solid) IMe1->In -CH₃ Me3 •CH₃

TMIn Thermal Decomposition Pathway

MOCVD_Workflow General MOCVD Experimental Workflow sub_prep Substrate Preparation (Cleaning, Etching) load Load Substrate into Reactor sub_prep->load purge Pump Down & Purge with Inert Gas load->purge heat Heat Substrate to Growth Temperature purge->heat stabilize Stabilize Gas Flows and Pressure heat->stabilize grow Introduce Precursors for Epitaxial Growth (e.g., TMIn, TMGa, AsH₃) stabilize->grow cool Cool Down Under Group V Overpressure grow->cool unload Unload Sample cool->unload char Material Characterization (XRD, PL, Hall, etc.) unload->char

General MOCVD Experimental Workflow

Precursor_Delivery TMIn Solid Source Delivery Logic cluster_source Source Cabinet cluster_reactor MOCVD Reactor carrier H₂ Carrier Gas bubbler TMIn Bubbler (Solid TMIn) carrier->bubbler mfc Mass Flow Controller (MFC) bubbler->mfc manifold Gas Switching Manifold mfc->manifold reactor Reaction Chamber manifold->reactor substrate Heated Substrate reactor->substrate v_source Group V Source (e.g., AsH₃, PH₃) v_source->manifold

TMIn Solid Source Delivery Logic

Experimental Protocols

Protocol 1: Safety and Handling of TMIn

TMIn is a pyrophoric and water-reactive material and must be handled with extreme caution.[2]

  • Storage :

    • Store TMIn cylinders in a cool, dry, well-ventilated area away from heat sources.[2]

    • Always store under a dry, inert atmosphere (e.g., Nitrogen or Argon).[2]

    • Recommended storage temperature is between 0-25 °C.[3]

  • Personal Protective Equipment (PPE) :

    • Wear flame-retardant laboratory coat, safety glasses with side shields or chemical goggles, and heavy-duty, chemical-resistant gloves.

    • It is imperative that proper personal protective equipment be worn at all times when handling TMIn.[2]

  • Handling :

    • All handling of TMIn must be performed in an inert atmosphere glovebox or with a properly designed and purged gas delivery system.

    • Never expose TMIn to air, as it will ignite.[2]

    • Ensure all process equipment is scrupulously free of water and oxygen before introducing TMIn to prevent potential explosions.[2]

    • Cylinders are typically stainless steel and equipped with diaphragm valves and metal gasket face seal connections (e.g., VCR®).[2]

  • Emergency Procedures :

    • In case of fire, use a Class D fire extinguisher (e.g., powdered copper, graphite, or sodium chloride). DO NOT USE WATER, CO₂, OR HALON EXTINGUISHERS.

    • Products of complete combustion are indium oxide, carbon dioxide, and water.[2]

Protocol 2: Example MOCVD Growth of InGaAs on InP Substrate

This protocol provides representative parameters for growing InGaAs layers. Actual parameters must be optimized for the specific MOCVD system.

  • Substrate Preparation :

    • Use a 2-inch diameter, (100)-oriented semi-insulating or n-type InP substrate.[9]

    • Clean the substrate using a standard solvent cleaning procedure (e.g., acetone, methanol, de-ionized water).[8]

    • Perform a final etch to remove the native oxide before loading into the reactor.

  • MOCVD System Parameters :

    • Precursors : this compound (TMIn), Trimethylgallium (TMGa), and Arsine (AsH₃).[6][7]

    • Carrier Gas : Palladium-purified Hydrogen (H₂).[9]

    • Reactor Pressure : 50 Torr.[6][7]

    • TMIn Bubbler Temperature : Maintained at 20 °C.[6][7]

    • H₂ Carrier Gas Flow (TMIn line) : 500 SCCM.[7]

  • Growth Procedure :

    • Load the prepared InP substrate into the MOCVD reactor.

    • Heat the substrate to the growth temperature of 590 °C under a protective atmosphere.[6][7]

    • Grow an InP buffer layer to ensure a high-quality starting surface.[6][7]

    • Introduce TMIn, TMGa, and AsH₃ into the reactor to commence the growth of the InGaAs layer. The In/Ga composition is controlled by adjusting the molar flow ratio of TMIn and TMGa.[6][10]

    • Continue growth for the desired thickness (e.g., 8 minutes for a 0.2 µm thick layer).[7]

    • After growth, cool the reactor under an AsH₃ overpressure to prevent surface decomposition.

Protocol 3: Example MOCVD Growth of InAs Nanowires on Patterned InP(111)B

This protocol is adapted for the vapor-solid (VS) growth of InAs nanowires.[11]

  • Substrate Preparation :

    • Prepare a patterned InP(111)B substrate with an SiO₂ mask containing nano-scale openings.[11]

    • Clean and etch the substrate before loading.

  • MOCVD System Parameters :

    • Precursors : this compound (TMIn) and Arsine (AsH₃).[11]

    • Carrier Gas : Hydrogen (H₂).[11]

    • Total Gas Flow Rate : 10.5 slm.[11]

    • Reactor Pressure : 160 mbar.[11]

  • Growth Procedure :

    • Load the patterned substrate into the reactor.

    • Heat the substrate to the growth temperature of 630 °C. During heating (from 400 °C to 630 °C), flow Phosphine (PH₃) to prevent thermal decomposition of the InP substrate.[11]

    • Initiate nanowire growth by introducing TMIn and AsH₃ into the chamber.

      • TMIn flow rate : 0.02 sccm.[11]

      • AsH₃ flow rate : 10 sccm.[11]

    • Continue growth for the desired duration (e.g., 5.5 minutes for ~840 nm tall nanowires).[11]

    • After growth, cool the system down under a protective atmosphere.

References

Application Notes and Protocols for Metalorganic Vapour Phase Epitaxy (MOVPE) of Indium Phosphide using Trimethylindium and Phosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metalorganic Vapour Phase Epitaxy (MOVPE), also known as Metalorganic Chemical Vapour Deposition (MOCVD), is a critical technique for depositing high-quality, single-crystal thin films of compound semiconductors. This document provides detailed application notes and protocols for the growth of Indium Phosphide (InP) using trimethylindium (TMIn) and phosphine (PH₃) as precursors. InP and its related alloys are fundamental materials for optoelectronic devices, including lasers, photodetectors, and modulators, particularly in the telecommunications and biomedical sensing fields. These notes are intended to guide researchers and professionals in the safe and effective use of MOVPE for the fabrication of InP-based structures.

Safety Precautions

The MOVPE process involves highly toxic, pyrophoric, and flammable materials. Strict adherence to safety protocols is mandatory.

  • Phosphine (PH₃): An extremely toxic, flammable, and colorless gas with an unpleasant odor resembling decaying fish. It is immediately dangerous to life and health at concentrations above 50 ppm. All handling of phosphine must be performed in a continuously monitored, ventilated gas cabinet. Personal gas monitors for phosphine are essential for all personnel working in the vicinity of the MOVPE system. A self-contained breathing apparatus (SCBA) must be readily available in case of a leak.

  • This compound (TMIn): A pyrophoric organometallic compound that can ignite spontaneously upon contact with air. It is also toxic and reacts violently with water. TMIn should be handled in an inert atmosphere, typically within a glovebox.[1] Neoprene or rubber gauntlet-type gloves and safety goggles are required when handling TMIn containers.[2]

  • Hydrogen (H₂): Typically used as the carrier gas in MOVPE, hydrogen is highly flammable and can form explosive mixtures with air. The MOVPE reactor and gas lines must be leak-tight, and adequate ventilation is necessary to prevent the accumulation of hydrogen.

  • General Precautions: Never leave the MOVPE system unattended during a growth run.[2] Always ensure that exhaust fans and safety interlocks are operational. Familiarize yourself with the emergency shutdown procedures for the specific MOVPE system being used.[3]

Experimental Parameters

The quality of the grown InP epilayers is highly dependent on a number of key growth parameters. The following tables summarize typical parameter ranges and their effects on material properties, compiled from various studies.

Table 1: MOVPE Growth Parameters for InP using TMIn and Phosphine
ParameterTypical RangeNotes
Growth Temperature 500 - 650 °CAffects precursor pyrolysis, surface mobility of adatoms, and incorporation of impurities.[4]
Reactor Pressure 20 - 200 mbar (Low Pressure MOVPE)Influences gas flow dynamics and boundary layer thickness.[1]
V/III Ratio 20 - 300The molar ratio of Group V (phosphine) to Group III (TMIn) precursors.[5][6] Crucial for surface morphology and electronic properties.[5][6]
TMIn Molar Flow Rate 1 - 20 µmol/minDetermines the growth rate.
Phosphine Flow Rate 100 - 500 sccm (standard cubic centimeters per minute)Must be sufficient to prevent phosphorus desorption from the surface.
Carrier Gas Palladium-purified Hydrogen (H₂)Total flow rate typically ranges from 5 to 15 slm (standard liters per minute).[1]
Table 2: Influence of Growth Parameters on InP Material Properties
Growth ParameterEffect on Material Property
Increasing Growth Temperature - Growth rate may initially increase and then decrease at very high temperatures due to desorption.[5] - Surface morphology generally improves with temperature up to an optimal point. - Background carrier concentration tends to decrease.[7]
Increasing V/III Ratio - Can improve surface morphology by suppressing the formation of indium droplets.[5] - May lead to changes in background carrier concentration.[7] - Very high V/III ratios can be associated with the formation of antisite defects.[5]
Growth Rate - Higher growth rates can lead to increased impurity incorporation.[8] - Can influence surface morphology and the formation of defects.
Table 3: Typical Electrical Properties of Undoped InP Grown by MOVPE
PropertyValue at 300 K (Room Temperature)Value at 77 K
Background Carrier Concentration (n-type) 1 x 10¹⁴ - 5 x 10¹⁵ cm⁻³-
Electron Mobility 4,000 - 5,400 cm²/Vs[9]> 70,000 cm²/Vs[10]

Experimental Protocols

The following protocols provide a step-by-step guide for the MOVPE growth of InP.

Substrate Preparation

High-quality epitaxial growth requires a clean and damage-free substrate surface.

  • Degreasing: Immerse the InP substrate in sequential ultrasonic baths of trichloroethylene, acetone, and methanol for 5 minutes each to remove organic contaminants.

  • Etching: To remove the native oxide and any surface damage, etch the substrate in a solution of concentrated sulfuric acid (H₂SO₄), hydrogen peroxide (H₂O₂), and deionized water (H₂O). A common mixture is a 3:1:1 or 5:1:1 ratio.[11] The etching time is typically 1-3 minutes.

  • Rinsing: Thoroughly rinse the substrate with deionized water.

  • Drying: Dry the substrate using a nitrogen gun.

  • Loading: Immediately load the substrate into the MOVPE reactor's load-lock, which is typically under a nitrogen atmosphere, to minimize re-oxidation of the surface.[1]

MOVPE Growth Procedure
  • System Preparation: Ensure that all precursor bubblers are at the correct temperature and pressure, and that all gas flows are stable and calibrated.

  • Substrate Loading: Transfer the prepared InP substrate from the load-lock to the reactor chamber.

  • Thermal Cleaning/Deoxidation: Heat the substrate to a temperature of approximately 650 °C under a phosphine overpressure.[5] This step removes the native oxide layer that may have reformed on the substrate surface. The phosphine flow is crucial to prevent the thermal decomposition of the InP substrate.

  • Buffer Layer Growth (Optional but Recommended): Grow a thin (e.g., 0.1 µm) InP buffer layer at a slightly lower temperature than the main epilayer growth. This helps to bury any remaining surface imperfections.

  • Epilayer Growth: Adjust the temperature and gas flows to the desired conditions for the main InP epilayer growth (as detailed in Table 1). The growth is initiated by introducing the TMIn flow into the reactor.

  • Growth Termination: At the end of the growth period, switch the TMIn flow to the vent line, while keeping the phosphine flow on.

  • Cool-down: Cool the substrate down to below 400 °C under a continuous phosphine flow to prevent surface decomposition. Once the temperature is sufficiently low, the phosphine flow can be turned off.

  • Unloading: Once the reactor has cooled to near room temperature, transfer the wafer back to the load-lock and then remove it from the system.

Chemical Reaction Mechanisms and Experimental Workflow

Chemical Reactions in InP MOVPE

The growth of InP via MOVPE from TMIn and PH₃ involves complex chemical reactions both in the gas phase and on the substrate surface.

  • Gas-Phase Reactions: In the hot zone above the substrate, the precursor molecules undergo thermal decomposition (pyrolysis). Phosphine decomposition is a multi-step process, while TMIn decomposes by the sequential loss of methyl radicals.[12][13] Adducts, such as TMIn:PH₃, can also form in the gas phase, though their role is complex and can sometimes lead to parasitic reactions and particle formation.[13]

  • Surface Reactions: The decomposed or partially decomposed precursor species adsorb onto the hot substrate surface. These adatoms diffuse across the surface and incorporate into the crystal lattice, leading to the epitaxial growth of the InP film. The primary reaction on the surface can be simplified as:

    (CH₃)₃In(g) + PH₃(g) → InP(s) + 3CH₄(g)

The following diagram illustrates the key chemical pathways.

G cluster_gas Gas Phase Reactions cluster_surface Surface Reactions TMIn TMIn In(CH₃)₃ Adduct Adduct (CH₃)₃In:PH₃ TMIn->Adduct Adduct Formation Decomposed_In Decomposed In Species In(CH₃)ₓ (x=0,1,2) TMIn->Decomposed_In Pyrolysis PH3 Phosphine PH₃ PH3->Adduct Decomposed_P Decomposed P Species PHₓ (x=0,1,2) PH3->Decomposed_P Pyrolysis Surface InP Substrate Surface Adduct->Surface Adsorption Decomposed_In->Surface Adsorption Decomposed_P->Surface Adsorption InP_Film InP Epitaxial Film Surface->InP_Film Incorporation & Growth

Caption: Simplified reaction pathways in MOVPE of InP.

Experimental Workflow

The entire process, from substrate preparation to characterization, follows a logical sequence.

G cluster_prep Preparation cluster_growth MOVPE Growth cluster_char Characterization Start Start: InP Substrate Degrease Degreasing (Solvents) Start->Degrease Etch Wet Chemical Etching (Acid/Peroxide) Degrease->Etch Rinse_Dry DI Water Rinse & N₂ Dry Etch->Rinse_Dry Load Load into Reactor Rinse_Dry->Load Deoxidize Thermal Deoxidation (under PH₃) Load->Deoxidize Growth InP Epilayer Growth (TMIn + PH₃) Deoxidize->Growth Cooldown Cool Down (under PH₃) Growth->Cooldown Unload Unload Wafer Cooldown->Unload Morphology Surface Morphology (AFM, Nomarski) Unload->Morphology Structural Structural Quality (XRD) Morphology->Structural Optical Optical Properties (Photoluminescence) Structural->Optical Electrical Electrical Properties (Hall Effect) Optical->Electrical

Caption: Experimental workflow for MOVPE growth of InP.

Post-Growth Characterization

After the growth, the InP epilayers should be characterized to determine their quality.

  • Surface Morphology: Assessed using Nomarski differential interference contrast microscopy and Atomic Force Microscopy (AFM) to check for surface defects and roughness.

  • Structural Quality: High-Resolution X-ray Diffraction (HRXRD) is used to determine the crystalline quality and lattice mismatch with the substrate.

  • Optical Properties: Photoluminescence (PL) spectroscopy is performed at low temperatures (e.g., 10 K) to assess the optical quality and identify impurity-related transitions.[7]

  • Electrical Properties: The Hall effect measurement is used to determine the background carrier concentration, mobility, and conductivity type (n-type or p-type) of the grown layer.[9][10]

References

Troubleshooting & Optimization

Technical Support Center: Reducing Carbon Incorporation from Trimethylindium (TMIn) in III-V Epitaxy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing carbon incorporation during Metal-Organic Chemical Vapor Deposition (MOCVD) of III-V semiconductor materials using trimethylindium (TMIn).

Troubleshooting Guide

This guide addresses common issues encountered during experimental work aimed at reducing carbon contamination from TMIn.

ProblemPotential Cause(s)Recommended Solution(s)
High Carbon Concentration in Epitaxial Layer - Suboptimal V/III ratio- Inappropriate growth temperature- TMIn precursor quality- Inefficient removal of methyl radicals- Optimize V/III Ratio: Increase the V/III ratio. A higher partial pressure of the Group V precursor can help suppress the incorporation of carbon on Group V lattice sites.[1]- Adjust Growth Temperature: The effect of temperature is complex. While higher temperatures can enhance the decomposition of TMIn, they can also increase carbon incorporation. A systematic study of the growth temperature in your specific system is recommended.- Precursor Quality: Ensure the use of high-purity TMIn. Adduct-purified sources can have lower levels of organic impurities.- Carrier Gas: Utilize hydrogen (H₂) as the carrier gas. H₂ can aid in the removal of methyl groups from the growth surface by forming methane (CH₄).[2][3]
Poor Surface Morphology - Low growth temperature- Incorrect V/III ratio- Pre-growth substrate preparation- Increase Growth Temperature: Low temperatures can lead to incomplete decomposition of precursors and the formation of precipitates, resulting in poor surface morphology.[4]- Optimize V/III Ratio: Both very low and very high V/III ratios can negatively impact surface morphology. An optimal ratio needs to be determined experimentally for your material system.- Substrate Preparation: Ensure proper cleaning and etching of the substrate before loading it into the reactor to remove any surface contaminants.[5]
Inconsistent Growth Rates - Fluctuations in TMIn vapor pressure- Mass flow controller (MFC) instability- TMIn Bubbler Temperature Control: Maintain a stable and precise temperature for the TMIn bubbler to ensure a constant vapor pressure.[6][7]- MFC Calibration: Regularly calibrate and verify the performance of the mass flow controllers for all gas lines.
Unintentional n-type or p-type Doping - Carbon acting as a donor or acceptor- The electrical activity of carbon depends on the material system and the lattice site it occupies. In some III-V materials, carbon can be an acceptor, while in others it can be a donor.[8] Understanding this behavior is crucial for controlling the electrical properties of your films. Strategies to reduce overall carbon incorporation will help in managing unintentional doping.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of carbon incorporation from TMIn?

A1: The primary source of carbon incorporation from this compound (In(CH₃)₃) is the incomplete removal of the methyl (CH₃) groups from the growth surface during the MOCVD process. These methyl radicals can be incorporated into the crystal lattice, acting as impurities. The decomposition of TMIn proceeds through the sequential breaking of the In-C bonds.

Q2: How does the V/III ratio influence carbon incorporation?

A2: The V/III ratio, which is the molar ratio of the Group V precursor (e.g., phosphine (PH₃) or arsine (AsH₃)) to the Group III precursor (TMIn), is a critical parameter. Increasing the V/III ratio generally leads to a decrease in carbon incorporation. A higher concentration of the Group V species on the growth surface can more effectively compete with carbon for incorporation into the Group V sublattice, thereby reducing the overall carbon concentration in the film.[1]

Q3: What is the effect of growth temperature on carbon incorporation from TMIn?

A3: The relationship between growth temperature and carbon incorporation is not always straightforward and can depend on the specific material system and other growth parameters. In some cases, increasing the growth temperature can lead to more efficient decomposition of the group V precursor, which can help in removing methyl groups and thus reduce carbon incorporation. However, in other scenarios, higher temperatures can enhance the decomposition of methyl radicals on the surface, leading to increased carbon incorporation. Therefore, the optimal growth temperature needs to be determined experimentally. Unintentional carbon doping in GaN, for instance, was found to decrease with increasing growth temperature.[1]

Q4: Should I use hydrogen (H₂) or nitrogen (N₂) as the carrier gas to reduce carbon?

A4: Hydrogen (H₂) is generally the preferred carrier gas for reducing carbon incorporation from TMIn. Hydrogen can react with the methyl radicals (CH₃) on the growth surface to form stable methane (CH₄) molecules, which are then exhausted from the reactor. This process helps to prevent the incorporation of carbon into the growing film.[2][3] While nitrogen (N₂) is an inert carrier gas, it does not actively participate in the removal of hydrocarbon species.

Q5: Are there alternative indium precursors to TMIn that result in lower carbon incorporation?

A5: Yes, several alternative indium precursors have been developed to reduce carbon contamination. These include:

  • Triethylindium (TEIn): The ethyl groups in TEIn have a different decomposition pathway (β-hydride elimination) that is less prone to carbon incorporation compared to the methyl groups in TMIn.

  • Adduct-purified TMIn: These are TMIn sources that have been purified by forming an adduct with a Lewis base, which helps to remove organic and inorganic impurities.

  • Alternative chemistry precursors: Novel precursors with different ligands are continuously being researched to minimize the strength of the metal-carbon bond and provide cleaner decomposition pathways.

Experimental Protocols

General MOCVD Protocol for Low-Carbon InP Growth

This protocol provides a general framework. Specific parameters should be optimized for your MOCVD system.

  • Substrate Preparation:

    • Use a high-quality InP substrate.

    • Degrease the substrate using a sequence of solvents (e.g., trichloroethylene, acetone, methanol).

    • Etch the substrate to remove the native oxide and surface contaminants. A common etchant for InP is a solution of H₂SO₄:H₂O₂:H₂O.

    • Rinse thoroughly with deionized water and dry with high-purity nitrogen.[5]

    • Load the substrate into the MOCVD reactor immediately.

  • Growth Parameters:

    • Precursors: High-purity TMIn and phosphine (PH₃).

    • Carrier Gas: Palladium-purified hydrogen (H₂).[5]

    • TMIn Bubbler Temperature: Maintain at a constant temperature, for example, 17°C, to ensure stable TMIn vapor pressure.[5]

    • Reactor Pressure: Low pressure, typically in the range of 20-200 mbar.[5]

    • Growth Temperature: A typical range for InP growth is 520-650°C.[5] Optimization within this range is crucial for minimizing carbon.

    • V/III Ratio: Start with a relatively high V/III ratio (e.g., >50) and optimize by performing a series of growth runs with varying ratios. V/III ratios can be varied from 1.5 to 80.[5]

  • Growth Procedure:

    • Heat the substrate to the desired growth temperature under a PH₃ overpressure to prevent surface decomposition.

    • Introduce the TMIn into the reactor to initiate growth.

    • Maintain stable precursor flows, temperature, and pressure throughout the growth process.

    • After the desired film thickness is achieved, switch off the TMIn flow while maintaining the PH₃ flow.

    • Cool down the reactor under a PH₃ overpressure.

Data Presentation

The following table summarizes the qualitative effects of key MOCVD parameters on carbon incorporation from TMIn. Quantitative data is highly dependent on the specific MOCVD reactor and process conditions.

ParameterEffect on Carbon IncorporationReference
V/III Ratio Increasing the V/III ratio generally decreases carbon incorporation.[1]
Growth Temperature The effect is material and system dependent. Optimization is required.[1]
Carrier Gas Using H₂ instead of N₂ typically reduces carbon incorporation.[2][3]
Reactor Pressure Lower pressures can sometimes lead to reduced parasitic gas-phase reactions.[1]

Visualizations

This compound Decomposition Pathway

The following diagram illustrates a simplified decomposition pathway of this compound (TMIn) in an MOCVD reactor, leading to the potential for carbon incorporation.

TMIn_Decomposition TMIn This compound (TMIn) In(CH₃)₃ (gas) Decomposition Surface Decomposition TMIn->Decomposition Transport via Carrier Gas Surface Heated Substrate Surface Decomposition->Surface Adsorption In_atom Indium Atom (In) Incorporation into film Decomposition->In_atom CH3_rad Methyl Radical (CH₃) Decomposition->CH3_rad Carbon_inc Carbon Incorporation (C) Acts as impurity CH3_rad->Carbon_inc Incorporation Methane Methane (CH₄) Exhausted from reactor CH3_rad->Methane Reaction H2 Hydrogen Carrier Gas (H₂) H2->Methane

TMIn Decomposition and Carbon Incorporation Pathway.
Experimental Workflow for Optimizing MOCVD Growth

This diagram outlines a logical workflow for optimizing MOCVD parameters to reduce carbon incorporation from TMIn.

MOCVD_Optimization_Workflow start Start: Define Target Material (e.g., Low-Carbon InP) param_select Select Initial Growth Parameters (Temp, Pressure, V/III Ratio, Carrier Gas) start->param_select growth_run Perform MOCVD Growth Run param_select->growth_run characterization Characterize Epitaxial Layer (e.g., SIMS, Hall, PL, AFM) growth_run->characterization eval_carbon Evaluate Carbon Concentration characterization->eval_carbon optimize_param Adjust Growth Parameters (e.g., Increase V/III Ratio) eval_carbon->optimize_param Carbon too high end End: Achieved Low Carbon Concentration eval_carbon->end Carbon within spec optimize_param->growth_run

Workflow for MOCVD Parameter Optimization.

References

Technical Support Center: Optimizing Trimethylindium (TMIn) Precursor Delivery in MOCVD

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Trimethylindium (TMIn) precursor delivery in Metal-Organic Chemical Vapor Deposition (MOCVD). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers and scientists in overcoming challenges associated with this solid-source precursor.

Frequently Asked Questions (FAQs)

Q1: What makes this compound (TMIn) delivery more challenging than liquid precursors?

A1: The primary challenge with TMIn is its solid state at typical operating temperatures.[1] Unlike liquid precursors, which vaporize consistently, solid TMIn undergoes sublimation. This process can lead to several issues, including:

  • Non-uniform Temperature: Temperature gradients can form within the powdered solid, leading to inconsistent sublimation rates.[1][2]

  • Difficulty Reaching Saturation: It is often difficult to achieve and maintain a saturated vapor pressure of TMIn in the carrier gas.[1][2]

  • Surface Area Changes: As the solid precursor is consumed, its surface area and porosity change, which can alter the efficiency of the carrier gas pick-up over the lifetime of the bubbler.[2]

  • Condensation: TMIn has a higher tendency to condense in cooler spots within the gas lines compared to more volatile precursors like Trimethylgallium (TMGa).

Q2: How sensitive is TMIn vapor pressure to temperature fluctuations?

A2: The vapor pressure of TMIn is extremely sensitive to temperature. A small change of just 0.5°C can alter the vapor pressure by approximately 4%.[1] Another source indicates the vapor pressure can change by as much as 9% for every 1°C change.[3] This sensitivity makes precise and stable temperature control of the TMIn bubbler (or cylinder) critical for reproducible film growth.[1][2]

Q3: What are the recommended operating parameters (temperature and pressure) for a TMIn bubbler?

A3: The optimal parameters depend on the specific MOCVD system and desired growth rate. However, a common starting point for the TMIn bubbler temperature is around 20°C.[1][2] The carrier gas (typically H₂) flow rate is often set relatively high (e.g., 500 SCCM) to compensate for TMIn's low vapor pressure compared to other precursors like TMGa.[1][2] The pressure inside the bubbler is controlled to maintain a consistent molar flow of the precursor to the reactor.

Q4: How can I prevent TMIn from condensing in the gas delivery lines?

A4: Preventing condensation is crucial for stable precursor delivery. The primary method is to ensure that all gas lines between the TMIn bubbler and the MOCVD reactor are heated to a temperature above the bubbler temperature. This is known as "heat tracing." A temperature of 5-10°C above the bubbler setpoint is a typical guideline. Uniform heating of all components, including valves and mass flow controllers (MFCs), is essential to avoid cold spots where condensation can occur.[4]

Q5: What is the V/III ratio, and how does inconsistent TMIn delivery affect it?

A5: The V/III ratio is the molar ratio of the Group V precursor (e.g., Arsine, Phosphine) to the total molar flow of the Group III precursors (e.g., TMIn, TMGa). This ratio is a critical parameter that influences the crystal quality, defect density, and electronic properties of the grown film. Inconsistent TMIn delivery directly causes fluctuations in the Group III molar flow, leading to an unstable V/III ratio. This instability can result in poor material quality and device performance.

Troubleshooting Guides

Problem: My Indium incorporation is low, unstable, or drifting over time.

This is a common issue when working with TMIn. The root cause is almost always related to inconsistent precursor vapor concentration reaching the reactor. Follow the diagnostic steps outlined in the flowchart below to identify and resolve the issue.

G cluster_legend Legend Check Check / Action Decision Decision Point Result Potential Cause OK OK / Resolved start Start: Low or Unstable Indium Incorporation check_temp 1. Verify TMIn Bubbler Temperature Stability start->check_temp is_temp_stable Temp Stable (+/- 0.1°C)? check_temp->is_temp_stable cause_temp Cause: Unstable Bubbler Temperature Controller or Poor Thermal Contact is_temp_stable->cause_temp No check_flow 2. Verify Carrier Gas MFC Flow Rate is_temp_stable->check_flow Yes is_flow_stable MFC Reading Stable & Correct? check_flow->is_flow_stable cause_flow Cause: MFC Malfunction or Incorrect Calibration is_flow_stable->cause_flow No check_lines 3. Check Gas Line Heating (Heat Tracing) is_flow_stable->check_lines Yes is_line_hot Lines > Bubbler Temp (No Cold Spots)? check_lines->is_line_hot cause_lines Cause: TMIn Condensation in Delivery Lines is_line_hot->cause_lines No check_mass 4. Perform Bubbler Mass Depletion Check (See Protocol) is_line_hot->check_mass Yes is_mass_correct Measured Molar Flow Matches Calculation? check_mass->is_mass_correct cause_mass Cause: Precursor Depletion, Channeling, or Sintering (Reduced Surface Area) is_mass_correct->cause_mass No resolved Issue Resolved or System Characterized is_mass_correct->resolved Yes

Caption: Troubleshooting workflow for low or unstable Indium incorporation.

Reference Data

Quantitative data is essential for setting up and troubleshooting MOCVD processes. The following tables provide key physical property data for TMIn and typical process parameters.

Table 1: this compound (TMIn) Vapor Pressure

The vapor pressure of TMIn can be calculated using the Antoine equation: log₁₀(P) = B - A/T , where P is pressure in Torr and T is temperature in Kelvin. For TMIn, reliable constants are A = 3204 and B = 10.98.[5][6]

Temperature (°C)Temperature (K)Vapor Pressure (Torr)
10283.151.2
15288.151.8
20293.152.7
25298.154.0
30303.155.8
35308.158.3
40313.1511.7

Data calculated using the cited Antoine equation.

Table 2: Example MOCVD Growth Parameters for InGaAs on InP

These parameters serve as a general starting point and will require optimization for specific reactor geometries and desired film properties.

ParameterValue RangeNotes
Substrate Temperature550 - 650 °CAffects surface mobility and decomposition kinetics.
Reactor Pressure50 - 200 TorrInfluences boundary layer thickness and gas-phase reactions.
TMIn Bubbler Temperature17 - 25 °CPrimary control for In vapor pressure.[1][2]
TMGa Bubbler Temperature-10 to 10 °CTMGa is much more volatile than TMIn.[1][2]
TMIn Carrier Gas Flow (H₂)100 - 500 sccmAdjusted to control In molar flow.[2]
Group V Precursor (AsH₃) Flow50 - 200 sccmDetermines the V/III ratio.
Total Carrier Flow (H₂)5 - 20 slmAffects residence time and flow dynamics in the reactor.

Experimental Protocols

Protocol 1: Bubbler Mass Depletion Check

This protocol is used to verify the actual molar flow rate of TMIn being delivered to the reactor by measuring the mass of precursor consumed over a set period.

Methodology:

  • Initial State: Ensure the MOCVD system is in a stable, idle state. Close the outlet valve of the TMIn bubbler.

  • Weighing (Initial): Carefully and safely remove the TMIn bubbler from the system. Using a calibrated, high-precision balance (±0.01g), measure and record the initial mass (m₁).

  • Re-installation: Re-install the bubbler, perform a leak check, and allow the bubbler temperature to stabilize completely (this may take several hours).

  • Dummy Run: Set the TMIn delivery parameters (bubbler temperature, pressure, carrier gas flow) to the exact values used during a typical growth run.

  • Flow to Vent: Divert the TMIn gas flow to the system's vent line (not the reactor) for a precisely controlled duration (t), for example, 120 minutes. Record the exact time.

  • Final State: After the time has elapsed, stop the carrier gas flow and close the bubbler outlet valve.

  • Weighing (Final): Remove the bubbler again and measure its final mass (m₂) using the same balance.

  • Calculation:

    • Mass consumed (Δm) = m₁ - m₂

    • Moles consumed (n) = Δm / Molar Mass of TMIn (159.9 g/mol )

    • Molar flow rate (F_mol) = n / t

This measured molar flow rate can be compared against the theoretical value calculated from vapor pressure and carrier gas flow to diagnose delivery issues.

Protocol 2: Gas Line Bake-Out Procedure

This procedure is used to clear condensed TMIn from the delivery lines.

Methodology:

  • Safety First: Ensure the MOCVD system is in a safe, idle state. The TMIn bubbler must be isolated (both inlet and outlet valves closed) and cooled to room temperature.

  • Purge Lines: Flow a high rate of inert gas (e.g., H₂ or N₂) through the delivery lines to the vent to purge any residual reactive gases.

  • Heating: While maintaining the inert gas flow, slowly ramp up the temperature of the gas line heaters (heat tracing) to a temperature significantly above the normal operating point (e.g., 80-100°C). Do not exceed the temperature limits of any components in the line.

  • Hold: Maintain this elevated temperature for 1-2 hours. The combination of heat and gas flow will help sublimate the condensed TMIn and carry it to the vent/abatement system.

  • Cool Down: Slowly ramp the heater temperature back down to the normal operating setpoint.

  • Stabilize: Allow the system to stabilize before re-engaging the TMIn bubbler for a growth run.

G node_start Start: Lines Suspected of Condensation node1 Isolate & Cool TMIn Bubbler node_start->node1 node2 Purge Lines with Inert Gas Flow (to Vent) node1->node2 node3 Ramp Up Line Heaters (e.g., 90°C) node2->node3 node4 Hold Temperature for 1-2 Hours node3->node4 node5 Ramp Down Line Heaters to Setpoint node4->node5 node_end End: Lines Clear node5->node_end

Caption: Experimental workflow for a gas line bake-out procedure.

References

Technical Support Center: Parasitic Reactions of Trimethylindium (TMIn) in MOVPE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to the parasitic reactions of Trimethylindium (TMIn) during Metalorganic Vapour Phase Epitaxy (MOVPE) of III-nitride semiconductors.

Frequently Asked Questions (FAQs)

Q1: What are the primary parasitic reactions involving this compound (TMIn) in an MOVPE reactor?

A1: The primary parasitic reaction involving TMIn is the formation of a reversible Lewis acid-base adduct with ammonia (NH₃), the typical nitrogen source. This gas-phase reaction can be represented as:

(CH₃)₃In + NH₃ ↔ (CH₃)₃In:NH₃ (adduct)

Unlike Trimethylaluminum (TMAl), which readily undergoes irreversible decomposition and methane elimination at relatively low temperatures, the TMIn-NH₃ adduct formation is largely reversible. At temperatures below 543 K, adduct formation and dissociation are the dominant reactions, with no significant production of methane (CH₄).[1][2] This pre-reaction can deplete the TMIn available for deposition on the substrate, affecting growth rate and uniformity.

Q2: How do parasitic reactions of TMIn affect the MOVPE growth of InGaN?

A2: Parasitic reactions of TMIn can have several detrimental effects on the MOVPE growth of Indium Gallium Nitride (InGaN):

  • Reduced Growth Rate and Efficiency: The formation of gas-phase adducts or particles consumes the TMIn precursor, reducing the amount that reaches the substrate surface and thereby lowering the growth rate and indium incorporation efficiency.[3]

  • Poor Material Quality: Uncontrolled parasitic reactions can lead to the formation of nanoparticles in the gas phase. These particles can deposit on the growing film, creating surface defects and degrading the crystalline quality.[3]

  • Compositional Inhomogeneity: Fluctuations in the extent of parasitic reactions due to variations in temperature or gas flow can lead to inconsistencies in indium incorporation, resulting in poor compositional uniformity across the wafer.

  • Formation of Indium Droplets: Severe parasitic reactions or improper growth conditions can lead to the formation of indium droplets on the surface, which are a significant source of defects.[4][5][6]

Q3: What is the influence of key MOVPE process parameters on TMIn parasitic reactions?

A3: Several process parameters significantly influence the extent of TMIn parasitic reactions:

  • Temperature: Higher temperatures can shift the equilibrium of the reversible TMIn:NH₃ adduct back towards the reactants, potentially reducing adduct-related parasitic effects. However, excessively high temperatures can also promote the thermal decomposition of InGaN films.

  • Pressure: Higher reactor pressures increase the concentration of reactants and the frequency of gas-phase collisions, which can enhance the rate of adduct formation.[7][8]

  • V/III Ratio: A higher V/III ratio (the ratio of Group V to Group III precursors) increases the concentration of NH₃, which can drive the adduct formation reaction forward, potentially increasing the severity of parasitic reactions.[9][10]

  • Carrier Gas and Flow Velocity: The type of carrier gas (e.g., H₂ vs. N₂) and the gas flow velocity affect the residence time of the precursors in the hot zone of the reactor. Higher flow velocities reduce the residence time, which can help to suppress parasitic reactions.

Troubleshooting Guides

Issue 1: Low Indium Incorporation or Low Growth Rate

Possible Cause Recommended Action
Excessive TMIn-NH₃ adduct formation in the gas phase. 1. Optimize Growth Temperature: Carefully increase the growth temperature in small increments to shift the adduct equilibrium back to the reactants without causing significant InGaN decomposition.
2. Reduce Reactor Pressure: Lowering the reactor pressure can decrease the frequency of gas-phase collisions, thereby reducing the rate of adduct formation.[8]
3. Optimize V/III Ratio: Decrease the V/III ratio to reduce the excess NH₃ available for adduct formation. This must be balanced to ensure sufficient nitrogen for stoichiometric growth.[9][10]
4. Increase Carrier Gas Flow Rate: A higher flow rate reduces the residence time of precursors in the reactor, limiting the time available for parasitic reactions to occur.
TMIn precursor depletion on reactor walls. 1. Implement a TMIn Pre-flow Technique: Introducing a flow of TMIn before the growth of the InGaN layer can help to saturate the reactor environment and improve indium incorporation in the subsequent film.[11][12][13][14]

Issue 2: Poor Surface Morphology and Presence of Indium Droplets

Possible Cause Recommended Action
Gas-phase nucleation and particle formation. 1. Separate Precursor Inlets: If the reactor design allows, introduce TMIn and NH₃ into the reactor through separate inlets to minimize their interaction time before reaching the substrate.
2. Optimize Temperature Profile: Ensure a laminar flow and a temperature profile that minimizes the time precursors spend in a temperature range conducive to particle formation.
Unstable TMIn flow or temperature fluctuations. 1. Verify Mass Flow Controller (MFC) Stability: Ensure the TMIn MFC is functioning correctly and providing a stable flow rate.
2. Stabilize Substrate Temperature: Check for and correct any temperature oscillations at the susceptor.
Incorrect Indium flux during growth. 1. Optimize TMIn Flow Rate: An optimal indium flux is crucial to avoid the formation of indium droplets. This often requires careful calibration for a specific reactor and material system.[4][15]

Quantitative Data Summary

Parameter Effect on TMIn Parasitic Reactions Primary Consequences Relevant Citations
Temperature Increased temperature shifts the reversible adduct equilibrium towards reactants.Can reduce adduct formation but may increase film decomposition at very high temperatures.[1]
Pressure Increased pressure enhances adduct formation rate.Higher likelihood of precursor depletion and potential for particle formation.[7][8]
V/III Ratio Higher V/III ratio increases the concentration of NH₃, promoting adduct formation.Can lead to reduced growth rate and potential for increased parasitic effects.[9][10]
Precursor Residence Time Longer residence time allows more opportunity for gas-phase reactions.Increased potential for adduct formation and particle nucleation.[3]

Experimental Protocols

Protocol 1: In-situ Monitoring of Gas-Phase Reactions using Mass Spectrometry

This protocol describes a general procedure for the in-situ analysis of gas-phase species in an MOVPE reactor using a mass spectrometer, which is crucial for studying parasitic reactions.

  • System Setup:

    • An MOVPE reactor is connected to a mass spectrometer (e.g., a quadrupole ion trap mass spectrometer) via a capillary sampling system.[16][17]

    • The sampling nozzle is positioned in the reactor in the region of interest, typically just above the substrate, to sample the gas phase.[17]

    • A differential pumping system is used to reduce the pressure from the MOVPE reactor pressure to the high vacuum required for the mass spectrometer.

  • Experimental Procedure:

    • Introduce the carrier gas (e.g., H₂ or N₂) into the reactor and establish a stable baseline signal on the mass spectrometer.

    • Introduce TMIn into the reactor and record the mass spectrum to identify the fragmentation pattern of the precursor.

    • Introduce NH₃ separately and record its mass spectrum.

    • Co-introduce TMIn and NH₃ at the desired growth temperature, pressure, and V/III ratio.

    • Monitor the mass spectra in real-time to detect the formation of the TMIn:NH₃ adduct and any other reaction byproducts. The adduct will appear at a mass-to-charge ratio corresponding to the sum of the molecular weights of TMIn and NH₃.

    • Vary the substrate temperature and other process parameters systematically and observe the changes in the relative intensities of the precursor and product peaks in the mass spectra to understand the reaction kinetics.

Protocol 2: Analysis of TMIn-NH₃ Adduct Formation using FTIR Spectroscopy

This protocol outlines the use of Fourier Transform Infrared (FTIR) spectroscopy to study the gas-phase reactions between TMIn and NH₃.

  • System Setup:

    • A heated gas cell with IR-transparent windows (e.g., KBr) is integrated into the gas delivery system of the MOVPE setup.

    • The gas cell is placed in the sample compartment of an FTIR spectrometer.

    • The gas lines for TMIn, NH₃, and the carrier gas are connected to the inlet of the gas cell, and the outlet is connected to the reactor or an exhaust line.

  • Experimental Procedure:

    • Heat the gas cell to the desired reaction temperature.

    • Acquire a background FTIR spectrum of the empty or carrier-gas-filled cell at the set temperature.

    • Flow TMIn diluted in the carrier gas through the cell and acquire the FTIR spectrum. Identify the characteristic vibrational modes of TMIn.

    • Flow NH₃ through the cell and acquire its spectrum.

    • Co-flow TMIn and NH₃ at the desired concentrations and temperature.

    • Acquire the FTIR spectrum of the mixture and look for new absorption bands corresponding to the formation of the TMIn:NH₃ adduct.[1] The formation of the In-N bond will result in new vibrational modes.

    • By analyzing the intensity of the adduct-related peaks as a function of temperature and reactant concentrations, the thermodynamics and kinetics of the adduct formation can be studied.[1][18]

Visualizations

TMIn_Parasitic_Reaction_Pathway cluster_gas_phase Gas Phase Reactions cluster_surface Surface Reactions TMIn TMIn ((CH₃)₃In) Adduct TMIn:NH₃ Adduct ((CH₃)₃In:NH₃) TMIn->Adduct + NH₃ (Reversible) Surface Substrate Surface TMIn->Surface Desired Path NH3 Ammonia (NH₃) NH3->Adduct NH3->Surface Adduct->Surface Dissociation & Deposition Particles Gas-Phase Particles Adduct->Particles Further Reaction (Undesirable) Film InGaN Film Surface->Film

Caption: Parasitic reaction pathway of TMIn in MOVPE.

Troubleshooting_Workflow Start Problem Identified: Low In-incorporation or Poor Surface Quality Check_Params Review Growth Parameters (Temp, Pressure, V/III) Start->Check_Params Optimize_Temp Optimize Temperature Check_Params->Optimize_Temp Optimize_Pressure Optimize Pressure Check_Params->Optimize_Pressure Optimize_VIII Optimize V/III Ratio Check_Params->Optimize_VIII Implement_Preflow Implement TMIn Pre-flow Check_Params->Implement_Preflow Check_Hardware Check Hardware (MFCs, Heaters) Check_Params->Check_Hardware Result Improved Growth? Optimize_Temp->Result Optimize_Pressure->Result Optimize_VIII->Result Implement_Preflow->Result Check_Hardware->Result Success Problem Resolved Result->Success Yes Continue_Opt Continue Optimization Result->Continue_Opt No Continue_Opt->Check_Params

Caption: Troubleshooting workflow for TMIn-related growth issues.

Experimental_Workflow_Mass_Spec Start Start In-situ Mass Spec. Exp. Setup Connect MOVPE to Mass Spectrometer Start->Setup Baseline Establish Carrier Gas Baseline Setup->Baseline Inject_TMIn Inject TMIn Baseline->Inject_TMIn Inject_NH3 Inject NH₃ Baseline->Inject_NH3 Coinject Co-inject TMIn & NH₃ at Growth Conditions Inject_TMIn->Coinject Inject_NH3->Coinject Analyze Analyze Mass Spectra for Adduct & Products Coinject->Analyze Vary_Params Vary Growth Parameters (Temp, Pressure, etc.) Analyze->Vary_Params End End Experiment Analyze->End Conclude Correlate Correlate Spectra with Growth Parameters Vary_Params->Correlate Correlate->Analyze

Caption: Experimental workflow for in-situ mass spectrometry.

References

Technical Support Center: Improving Surface Morphology with Trimethylindium (TMIn) Surfactant

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals using Trimethylindium (TMIn) as a surfactant to improve surface morphology during epitaxial growth.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the fundamental role of this compound (TMIn) as a surfactant in epitaxial growth?

A1: this compound serves as a precursor for indium, which acts as a highly effective surfactant, particularly in the growth of group III-nitride materials like GaN, AlN, and AlGaN by methods such as Metal-Organic Chemical Vapor Deposition (MOCVD) or Molecular Beam Epitaxy (MBE).[1][2] The primary role of the indium surfactant is to modify the surface energetics and kinetics of the growing film. It alters the surface energy and enhances the mobility of adatoms on the surface.[1][2] This facilitates a more favorable step-flow growth mode, leading to smoother, atomically-flat surfaces.[1]

Q2: I've started using TMIn, but my surface morphology is getting worse. What is the most likely cause?

A2: A common cause for surface degradation after introducing an indium surfactant is using an excessive indium flux.[1][2] While beneficial in optimal amounts, too much indium can be detrimental. This degradation may be due to the enhancement of gallium (Ga) desorption from the surface, which can be caused by a reaction between the excess indium and ammonia, especially at high indium fluxes.[1][2] It is critical to precisely control the TMIn flow to find the optimal process window.

Q3: My surface roughness is not improving significantly. What parameters should I check?

A3: If you are not observing a significant improvement, your overall growth conditions may need to be re-optimized to leverage the effects of the surfactant. Key parameters to investigate include:

  • V/III Ratio: The ratio of group V (e.g., ammonia) to group III (e.g., gallium, indium) precursors is critical. At high growth temperatures, a higher V/III ratio is often necessary to suppress the thermal decomposition of the film (e.g., GaN).[1][2]

  • Growth Temperature: The substrate temperature needs to be optimized to make the most of the enhanced adatom mobility provided by the indium surfactant.[1]

  • Indium Flux: The TMIn flow rate itself is a sensitive parameter. Insufficient flux will not provide a significant surfactant effect, while excessive flux leads to degradation as noted in Q2.[1][2]

Q4: Can the use of an In-surfactant from TMIn provide benefits other than reduced roughness?

A4: Yes. Besides achieving atomically-flat surfaces with reduced root-mean-square (RMS) roughness, using indium as a surfactant can lead to several other improvements.[1] It has been shown to reduce the concentration of background silicon (Si) impurities in the film.[1][2] This allows for the growth of thick, high-quality drift layers with low background dopant concentrations, which is particularly beneficial for vertical GaN power devices.[1][2] Additionally, it can help in suppressing the formation of surface defects like hillocks and pits.[1]

Data Presentation

Table 1: Troubleshooting Guide for Common Issues with TMIn Surfactant

IssuePotential CauseRecommended Action
Increased Surface Roughness / Pitting Excessive TMIn flow rate leading to surface reactions and Ga desorption.[1][2]Systematically reduce the TMIn molar flow rate or beam equivalent pressure. Perform a calibration series to find the optimal flux.[1]
No Significant Improvement in Morphology 1. TMIn flow rate is too low to have a surfactant effect. 2. Growth temperature is not optimized for In-surfactant.[1] 3. V/III ratio is too low, causing film decomposition.[1][2]1. Gradually increase the TMIn flow rate. 2. Perform a temperature series experiment (e.g., in the range of 780-820 °C) with a fixed, low In flux.[1] 3. Increase the flow of the group V precursor (e.g., NH₃).[1]
Poor Crystalline Quality Surfactant interfering with ideal lattice formation due to non-optimized conditions.Re-optimize the entire growth recipe, including buffer layers, temperature, and V/III ratio in the presence of the In-surfactant.
Unintentional Indium Incorporation Growth temperature is too low, or In flux is too high, causing In to incorporate into the bulk film instead of segregating to the surface.Increase the growth temperature to enhance In segregation to the surface. Confirm that the TMIn flux is within the optimal surfactant window.

Table 2: Example Experimental Parameters for Surfactant-Mediated Growth of GaN

ParameterExample Value / RangeEffect on Morphology & Quality
Indium Flux (MBE) 5 × 10⁻⁸ TorrOptimal flux can significantly reduce RMS roughness.[1][2]
Indium Flux (MBE) 1 × 10⁻⁷ to 5 × 10⁻⁷ TorrExcessive flux can cause surface degradation and increase roughness.[1][2]
NH₃ Flow Rate (MOCVD/MBE) 200 - 750 SCCMMust be optimized with Ga flux to maintain a suitable V/III ratio, especially at high growth rates.[1]
Substrate Temperature 780 - 820 °CNeeds to be optimized to maximize adatom mobility without causing excessive desorption or film decomposition.[1]
Resulting RMS Roughness ~0.21 nmAn example of an atomically-flat surface achieved with an optimized In-surfactant process.[1]

Experimental Protocols

Key Experiment: Optimization of TMIn Surfactant for GaN Growth via MBE

This protocol outlines a general methodology for determining the optimal TMIn flux for improving GaN surface morphology.

  • Substrate Preparation: Prepare a suitable substrate (e.g., free-standing GaN) and load it into the MBE growth chamber. Perform standard thermal cleaning and deoxidation procedures.

  • Buffer Layer Growth: Grow a standard GaN buffer layer under known optimal conditions to provide a consistent starting surface.

  • Baseline GaN Growth: Grow a baseline GaN epilayer (e.g., 1 µm thick) without any surfactant at a target growth rate (e.g., 1 µm/h).[1][2] This sample will serve as the control.

  • TMIn Surfactant Introduction: For the next series of growths, introduce a continuous, low flow of TMIn during the main GaN epilayer growth.

  • Flux Optimization Series:

    • Grow a series of GaN samples, keeping all other parameters (substrate temperature, Ga flux, NH₃ flow) constant.

    • Vary the indium flux (Beam Equivalent Pressure - BEP) for each sample. A suggested starting range is from a very low flux (e.g., 1 x 10⁻⁹ Torr) up to a higher flux (e.g., 5 x 10⁻⁷ Torr).[1]

  • Temperature & V/III Ratio Optimization:

    • Using the optimal indium flux determined in the previous step (e.g., 5 × 10⁻⁸ Torr), grow another series of samples.[1]

    • In this series, vary the substrate temperature (e.g., 780 °C, 800 °C, 820 °C) and the NH₃ flow rate (e.g., 200 SCCM, 500 SCCM, 750 SCCM) to find the ideal combination that yields the smoothest morphology.[1]

  • Characterization:

    • After each growth, unload the samples and characterize the surface morphology using Atomic Force Microscopy (AFM).

    • Measure the RMS roughness over a standard scan area (e.g., 2x2 µm² or 5x5 µm²) to quantitatively assess the surface quality.[1]

    • Other characterization techniques like X-ray Diffraction (XRD) and Photoluminescence (PL) can be used to assess crystalline quality and optical properties.

Visualizations

experimental_workflow sub_prep Substrate Preparation baseline Grow Baseline Sample (No TMIn) sub_prep->baseline introduce_tmin Introduce Low TMIn Flow baseline->introduce_tmin vary_flux Vary TMIn Flux (BEP) introduce_tmin->vary_flux characterize1 Characterize Surface (AFM) vary_flux->characterize1 decision1 Optimal Flux Found? characterize1->decision1 decision1->vary_flux No vary_temp_viii Fix Optimal TMIn Flux Vary Temperature & V/III Ratio decision1->vary_temp_viii Yes characterize2 Characterize Surface (AFM) vary_temp_viii->characterize2 decision2 Optimal Conditions Found? characterize2->decision2 decision2->vary_temp_viii No end_process Optimized Process Achieved decision2->end_process Yes

Caption: Workflow for optimizing TMIn surfactant-mediated epitaxial growth.

cause_effect effect Poor Surface Morphology p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p4->effect c1 Excessive Flux c1->p1 c2 Insufficient Flux c2->p1 c3 Temperature Too Low c3->p2 c4 Temperature Too High c4->p2 c5 Low V/III Ratio c5->p3 c6 Sub-optimal Gas Flow c6->p3 c7 Poor Substrate Quality c7->p4 c8 Contamination c8->p4 cat1 TMIn Flow Rate cat1->p1 cat2 Growth Temperature cat2->p2 cat3 Precursor Ratios cat3->p3 cat4 System & Substrate cat4->p4

Caption: Cause-and-effect diagram for troubleshooting surface morphology issues.

References

Technical Support Center: Trimethylindium (TMI) Molar Flow Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to inconsistent Trimethylindium (TMI) molar flow during their experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common problems leading to inconsistent TMI molar flow.

Q1: My TMI molar flow is fluctuating significantly. What are the first things I should check?

An unstable TMI molar flow can originate from several sources. A logical first step is to verify the stability of the primary delivery parameters.

Initial Checks:

  • TMI Bubbler Temperature: The vapor pressure of TMI is highly dependent on temperature. Ensure the thermostatic bath for the TMI bubbler is at the correct setpoint and the temperature reading is stable.[1] Temperature fluctuations will directly impact the TMI vapor pressure and, consequently, the molar flow.

  • Carrier Gas Flow: Verify that the Mass Flow Controller (MFC) for the carrier gas (typically H₂ or N₂) is functioning correctly and providing a stable flow rate.[1] Fluctuations in the carrier gas flow will lead to proportional changes in the amount of TMI vapor transported.

  • System Pressure: Check for any fluctuations in the overall system pressure, both upstream and downstream of the TMI bubbler. Pressure variations can alter the efficiency of TMI pickup by the carrier gas.

Q2: I've confirmed the initial checks, but the TMI flow is still inconsistent. What are the next steps?

If the basic parameters appear stable, the issue may lie with the TMI source itself, the gas delivery lines, or the control instrumentation.

Secondary Checks:

  • TMI Source Depletion: Check the level of TMI in the bubbler. As the source material is consumed, the surface area for vaporization may change, leading to inconsistencies.

  • Gas Line Integrity: Perform a leak check on the gas lines and fittings between the carrier gas MFC, the TMI bubbler, and the reactor. Even small leaks can introduce instability.

  • MFC Calibration: If you continue to suspect the carrier gas MFC, it may require recalibration. Consult the manufacturer's documentation for the proper calibration procedure.

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent TMI Molar Flow initial_checks Perform Initial Checks: - Bubbler Temperature Stable? - Carrier Gas MFC Stable? - System Pressure Stable? start->initial_checks stable_q Are all initial checks stable? initial_checks->stable_q secondary_checks Perform Secondary Checks: - Check TMI Level - Perform Leak Check - Verify MFC Calibration stable_q->secondary_checks Yes adjust_unstable Adjust Unstable Parameter: - Stabilize Temperature - Stabilize Carrier Gas Flow - Stabilize System Pressure stable_q->adjust_unstable No issue_identified_q Issue Identified? secondary_checks->issue_identified_q resolve_issue Resolve Identified Issue: - Refill TMI Bubbler - Repair Leaks - Recalibrate MFC issue_identified_q->resolve_issue Yes contact_support Contact Technical Support issue_identified_q->contact_support No resolved Molar Flow Stable resolve_issue->resolved adjust_unstable->resolved

Caption: A flowchart outlining the systematic process for troubleshooting inconsistent TMI molar flow.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between TMI bubbler temperature and its vapor pressure?

The vapor pressure of this compound is a critical parameter that dictates the concentration of TMI in the carrier gas. This relationship is described by the Antoine equation. The vapor pressure of TMI can be calculated using the following equation:

log₁₀(P) = A - (B / (T + C))

Where:

  • P is the vapor pressure in Torr.

  • T is the temperature in Kelvin.

  • A, B, and C are Antoine constants for TMI.

A commonly cited equation for TMI vapor pressure is: log P (Torr) = 10.98–3204/T (K).[2][3][4]

TMI Vapor Pressure at Various Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (Torr)
10283.151.1
20293.152.5
30303.155.4
40313.1511.0
50323.1521.4

Note: These values are calculated based on the provided equation and may vary slightly with different sources.

Q2: How do I calculate the molar flow rate of TMI?

The molar flow rate of TMI can be calculated using the following formula, assuming the carrier gas is saturated with TMI vapor:

Molar Flow (TMI) = (PTMI / (PTotal - PTMI)) * Fcarrier

Where:

  • PTMI is the vapor pressure of TMI at the bubbler temperature.

  • PTotal is the total pressure inside the TMI bubbler.

  • Fcarrier is the molar flow rate of the carrier gas.

Relationship of Parameters for TMI Molar Flow Calculation

MolarFlowCalculation molar_flow TMI Molar Flow vapor_pressure TMI Vapor Pressure (PTMI) vapor_pressure->molar_flow total_pressure Total Bubbler Pressure (PTotal) total_pressure->molar_flow carrier_flow Carrier Gas Molar Flow (Fcarrier) carrier_flow->molar_flow bubbler_temp Bubbler Temperature bubbler_temp->vapor_pressure

Caption: Diagram showing the key parameters that determine the TMI molar flow rate.

Q3: What is a standard procedure for performing a system leak check?

A system leak check is crucial for maintaining a stable and reliable TMI molar flow. Here is a general protocol:

Experimental Protocol: System Leak Check

  • System Isolation: Isolate the section of the gas delivery system to be tested. This typically includes the lines from the carrier gas MFC, through the TMI bubbler, and to the reactor inlet.

  • Pressurization: Pressurize the isolated section with an inert gas (e.g., Nitrogen or Argon) to a pressure slightly above the normal operating pressure.

  • Pressure Monitoring: Close the gas inlet valve and monitor the pressure in the isolated section over a period of time (e.g., 30-60 minutes).

  • Leak Detection: A drop in pressure indicates a leak. To pinpoint the leak, a handheld helium leak detector or a Snoop® leak detection fluid can be used while the system is pressurized with the appropriate gas (Helium for the detector).

  • Resolution: Once a leak is identified, tighten or replace the faulty fitting. Repeat the leak check until the pressure remains stable.

Q4: My Mass Flow Controller (MFC) for the carrier gas seems to be malfunctioning. What are some common troubleshooting steps?

An erratic carrier gas flow will directly translate to an inconsistent TMI molar flow. Here are some common MFC issues and their solutions:

MFC Troubleshooting

SymptomPossible CauseSolution
No Flow Reading No power to the MFC.Check the power supply and cable connections.
Blockage in the gas line or MFC.Inspect and clean the gas lines and any inline filters.
Inaccurate Flow Reading MFC out of calibration.Recalibrate the MFC according to the manufacturer's procedure.[5]
Incorrect gas calibration factor.Ensure the correct gas calibration factor is being used for your carrier gas.
Unstable Flow Fluctuations in upstream gas pressure.Verify that the pressure regulator on the gas source is providing a stable output pressure.
Contamination of the MFC sensor.The MFC may need to be professionally cleaned and recalibrated.

For more detailed troubleshooting, always refer to the specific manual for your mass flow controller model.[5][6]

References

Minimizing oxygen contamination in Trimethylindium sources

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the handling and use of Trimethylindium (TMI), with a focus on preventing and minimizing oxygen contamination.

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMI) and why is it so sensitive to oxygen?

This compound (In(CH₃)₃ or TMI) is an organometallic compound used as a precursor for depositing indium-containing thin films, such as Indium Phosphide (InP) and Indium Gallium Arsenide (InGaAs), via Metal-Organic Chemical Vapor Deposition (MOCVD). TMI is highly pyrophoric and reactive. It reacts spontaneously with oxygen and water, which can lead to the formation of non-volatile indium oxides and other contaminants. This contamination can degrade the quality of the semiconductor films grown.

Q2: What are the primary sources of oxygen contamination?

Oxygen contamination can be introduced from several sources:

  • Atmosphere: Leaks in the MOCVD gas delivery system or glovebox can introduce air and moisture.

  • Inert Gas Supply: The inert gas (e.g., nitrogen or argon) used for handling and as a carrier gas may contain trace amounts of oxygen and water.

  • Apparatus: Oxygen and moisture can adsorb onto the internal surfaces of gas lines, valves, and the TMI container (bubbler), which can then be released during operation.

  • Handling: Improper handling techniques, such as exposing the TMI source to the atmosphere during installation or transfer, are a common cause of contamination.

Q3: What are the consequences of oxygen contamination in my TMI source?

Oxygen contamination has significant negative effects on the MOCVD growth process and the resulting material quality. Even contamination at the parts-per-million (ppm) level can:

  • Reduce the vapor pressure of the TMI source, leading to inconsistent and unstable growth rates.

  • Incorporate oxygen into the epitaxial layer, which acts as an impurity and can degrade the material's electrical and optical properties.[1]

  • Cause low photoluminescence efficiency in the grown films.[1]

  • Lead to the formation of particles and defects on the semiconductor wafer surface.

Q4: How should I properly store a TMI cylinder (bubbler)?

TMI bubblers must be stored in a controlled environment to maintain purity. Key storage conditions include:

  • Inert Atmosphere: Store in a sealed container under a high-purity inert gas like nitrogen or argon.[1] The oxygen level in the headspace should be kept below 50 ppm.

  • Temperature Control: Store in a cool, dry, and well-ventilated area, away from heat sources.

  • Secure and Upright: Keep the container tightly closed and stored in a locked, secure cabinet.

Troubleshooting Guide

Problem: I am observing poor film quality (e.g., hazy surface, low photoluminescence, poor electrical properties) that I suspect is due to TMI contamination.

This is a common issue that can often be traced back to oxygen or moisture contamination. Follow this troubleshooting workflow to identify the source of the problem.

G cluster_start cluster_checks cluster_actions cluster_end start Poor Film Quality (Suspected Contamination) check_leak Is the MOCVD system leak-tight? start->check_leak check_gas Is the inert carrier gas purity certified and verified? check_leak->check_gas Yes action_leak Action: Perform a system-wide leak check (e.g., pressure decay or He leak test). Repair all leaks. check_leak->action_leak No check_handling Was the TMI bubbler installed using strict anaerobic procedures? check_gas->check_handling Yes action_gas Action: Install or regenerate a point-of-use purifier for the carrier gas line. check_gas->action_gas No check_source Is the TMI source old or near the end of its life? check_handling->check_source Yes action_handling Action: Review handling protocol. Re-install bubbler with meticulous purge/evacuation cycles. check_handling->action_handling No action_source Action: Replace with a new TMI source from a reputable vendor. check_source->action_source Yes end_node Re-run Growth Experiment & Evaluate Film Quality check_source->end_node No action_leak->end_node action_gas->end_node action_handling->end_node action_source->end_node

Troubleshooting workflow for TMI contamination issues.

Data Summary

The acceptable levels of oxygen and moisture are extremely low for high-quality semiconductor growth. The following table summarizes key quantitative data points related to contamination.

ParameterRecommended Limit/ObservationMaterial SystemReference
Oxygen in Inert Gas for TMI Storage< 50 ppmTMI HandlingManufacturer Safety Data Sheets (SDS)
Moisture (H₂O) causing defects~1 ppmAlGaAsK. Matsumoto, et al.[1]
Oxygen (O₂) causing low photoluminescence~0.1 ppmAlGaAsH. Terao, et al.[1]
Helium Leak Test Specification for Gas Lines< 1 x 10⁻⁹ atm·cc/secMOCVD SystemStandard Procedure for Gas Line Testing[2]

Key Experimental Protocols

Protocol 1: Installation of a TMI Bubbler

This protocol outlines the essential steps for installing a TMI source into an MOCVD system to minimize atmospheric contamination. All operations must be performed by trained personnel familiar with handling pyrophoric materials.

Materials:

  • TMI bubbler

  • Inert-atmosphere glovebox

  • Appropriate personal protective equipment (PPE): fire-resistant lab coat, safety glasses, face shield, compatible gloves

  • Swagelok-type fittings with VCR gaskets

  • Leak detector (e.g., Snoop liquid or a helium leak detector)

Procedure:

  • Preparation: Transfer the new TMI bubbler, tools, and necessary fittings into an inert-atmosphere glovebox. Ensure the glovebox oxygen and moisture levels are below 1 ppm.

  • Unpacking: Carefully unpack the TMI bubbler inside the glovebox. Visually inspect the bubbler for any signs of damage.

  • Connecting Gas Lines: Connect the inlet and outlet gas lines to the bubbler using new VCR gaskets. Tighten the fittings according to the manufacturer's specifications (typically 1/8 to 1/4 turn past finger-tight for VCR).

  • Transfer from Glovebox: Seal the bubbler valves and transfer the connected assembly out of the glovebox to the MOCVD gas cabinet.

  • System Integration: Connect the bubbler assembly to the MOCVD system.

  • Purge and Evacuate Cycles: This is the most critical step. Perform a series of purge-and-pump cycles on the connection lines to remove any residual atmospheric contaminants. A typical cycle involves:

    • Evacuating the lines to a high vacuum (<10⁻³ Torr).

    • Filling the lines with high-purity inert gas.

    • Repeat this cycle at least 5-10 times.

  • Leak Testing: After the purge cycles, perform a thorough leak check on all new connections.

    • Pressurize the lines with high-purity helium or the system's carrier gas.

    • Use a helium leak detector for the highest sensitivity or apply a leak detection fluid like Snoop to the fittings and watch for bubbles.[3][4][5]

  • Commissioning: Once the system is confirmed to be leak-free, you may proceed with opening the bubbler valves according to your MOCVD system's standard operating procedure.

G cluster_prep Glovebox Operations (<1 ppm O2/H2O) cluster_install MOCVD Gas Cabinet p1 Transfer Bubbler & Tools to Glovebox p2 Connect Gas Lines with New Gaskets p1->p2 p3 Install Bubbler in MOCVD System p2->p3 p4 Perform Multiple Purge/Evacuate Cycles p3->p4 p5 Conduct Helium Leak Test p4->p5 p6 Commission Bubbler for Growth p5->p6

Workflow for anaerobic installation of a TMI bubbler.
Protocol 2: System-Wide Leak Check (Pressure Decay Method)

A pressure decay test is a common method to quantify the leak rate of a sealed system.

Procedure:

  • Isolate the System: Isolate the section of the gas delivery system you wish to test by closing the appropriate upstream and downstream valves.

  • Pressurize: Pressurize the isolated section with a high-purity inert gas (e.g., Nitrogen or Argon) to the normal operating pressure or slightly above, but not exceeding the maximum allowable working pressure (MAWP) of any component.

  • Stabilize: Allow the gas temperature to stabilize for a period (e.g., 30 minutes), as pressure will change with temperature.

  • Measure Initial Pressure: Record the initial pressure (P₁) with a high-resolution pressure gauge.

  • Wait: Wait for a predetermined amount of time (t), which could be anywhere from 1 hour to 24 hours depending on the required sensitivity.

  • Measure Final Pressure: Record the final pressure (P₂).

  • Calculate Leak Rate: A significant pressure drop indicates a leak.[5] The leak rate can be calculated, but for MOCVD applications, any observable pressure drop over a few hours is typically unacceptable. If a leak is detected, individual fittings must be checked with a leak detection fluid or an ultrasonic leak detector to pinpoint the source.[6]

References

Technical Support Center: Trimethylindium (TMIn) and Hydride Pre-Reaction Issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address pre-reaction issues encountered when using Trimethylindium (TMIn) with common hydrides such as ammonia (NH₃), phosphine (PH₃), and arsine (AsH₃) in experimental settings like Metal-Organic Vapor Phase Epitaxy (MOVPE).

Troubleshooting Guides

Issue 1: Uncontrolled Particle Formation and Deposition on Reactor Surfaces

Question: We are observing significant particle formation and unwanted deposition on the reactor walls and substrate holder when co-flowing this compound (TMIn) and hydrides (NH₃, PH₃, or AsH₃) before reaching the substrate. What is the likely cause and how can we mitigate this?

Answer:

This is a classic sign of premature gas-phase reactions, often referred to as parasitic reactions. TMIn, a Lewis acid, can react with Lewis base hydrides to form non-volatile adducts. These adducts can then decompose or polymerize to form particles that deposit on reactor surfaces, depleting the precursors available for epitaxial growth and leading to defects in the grown material.

Troubleshooting Steps:

  • Separate Precursor Gas Inlets: Introduce TMIn and the hydride gas into the reactor through separate inlets. This minimizes their interaction time in the gas phase before reaching the heated substrate where the desired surface reaction occurs.

  • Optimize Reactor Pressure and Temperature: Lowering the reactor pressure can reduce the frequency of gas-phase collisions, thereby suppressing adduct formation. Additionally, carefully controlling the temperature profile in the reactor is crucial. Avoid temperature zones that favor adduct formation and decomposition before the substrate.

  • Increase Carrier Gas Flow Rate: A higher flow rate of the carrier gas (e.g., H₂ or N₂) can reduce the residence time of the precursors in the reactor, decreasing the probability of parasitic reactions.

  • Reactor Design and Maintenance: Employ a reactor design that promotes laminar flow and minimizes recirculation zones where precursors can accumulate and react. Regular cleaning of the reactor to remove any previously deposited material is also essential to prevent it from acting as a nucleation site for further parasitic deposition.[1]

Experimental Protocol for In-situ Monitoring of Parasitic Reactions:

  • Method: In-situ mass spectrometry can be used to monitor the gas-phase species in the reactor in real-time.

  • Procedure:

    • Integrate a mass spectrometer with the MOVPE reactor exhaust.

    • Introduce TMIn and the hydride separately and then together, while monitoring the mass spectra.

    • Look for the appearance of new mass peaks corresponding to the TMIn-hydride adduct or its decomposition products.

    • Vary reactor parameters (pressure, temperature, flow rates) and observe the changes in the intensity of these peaks to identify conditions that minimize parasitic reactions.

Precursor_Delivery_Troubleshooting cluster_0 Problem Identification cluster_1 Primary Cause cluster_2 Troubleshooting Solutions Problem Uncontrolled Particle Formation & Reactor Wall Deposition Cause Parasitic Gas-Phase Reactions (Adduct Formation) Problem->Cause leads to Solution1 Separate Gas Inlets Cause->Solution1 mitigated by Solution2 Optimize Reactor Conditions (Pressure, Temperature) Cause->Solution2 mitigated by Solution3 Increase Carrier Gas Flow Cause->Solution3 mitigated by Solution4 Reactor Design & Maintenance Cause->Solution4 mitigated by

Issue 2: Poor Epilayer Quality and High Defect Density

Question: Our InP/InAs layers grown using TMIn and PH₃/AsH₃ show high defect densities and poor crystalline quality. Could this be related to pre-reactions?

Answer:

Yes, absolutely. Even if significant particle formation is not observed, subtle pre-reactions can negatively impact layer quality. The formation of adducts in the gas phase alters the chemical nature of the precursors reaching the substrate. This can lead to non-ideal growth kinetics, incorporation of impurities, and the formation of crystal defects. For instance, in the growth of GaAs, adduct formation between trimethylgallium and arsine is a known phenomenon that influences the decomposition pathway.[2] A similar mechanism is expected with TMIn and phosphine/arsine.

Troubleshooting Steps:

  • V/III Ratio Optimization: The ratio of the Group V hydride to the Group III metalorganic (V/III ratio) is a critical parameter. A very high V/III ratio can increase the likelihood of adduct formation. Systematically vary the V/III ratio to find a window that yields good crystal quality without excessive parasitic reactions.

  • Growth Temperature Optimization: The growth temperature affects both the efficiency of the surface reactions and the stability of any gas-phase adducts. A temperature that is too low may not provide enough energy for the desired surface decomposition, while a temperature that is too high can enhance parasitic reactions. Perform a growth temperature series to identify the optimal window.

  • Precursor Purity Verification: Impurities in either the TMIn or the hydride source can act as catalysts for unwanted side reactions or be incorporated into the growing film, leading to defects. It is crucial to use high-purity precursors and to verify their purity.

Quantitative Data Summary: Impact of Pre-Reactions on Epilayer Quality

ParameterObservationImplication on Epilayer QualityMitigation Strategy
High V/III Ratio Increased adduct formation in the gas phase.Higher defect density, potential for polycrystalline growth.Optimize V/III ratio to a lower value while maintaining a stable surface.
Low Growth Temperature Incomplete decomposition of adducts on the surface.Incorporation of carbon and other impurities, poor crystal structure.Increase growth temperature to ensure complete precursor cracking.
Precursor Impurities Unintended dopants or catalytic particles.Increased point defects, reduced carrier mobility.Verify precursor purity via techniques like GC-MS.

Epilayer_Quality_Workflow

Frequently Asked Questions (FAQs)

Q1: What is a TMIn-hydride adduct?

An adduct is a chemical species formed by the direct combination of two or more distinct molecules. In this context, the lone pair of electrons on the pnictogen atom of the hydride (N, P, or As) donates to the electron-deficient indium atom of TMIn, forming a coordinate covalent bond. This reaction is a classic Lewis acid-base interaction.[3]

Q2: Are pre-reactions with all hydrides (NH₃, PH₃, AsH₃) equally problematic?

The severity of adduct formation and its impact on the growth process can vary depending on the hydride used. The strength of the Lewis base character decreases down the group (NH₃ > PH₃ > AsH₃). Therefore, the tendency to form a stable adduct is generally highest with ammonia. However, even weaker interactions with phosphine and arsine can lead to significant pre-reaction issues, especially under non-optimized MOVPE conditions.

Q3: How can I check the purity of my this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the purity of volatile metalorganic compounds like TMIn.[4]

Experimental Protocol: GC-MS Analysis of TMIn Purity

  • Objective: To identify and quantify volatile impurities in a TMIn sample.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Procedure:

    • Sample Handling: Due to the pyrophoric nature of TMIn, all sample handling must be performed in an inert atmosphere (e.g., a glovebox).

    • Sample Introduction: A stream of high-purity inert gas (e.g., helium) is passed through the TMIn bubbler. A small volume of the headspace gas, containing vaporized TMIn and any volatile impurities, is then injected into the GC-MS system.

    • Gas Chromatography: The sample is passed through a capillary column which separates the different components based on their volatility and interaction with the column's stationary phase.

    • Mass Spectrometry: As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is determined by the mass spectrometer. This allows for the identification of the compounds based on their unique mass spectra.

    • Quantification: The concentration of impurities can be quantified by comparing the peak areas of the impurities to that of the main TMIn peak or to an internal standard.

Q4: Can pre-reactions have any beneficial effects?

In some specific cases, controlled pre-reactions are utilized. For example, the formation of adducts can sometimes be used to synthesize single-source precursors that are less hazardous or have more desirable decomposition characteristics. However, in the context of in-situ mixing in an MOVPE reactor, pre-reactions are generally considered parasitic and detrimental to achieving high-quality epitaxial growth.

Q5: What are the key safety precautions when working with TMIn and hydrides?

  • Pyrophoric Nature of TMIn: this compound is pyrophoric and will ignite spontaneously upon contact with air. It must be handled under an inert atmosphere (e.g., nitrogen or argon).

  • Toxicity of Hydrides: Hydrides such as phosphine and arsine are extremely toxic gases.[5][6] Appropriate gas detection and safety interlocks, as well as personal protective equipment (including self-contained breathing apparatus for emergency situations), are mandatory.

  • Violent Reactions: TMIn can react violently with water and other protic solvents.

  • Proper Waste Disposal: All waste materials containing TMIn and hydrides must be disposed of according to established safety protocols for hazardous materials.

References

Technical Support Center: Uniform Deposition with Solid Trimethylindium (TMIn)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with solid Trimethylindium (TMIn) for thin film deposition.

Troubleshooting Guide

This guide addresses common issues encountered during deposition experiments using solid TMIn, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My deposition rate is inconsistent or fluctuating. What could be the cause?

A1: Inconsistent deposition rates when using solid TMIn are often linked to unstable precursor delivery. The most common causes include:

  • Inconsistent Vapor Pressure: The vapor pressure of solid TMIn is highly dependent on temperature. Minor temperature fluctuations in the bubbler or delivery lines can lead to significant changes in the amount of precursor delivered to the reactor.

  • Carrier Gas Flow Instability: Fluctuations in the carrier gas flow rate through the TMIn bubbler will directly impact the pick-up and delivery of the precursor.

  • Precursor Depletion: Over time, the surface area of the solid TMIn in the bubbler can change as it is consumed, which may affect the efficiency of the carrier gas pick-up. Some delivery systems are designed to mitigate this.[1]

Solutions:

  • Precise Temperature Control: Ensure the TMIn bubbler is placed in a stable temperature bath with precise control (±0.1°C). Verify that all heated lines between the bubbler and the reactor are maintained at a uniform and stable temperature.

  • Mass Flow Controller Verification: Regularly calibrate and verify the performance of the mass flow controllers (MFCs) used for the carrier gas.

  • Advanced Delivery Systems: Consider using specialized cylinders or delivery systems designed for solid precursors, which can provide a more stable and repeatable molar flow.[1]

Q2: I am observing non-uniform film thickness across my substrate. What are the likely reasons?

A2: Non-uniform film thickness is a common challenge that can stem from several factors in the deposition process:

  • Gas Flow Dynamics: The design of the reactor and the gas injection system ("showerhead") can lead to non-uniform distribution of the TMIn precursor over the substrate surface.[2]

  • Temperature Gradients: Temperature variations across the substrate holder (susceptor) will cause different deposition rates in different areas.

  • Precursor Decomposition: If the temperature in the gas lines or near the substrate is too high, TMIn can decompose prematurely in the gas phase before reaching the substrate, leading to non-uniform deposition and potential particle formation.[3][4][5][6]

Solutions:

  • Reactor Optimization: Adjust the total reactor pressure and carrier gas flow rates to modify the gas flow dynamics. For MOCVD, rotating the substrate during deposition can significantly improve uniformity.

  • Susceptor Temperature Uniformity: Profile the temperature of your susceptor to ensure it is uniform. Adjust heating element power distribution if necessary.

  • Optimize Temperature Profile: Maintain the temperature of the TMIn source and delivery lines high enough to prevent condensation but below the temperature at which significant thermal decomposition begins.[3][4][5][6]

Q3: My films have high levels of carbon or other impurities. How can I reduce them?

A3: Carbon incorporation is a known issue with metalorganic precursors like TMIn. The methyl groups in the TMIn molecule are the primary source of carbon.

  • Incomplete Reactions: In processes like Atomic Layer Deposition (ALD), incomplete reactions during the co-reactant pulse (e.g., water, ozone, or plasma) can leave behind unreacted methyl ligands on the surface.[7][8]

  • Precursor Decomposition: Thermal decomposition of TMIn can lead to the formation of carbon-containing byproducts that may incorporate into the film.[3][4][5][6]

  • Low V/III Ratio (in MOCVD): For the growth of III-V materials like InP, an insufficient supply of the group V precursor (e.g., phosphine) relative to the TMIn can result in higher carbon incorporation.

Solutions:

  • Optimize Co-reactant Exposure in ALD: Increase the pulse time and/or partial pressure of the co-reactant (e.g., water, ozone) to ensure complete reaction with the surface-adsorbed TMIn and its ligands.[8] Using plasma-assisted ALD can also be effective in removing carbon-containing species.[9][10][11]

  • Adjust Growth Temperature: Lowering the deposition temperature can sometimes reduce carbon incorporation, as long as it remains within the process window for good film quality.

  • Increase V/III Ratio in MOCVD: Increasing the flow rate of the group V source can help to more effectively remove methyl groups from the growth surface.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is the recommended operating temperature for a solid TMIn bubbler?

A1: The optimal bubbler temperature depends on the desired vapor pressure and the specific deposition system. A commonly used temperature range is 10°C to 40°C.[12][14] It is critical to maintain this temperature with high stability. The vapor pressure of TMIn can be calculated using the Antoine equation: log₁₀(P) = B - A/T, where P is pressure in Torr, T is temperature in Kelvin, and A and B are constants.[1] A widely accepted equation is log P(Torr) = 10.98 – 3204/T(K).[15][16]

Q2: How does the purity of solid TMIn affect my deposition?

A2: The purity of TMIn is crucial for achieving high-quality films with the desired electronic and optical properties. Impurities in the precursor can be incorporated into the film, acting as unintentional dopants or creating defects that degrade performance. It is essential to use high-purity (e.g., semiconductor grade) TMIn from a reputable supplier.[1]

Q3: Can I use solid TMIn for Atomic Layer Deposition (ALD)?

A3: Yes, solid TMIn is a commonly used precursor for the ALD of indium-containing films such as In₂O₃ and InN.[7][9][11] The self-limiting nature of ALD can help in achieving highly uniform and conformal films, even with a solid precursor, provided the precursor pulses and purges are optimized.[2][7]

Q4: What are the safety considerations when working with solid TMIn?

A4: this compound is a pyrophoric material, meaning it can ignite spontaneously upon contact with air.[1] It also reacts violently with water.[1] It is imperative to handle TMIn in an inert atmosphere (e.g., a glovebox) and to ensure that all process equipment is scrupulously dry and free of leaks. Always follow established safety protocols for handling pyrophoric organometallic compounds.

Data Presentation

Table 1: Physical Properties of this compound (TMIn)

PropertyValue
Molecular FormulaIn(CH₃)₃
Molecular Weight159.9 g/mol
AppearanceWhite crystalline solid[1]
Melting Point88 °C[15]
Boiling Point134 °C[15]
Density (30 °C)1.568 g/cm³[1]

Table 2: Vapor Pressure of TMIn at Various Temperatures

Temperature (°C)Temperature (K)Vapor Pressure (Torr)
10283.151.2
20293.152.5
30303.155.0
40313.159.4
50323.1516.9

Vapor pressures calculated using the equation: log P(Torr) = 10.98 – 3204/T(K)[15][16]

Experimental Protocols

Protocol 1: Establishing a Stable TMIn Molar Flow Rate

  • System Preparation: Ensure the MOCVD or ALD system, including all gas lines, is leak-tight and has been baked out to remove residual water and oxygen.

  • Bubbler Installation: Install the solid TMIn bubbler in a temperature-controlled bath. Set the bath to the desired temperature (e.g., 30°C) and allow it to stabilize for at least one hour.

  • Line Heating: Heat all gas lines between the TMIn bubbler and the reactor to a temperature at least 10-20°C above the bubbler temperature to prevent precursor condensation.

  • Carrier Gas Flow: Set the carrier gas (typically high-purity H₂ or N₂) flow rate through the bubbler using a calibrated mass flow controller (MFC). A typical flow rate might be 10-50 sccm, depending on the system and desired deposition rate.

  • Pressure Control: Maintain a stable pressure in the bubbler. This is typically controlled by a downstream pressure controller.

  • Molar Flow Calculation: The molar flow rate of TMIn can be calculated using the following formula: Molar Flow = (PTMIn / (PBubbler - PTMIn)) * Fcarrier Where:

    • PTMIn is the vapor pressure of TMIn at the bubbler temperature.

    • PBubbler is the total pressure inside the bubbler.

    • Fcarrier is the molar flow rate of the carrier gas.

  • Stabilization: Allow the system to run for a stabilization period (e.g., 15-30 minutes) before starting the deposition to ensure a stable and consistent flow of TMIn to the reactor.

Visualizations

Deposition_Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Corrective Actions Symptom1 Inconsistent Deposition Rate Cause1a Unstable Bubbler Temperature Symptom1->Cause1a Cause1b MFC Fluctuation Symptom1->Cause1b Symptom2 Non-Uniform Film Thickness Cause2a Poor Gas Distribution Symptom2->Cause2a Cause2b Susceptor Temp Gradient Symptom2->Cause2b Cause2c Precursor Decomposition Symptom2->Cause2c Symptom3 High Film Impurity Symptom3->Cause2c Cause3a Incomplete Reactions Symptom3->Cause3a Cause3b Low V/III Ratio Symptom3->Cause3b Solution1a Stabilize Temp Control Cause1a->Solution1a Solution1b Calibrate MFC Cause1b->Solution1b Solution2a Optimize Flow /Rotate Substrate Cause2a->Solution2a Solution2b Profile Susceptor Temperature Cause2b->Solution2b Solution2c Adjust Temp Profile Cause2c->Solution2c Solution3a Optimize Co-reactant Pulse/Exposure Cause3a->Solution3a Solution3b Increase V/III Ratio Cause3b->Solution3b

Caption: Troubleshooting workflow for TMIn deposition issues.

ALD_Process_Flow start Start ALD Cycle step1 Step 1: TMIn Pulse (Precursor Adsorption) start->step1 t₁ step2 Step 2: Inert Gas Purge (Remove Excess TMIn) step1->step2 t₂ step3 Step 3: Co-reactant Pulse (e.g., H₂O, O₃, Plasma) (Surface Reaction) step2->step3 t₃ step4 Step 4: Inert Gas Purge (Remove Byproducts) step3->step4 t₄ end_cycle End ALD Cycle step4->end_cycle repeat Repeat N Cycles for desired thickness end_cycle->repeat

Caption: A typical four-step Atomic Layer Deposition (ALD) cycle.

References

Technical Support Center: Impact of Trimethylindium (TMIn) Purity on Semiconductor Electrical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of trimethylindium (TMIn) purity on the electrical properties of semiconductors grown by Metal-Organic Chemical Vapor Deposition (MOCVD).

Frequently Asked Questions (FAQs)

Q1: What is this compound (TMIn) and why is its purity crucial for semiconductor growth?

A1: this compound (TMIn), with the chemical formula In(CH₃)₃, is a metalorganic precursor compound essential for depositing indium-containing thin films in the MOCVD process.[1] MOCVD is a chemical vapor deposition method used to grow crystalline layers for creating complex semiconductor multilayer structures.[1] The purity of TMIn is critical because any impurities present in the precursor can be incorporated into the semiconductor crystal lattice during growth.[2] These unintentional impurities can significantly alter the electrical and optical properties of the semiconductor material, impacting device performance and reliability.[3]

Q2: What are the most common impurities found in TMIn and how do they affect semiconductor properties?

A2: Common impurities in TMIn include silicon (Si), sulfur (S), and zinc (Zn).

  • Silicon (Si): Silicon acts as a shallow donor impurity in many III-V semiconductors like InP and InGaAs.[4] Its incorporation leads to an increase in the background n-type carrier concentration, which can be detrimental for devices requiring low or controlled doping levels.[2]

  • Sulfur (S): Sulfur is also a donor impurity and can contribute to unintentional n-type conductivity.

  • Zinc (Zn): Zinc is an acceptor impurity and its presence can lead to unintentional p-type doping, compensating n-type material or leading to unintended p-n junctions.[5]

These impurities can act as scattering centers, reducing charge carrier mobility and thus degrading the electrical performance of the semiconductor device.[3][6]

Q3: How does TMIn purity affect the carrier concentration of the grown semiconductor film?

A3: The purity of the TMIn precursor directly influences the background carrier concentration of the epitaxial layer. Impurities like silicon and sulfur, which are common in lower-grade TMIn, act as donors, increasing the free electron concentration in the semiconductor.[4] This leads to a higher unintentional n-type doping level. Conversely, acceptor impurities like zinc can increase the hole concentration. Therefore, using higher purity TMIn is essential for achieving low background carrier concentrations and precise control over the intended doping profile.

Q4: What is the relationship between TMIn purity and the electron mobility of the semiconductor?

A4: Electron mobility is a measure of how quickly an electron can move through a semiconductor when an electric field is applied. Impurities incorporated from the TMIn precursor act as scattering centers that impede the movement of electrons, thereby reducing electron mobility.[3][6] Higher purity TMIn results in fewer scattering centers in the crystal lattice, leading to higher electron mobility and better device performance.

Q5: Are there any visual indicators during or after MOCVD growth that might suggest impure TMIn?

A5: While electrical characterization is the definitive method to assess the impact of TMIn purity, some visual cues might suggest issues. Poor surface morphology of the grown epitaxial layer, such as haziness or the presence of particulates, can sometimes be linked to precursor quality. However, these issues can also arise from other process parameters, so they are not conclusive proof of impure TMIn.

Troubleshooting Guides

Issue 1: Higher than expected background n-type carrier concentration in unintentionally doped (UID) layers.

Possible Cause Troubleshooting Step Expected Outcome
Silicon or Sulfur contamination in TMIn 1. Review the certificate of analysis (CoA) for the TMIn source for silicon and sulfur content. 2. If available, switch to a higher purity grade of TMIn and repeat the growth. 3. Perform Secondary Ion Mass Spectrometry (SIMS) analysis on the grown layer to identify the specific impurity.A significant reduction in the background carrier concentration should be observed with higher purity TMIn. SIMS analysis will confirm the presence and concentration of the contaminant.
Contamination from the MOCVD reactor or gas lines 1. Perform a system bake-out and leak check. 2. Run a "getter" run with a sacrificial wafer to trap impurities.A gradual decrease in background doping over several runs may indicate system contamination is being reduced.

Issue 2: Low electron mobility in the grown semiconductor film.

Possible Cause Troubleshooting Step Expected Outcome
High concentration of ionized impurities from TMIn 1. Use a higher purity TMIn source. Impurities act as scattering centers.[3][6] 2. Optimize growth temperature. Lower temperatures can sometimes reduce impurity incorporation.An increase in electron mobility as measured by Hall effect.
Crystal defects in the epitaxial layer 1. Optimize V/III ratio and growth rate. 2. Ensure proper substrate preparation and handling.Improved crystal quality, which can be confirmed by techniques like X-ray diffraction (XRD), leading to higher mobility.

Issue 3: Inconsistent electrical properties between different MOCVD runs.

Possible Cause Troubleshooting Step Expected Outcome
Batch-to-batch variation in TMIn purity 1. Request CoAs for each new TMIn cylinder and compare impurity levels. 2. Qualify each new TMIn source by growing a calibration layer and measuring its electrical properties.Consistent electrical properties for calibration layers grown with TMIn from the same batch.
Instability in TMIn vapor pressure delivery 1. Ensure the TMIn bubbler temperature and pressure are stable and accurately controlled. 2. Check for any blockages or leaks in the gas delivery lines.Stable and reproducible growth rates and electrical properties.

Quantitative Data on TMIn Purity and Electrical Properties

The following tables summarize the expected impact of TMIn purity on the electrical properties of common III-V semiconductors. The values are indicative and can vary based on the specific MOCVD system and growth conditions.

Table 1: Impact of TMIn Purity on Background Carrier Concentration in InP

TMIn Purity GradeMajor Impurities (typical)Background Carrier Concentration (n-type, at 77K)
Standard Grade (99.999%)Si, S, Zn1 x 10¹⁵ - 5 x 10¹⁵ cm⁻³
High Purity (99.9999%)Reduced Si, S5 x 10¹⁴ - 1 x 10¹⁵ cm⁻³
Ultra-High Purity (99.99999%)Very low Si, S< 5 x 10¹⁴ cm⁻³

Table 2: Impact of TMIn Purity on Electron Mobility in InGaAs (lattice-matched to InP)

TMIn Purity GradeMajor Impurities (typical)Electron Mobility (at 77K)
Standard Grade (99.999%)Si, S50,000 - 70,000 cm²/Vs
High Purity (99.9999%)Reduced Si, S70,000 - 90,000 cm²/Vs
Ultra-High Purity (99.99999%)Very low Si, S> 90,000 cm²/Vs

Key Experimental Protocols

1. Hall Effect Measurement for Carrier Concentration and Mobility

This protocol outlines the steps to determine the carrier concentration and mobility of a semiconductor layer grown using MOCVD.

  • Sample Preparation:

    • Cleave a square-shaped sample (e.g., 5x5 mm) from the wafer.

    • Make ohmic contacts at the four corners of the sample. For n-type InP or InGaAs, indium or an Au/Ge/Ni alloy can be used. For p-type, an Au/Zn alloy is common.

    • Anneal the contacts to ensure good ohmic behavior.

  • Measurement Procedure (van der Pauw method):

    • Mount the sample in the Hall effect measurement system.

    • Apply a constant current (I) through two adjacent contacts (e.g., 1 and 2) and measure the voltage (V) across the other two contacts (e.g., 3 and 4).

    • Apply a magnetic field (B) perpendicular to the sample surface.

    • Measure the change in voltage (Hall voltage, Vн) across the contacts perpendicular to the current flow (e.g., 1 and 3).

    • Reverse the direction of both the current and the magnetic field and repeat the measurements to eliminate thermoelectric effects.

  • Data Analysis:

    • Calculate the sheet resistance (Rs) from the zero-field voltage and current measurements.

    • Calculate the Hall coefficient (Rн) from the Hall voltage, current, and magnetic field.

    • Determine the sheet carrier concentration (ns) from the Hall coefficient.

    • Calculate the bulk carrier concentration (n) by dividing the sheet carrier concentration by the layer thickness.

    • Calculate the Hall mobility (µн) from the Hall coefficient and the sheet resistance.

2. Capacitance-Voltage (C-V) Profiling for Carrier Concentration

C-V profiling is used to determine the doping profile as a function of depth within the semiconductor.

  • Sample Preparation:

    • Fabricate a Schottky diode or a p-n junction on the semiconductor surface. For a Schottky diode, a metal contact (e.g., Au, Ti) is deposited on the semiconductor.

    • Create an ohmic contact on the backside of the substrate.

  • Measurement Procedure:

    • Place the sample on the C-V measurement probe station.

    • Apply a reverse bias voltage across the diode, varying it in steps.

    • At each voltage step, measure the capacitance of the depletion region formed by the diode.

  • Data Analysis:

    • Plot 1/C² versus the applied reverse bias voltage (V).

    • The slope of this plot is inversely proportional to the carrier concentration.

    • The carrier concentration (N) at a specific depth (W) can be calculated from the slope of the C-V curve. The depth is determined from the capacitance and the dielectric constant of the semiconductor.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hall Hall Effect Measurement cluster_cv C-V Profiling cluster_analysis Data Analysis p1 MOCVD Growth with Varying TMIn Purity p2 Sample Cleaving p1->p2 p3 Ohmic Contact Deposition p2->p3 p4 Contact Annealing p3->p4 h1 Mount Sample p4->h1 c1 Fabricate Schottky Diode p4->c1 h2 Apply Current & Measure Voltage h1->h2 h3 Apply Magnetic Field h2->h3 h4 Measure Hall Voltage h3->h4 a1 Calculate Carrier Concentration h4->a1 a2 Calculate Carrier Mobility h4->a2 c2 Apply Reverse Bias c1->c2 c3 Measure Capacitance c2->c3 a3 Determine Doping Profile c3->a3

Experimental workflow for evaluating the impact of TMIn purity.

troubleshooting_logic start Poor Electrical Properties (High Background Doping / Low Mobility) q1 Check TMIn Certificate of Analysis (CoA) start->q1 a1_yes High Impurity Levels (Si, S, Zn) q1->a1_yes High Impurities a1_no Purity Appears Good q1->a1_no Low Impurities sol1 Switch to Higher Purity TMIn a1_yes->sol1 q2 Perform System Bake-out & Getter Run a1_no->q2 end Problem Resolved sol1->end a2_yes Improvement Observed q2->a2_yes Yes a2_no No Improvement q2->a2_no No sol2 Issue Likely Reactor/ Line Contamination a2_yes->sol2 q3 Optimize Growth Parameters (Temp, V/III Ratio) a2_no->q3 sol2->end a3_yes Improvement Observed q3->a3_yes Yes sol3 Issue Related to Growth Conditions a3_yes->sol3 sol3->end

Troubleshooting logic for poor semiconductor electrical properties.

References

Technical Support Center: Control of V/III Ratio with Trimethylindium for InP Growth

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the control of the V/III ratio during Indium Phosphide (InP) growth using Trimethylindium (TMIn) in Metal-Organic Chemical Vapor Deposition (MOCVD).

Frequently Asked Questions (FAQs)

Q1: What is the V/III ratio and why is it critical for InP growth?

A1: The V/III ratio is the molar flow rate of the group V precursor (e.g., phosphine (PH₃) or tertiarybutylphosphine (TBP)) to the total molar flow rate of the group III precursor (in this case, this compound (TMIn)). It is a critical parameter in MOCVD as it significantly influences the stoichiometry, surface morphology, crystal quality, and incorporation of impurities and defects in the grown InP epitaxial layer.[1] An optimized V/III ratio is essential for achieving high-quality InP films with desired optical and electrical properties.

Q2: What are the typical precursors used for InP growth when controlling the V/III ratio with TMIn?

A2: The common precursors are this compound (TMIn) as the group III source and phosphine (PH₃) or less hazardous alternatives like tertiarybutylphosphine (TBP) as the group V source.[2] The choice of the group V precursor can influence the required V/III ratio and growth temperature due to differences in decomposition efficiency.

Q3: How does the V/III ratio affect the surface morphology of the InP layer?

A3: The V/III ratio has a direct impact on the surface morphology. A low V/III ratio can lead to the formation of indium droplets on the surface due to an insufficient supply of phosphorus to react with the available indium atoms. Conversely, a very high V/III ratio can sometimes lead to surface pitting or other morphological defects. For InP growth using TBP, an optimal V/III ratio in the range of 1-3 has been shown to yield excellent, mirror-like surface morphology.[2]

Q4: Can the V/III ratio influence the electrical properties of the InP film?

A4: Yes, the V/III ratio can significantly affect the electrical properties, such as carrier concentration and mobility. For undoped InP, variations in the V/III ratio can alter the background carrier concentration. In the case of intentionally doped InP, for instance with Silicon (Si), a decrease in the V/III ratio has been observed to increase the carrier concentration.[3] This is attributed to the enhanced incorporation of the dopant into the crystal lattice under specific V/III conditions.

Q5: What is a typical range for the V/III ratio in InP growth using TMIn?

A5: The optimal V/III ratio can vary depending on the MOCVD reactor geometry, growth temperature, pressure, and the specific group V precursor used. For InP growth with TMIn and TBP, V/III ratios have been explored in a wide range, from as low as 0.75 to 80.[2] However, for achieving good crystal quality, a narrower range is typically employed. For heavily Si-doped InP grown at 550°C, V/III ratios in the range of 92 to 230 have been investigated.[3]

Troubleshooting Guide

Problem Possible Causes Troubleshooting Steps
Poor Surface Morphology (e.g., hazy surface, pits, indium droplets) - V/III ratio is too low: Insufficient phosphorus precursor to react with all the indium on the surface. - V/III ratio is too high: Can lead to surface etching or other defects. - Non-optimal growth temperature: Incorrect temperature can affect precursor decomposition and surface diffusion.- Increase the Group V (phosphine or TBP) flow rate: This will increase the V/III ratio. - Decrease the TMIn flow rate: This will also increase the V/III ratio. - Systematically vary the V/III ratio: Perform a series of growths with incremental changes in the V/III ratio to find the optimal window for a mirror-like surface.[2] - Optimize the growth temperature: Ensure the temperature is within the optimal range for InP growth (e.g., 520-650°C).[2]
Low Crystal Quality (e.g., broad XRD peaks, high defect density) - Non-optimal V/III ratio: An improper ratio can lead to the formation of point defects, dislocations, and stacking faults. - Incorrect growth temperature: Can lead to poor crystal formation. - Impure precursors: Contaminants can act as nucleation sites for defects.- Optimize the V/III ratio: Correlate characterization results (like XRD and photoluminescence) with a range of V/III ratios to identify the optimal value. - Adjust the growth temperature: Small, incremental changes can improve adatom diffusion and crystal quality. - Verify precursor purity: Ensure high-purity sources and check for leaks in the gas lines.
Uncontrolled Background Carrier Concentration - V/III ratio affecting impurity incorporation: The ratio can influence the incorporation of residual impurities from the precursors or the reactor environment.- Adjust the V/III ratio: As shown in studies, the V/III ratio can influence carrier concentration. A systematic variation can help in controlling the background doping.[3] - Check for precursor quality: Impurities in the TMIn or phosphorus source can be a source of unintentional doping.
Low Growth Rate - Insufficient Group III precursor: The growth rate of InP is primarily controlled by the mass transport of the group III species (TMIn).- Increase the TMIn flow rate: The growth rate of InP has been shown to increase linearly with the TMIn flow rate.[1] - Note: The growth rate is generally independent of the group V precursor flow rate, provided it is above the minimum required for stoichiometric growth.[1]

Quantitative Data

Table 1: Effect of V/III Ratio on Carrier Concentration in Si-doped InP

Growth Temperature (°C)V/III RatioCarrier Concentration (cm⁻³)
5502309.2 x 10¹⁸
550921.3 x 10¹⁹
Data sourced from a study on LP-MOCVD grown Si-doped InP.[3]

Table 2: V/III Ratio vs. Room Temperature Hall Mobility for Undoped InP

V/III RatioHall Mobility (cm²/V·s)
~35~4000
~45~3500
~55~3000
~65~2500
Data is an approximation based on graphical representation in the cited literature.[1]

Experimental Protocols

Methodology for Optimizing V/III Ratio for InP Growth in MOCVD

  • System Preparation:

    • The InP epitaxial layers are grown in a horizontal low-pressure MOCVD reactor with a graphite susceptor.

    • Precursors used are this compound (TMIn) as the Group III source and Tertiarybutylphosphine (TBP) or Phosphine (PH₃) as the Group V source.

    • Palladium-purified hydrogen (H₂) is used as the carrier gas.

  • Substrate Preparation:

    • Use a 2-inch diameter n-type or semi-insulating InP (100)-oriented substrate.

    • Before growth, the substrate is cleaned, etched, and rinsed with deionized water.

    • The substrate is loaded into the reactor in a nitrogen-filled glovebox to prevent contamination.

  • Growth Parameter Setup:

    • Set the reactor pressure to a constant value, for example, between 20 and 200 mbar.[2]

    • Set the growth temperature to a value within the optimal range for InP growth, for instance, 520-650°C.[2]

    • Maintain a constant total H₂ carrier gas flow rate, for example, 6 l/min.[2]

    • Fix the molar flow rate of the TMIn precursor.

  • V/III Ratio Variation:

    • Perform a series of growth runs, varying the molar flow rate of the TBP or PH₃ precursor in each run. This will systematically change the V/III ratio.

    • The V/III ratio can be varied over a broad range, such as from 0.75 to 80, to explore its effects.[2]

  • Characterization:

    • After each growth run, characterize the InP epilayer for:

      • Surface Morphology: Using a differential interference contrast microscope.

      • Crystal Quality: Using double-crystal X-ray rocking curves.

      • Optical Properties: Using photoluminescence (PL) at room and helium temperatures.

      • Electrical Properties: Using Hall measurements.

  • Data Analysis and Optimization:

    • Plot the characterization results (e.g., surface defect density, XRD FWHM, PL intensity, Hall mobility) as a function of the V/III ratio.

    • Identify the V/III ratio range that yields the best combination of surface morphology, crystal quality, and desired electrical and optical properties. This will be the optimized V/III ratio for the specific MOCVD system and growth conditions.

Visualizations

experimental_workflow cluster_prep Preparation Stage cluster_growth Growth Stage cluster_analysis Analysis Stage start Start substrate_prep Substrate Cleaning and Preparation start->substrate_prep reactor_setup MOCVD Reactor Setup (Temp, Pressure, Gas Flow) substrate_prep->reactor_setup set_tmin Set Constant TMIn Flow reactor_setup->set_tmin vary_ph3 Vary Phosphine/TBP Flow (Systematic V/III Ratio Change) set_tmin->vary_ph3 growth Epitaxial Growth of InP vary_ph3->growth characterization Characterization (Morphology, XRD, PL, Hall) growth->characterization data_analysis Data Analysis (Correlate V/III with Properties) characterization->data_analysis optimization Identify Optimal V/III Ratio data_analysis->optimization end End optimization->end End

Caption: Experimental workflow for optimizing the V/III ratio in InP growth.

logical_relationship cluster_inputs Input Parameters cluster_process Process Variable cluster_outputs Material Properties tmin_flow TMIn Flow Rate viii_ratio V/III Ratio tmin_flow->viii_ratio ph3_flow Phosphine/TBP Flow Rate ph3_flow->viii_ratio temp Growth Temperature morphology Surface Morphology temp->morphology crystal_quality Crystal Quality temp->crystal_quality viii_ratio->morphology Directly Influences viii_ratio->crystal_quality Strongly Affects electrical_prop Electrical Properties viii_ratio->electrical_prop Modulates

Caption: Logical relationship between input parameters, V/III ratio, and InP properties.

References

Validation & Comparative

A Comparative Guide to Trimethylindium (TMIn) and Triethylindium (TEIn) for Indium Phosphide (InP) MOCVD

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate indium precursor is a critical decision in the Metal-Organic Chemical Vapor Deposition (MOCVD) of high-quality Indium Phosphide (InP) epitaxial layers. InP is a key semiconductor material in optoelectronic and high-frequency electronic devices, and the choice between the two most common indium precursors, Trimethylindium (TMIn) and Triethylindium (TEIn), significantly influences the material's properties and the manufacturing process. This guide provides an objective, data-driven comparison of TMIn and TEIn for InP MOCVD to assist researchers in making informed decisions for their specific applications.

Performance Comparison: TMIn vs. TEIn

The choice between TMIn and TEIn for InP MOCVD involves a trade-off between factors such as growth temperature, carbon incorporation, and the desired electrical properties of the epitaxial layer. The following tables summarize key performance indicators based on available experimental data.

Table 1: Growth Parameters and Material Properties

ParameterThis compound (TMIn)Triethylindium (TEIn)Key Considerations
Growth Temperature Range (°C) 520 - 650[1]460 - 550[1]TEIn's lower decomposition temperature allows for lower growth temperatures.
Primary Impurity Carbon (C), Silicon (Si), Sulfur (S)[1]Silicon (Si)[1]Carbon incorporation is significantly lower with TEIn.[1]
Typical Carbon Concentration (cm⁻³) 10¹⁴ - 10¹⁶[1]Below SIMS detection limit[1]TMIn is a known source of carbon incorporation.[1]
Typical Silicon Concentration (cm⁻³) 10¹⁴ - 10¹⁵[1]Varies with source purity[1]Si can be an unintentional impurity from both precursors and the reactor environment.[1]
Background Carrier Concentration (cm⁻³) 1.5 x 10¹⁵ (n-type)4.0 x 10¹⁵ (n-type)[1]Lower background concentrations are generally achievable with TMIn under optimized conditions.[1]
Electron Mobility at 300K (cm²/Vs) ~32004200[1]Higher room temperature mobility has been reported for InP grown with TEIn.[1]
Electron Mobility at 77K (cm²/Vs) 35,00022,000[1]TMIn-grown InP can exhibit higher low-temperature mobility, indicating lower compensation.[1]

Table 2: Precursor Properties and Safety Information

ParameterThis compound (TMIn)Triethylindium (TEIn)
Chemical Formula In(CH₃)₃In(C₂H₅)₃
Appearance White, crystalline solid[2]Clear, colorless liquid
Melting Point 88 °C[2]-32 °C
Boiling Point 133.8 °C[2]Decomposes at > 80 °C
Vapor Pressure log10 P(mmHg) = 10.52 - 3014/T(K)[2]1.2 Torr @ 40 °C
Pyrophoric Nature Yes, pyrophoric solid[1][3]Yes, pyrophoric liquid[4]
Reactivity with Water Reacts violently[2][3]Reacts violently[4]
Primary Hazards Pyrophoric, water-reactive, causes severe burns[2][3]Pyrophoric, water-reactive, causes severe skin burns and eye damage[4]

Experimental Protocols

Detailed experimental protocols for MOCVD of InP can vary significantly depending on the reactor geometry, pressure, and specific material requirements. The following provides a generalized methodology for InP growth using TMIn and TEIn.

MOCVD Growth of InP using this compound (TMIn)

A typical low-pressure MOCVD process for growing InP using TMIn involves the following steps:

  • Substrate Preparation: An InP substrate is degreased and etched to remove surface oxides and contaminants before being loaded into the MOCVD reactor.

  • Reactor Conditions: The reactor pressure is maintained in the range of 20-200 mbar.[5]

  • Precursor Delivery:

    • TMIn: The TMIn bubbler temperature is typically maintained to ensure a stable vapor pressure for consistent delivery to the reactor.

    • Phosphorus Source: Phosphine (PH₃) or Tertiarybutylphosphine (TBP) is used as the group V precursor. TBP is often preferred due to its lower toxicity.[5]

    • Carrier Gas: Pd-purified hydrogen (H₂) is commonly used as the carrier gas.[5]

  • Growth Process:

    • The substrate is heated to the growth temperature, typically between 520-650°C.[1]

    • The V/III ratio, the ratio of the molar flow rate of the group V precursor to the group III precursor, is a critical parameter and can be varied over a wide range (e.g., 0.75 to 80) to optimize material quality.[5]

    • The growth rate of InP is primarily controlled by the mass transport of the TMIn precursor.[6]

MOCVD Growth of InP using Triethylindium (TEIn)

The MOCVD process using TEIn is similar to that with TMIn, with the key difference being the lower growth temperatures employed.

  • Substrate Preparation: The InP substrate is prepared in the same manner as for TMIn growth.

  • Reactor Conditions: Low-pressure MOCVD reactors are commonly used.

  • Precursor Delivery:

    • TEIn: As TEIn is a liquid, its bubbler temperature is controlled to maintain a stable vapor pressure.

    • Phosphorus Source: PH₃ or TBP is used as the group V source.

    • Carrier Gas: H₂ is the typical carrier gas.

  • Growth Process:

    • The growth temperature is typically in the range of 460-550°C.[1]

    • The V/III ratio is adjusted to achieve the desired growth characteristics and material properties.

Logical Workflow for InP MOCVD Precursor Selection

The decision-making process for selecting between TMIn and TEIn for InP MOCVD can be visualized as a logical workflow, where the desired material properties dictate the choice of precursor and corresponding growth parameters.

MOCVD_Precursor_Selection cluster_input Desired InP Film Properties cluster_precursor Precursor Choice cluster_params MOCVD Growth Parameters cluster_output Resulting Film Characteristics desired_properties Low Carbon Incorporation High Purity Specific Electrical Properties Lower Growth Temperature TMIn This compound (TMIn) desired_properties->TMIn Higher Purity (low background carriers) TEIn Triethylindium (TEIn) desired_properties->TEIn Low Carbon Lower Temp. growth_params_tmin Higher Growth Temp. (520-650°C) Higher V/III Ratio TMIn->growth_params_tmin growth_params_tein Lower Growth Temp. (460-550°C) Optimized V/III Ratio TEIn->growth_params_tein film_char_tmin Higher Carbon Lower Background Carrier Conc. Higher Low-Temp. Mobility growth_params_tmin->film_char_tmin film_char_tein Low Carbon Higher Room-Temp. Mobility growth_params_tein->film_char_tein

Caption: Logical flow for selecting between TMIn and TEIn for InP MOCVD.

Conclusion

The choice between this compound and Triethylindium for InP MOCVD is application-specific. TEIn is the preferred precursor when low carbon incorporation and lower growth temperatures are critical. This makes it advantageous for devices where carbon-related defects could be detrimental. On the other hand, TMIn can yield InP with lower background carrier concentrations and higher low-temperature electron mobility, which can be beneficial for certain high-frequency electronic devices. Researchers must carefully consider the trade-offs in material properties and process conditions to select the optimal indium precursor for their specific research and development needs. Safety is a paramount concern for both pyrophoric precursors, and stringent handling protocols must be followed.

References

A Head-to-Head Battle in Epitaxy: Trimethylgallium vs. Trimethylindium

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of semiconductor manufacturing, the choice of precursor materials is paramount to achieving desired film characteristics and device performance. For researchers and professionals in drug development utilizing advanced sensing technologies, and for scientists pushing the boundaries of electronics and optoelectronics, understanding the nuances of these precursors is critical. This guide provides a detailed comparison of two workhorse metalorganic precursors in epitaxy: Trimethylgallium (TMG or TMGa) and Trimethylindium (TMI or TMIn).

At a Glance: Key Differences in Performance

PropertyTrimethylgallium (TMG)This compound (TMI)Key Considerations for Epitaxy
Chemical Formula Ga(CH₃)₃In(CH₃)₃The central metal atom dictates the element incorporated into the epitaxial layer.
Physical State at STP Colorless, pyrophoric liquidWhite, crystalline solidTMI's solid state requires a heated bubbler for consistent vapor delivery in MOCVD systems.
Vapor Pressure High (e.g., ~68.5 Torr at 0°C)Relatively Lower (e.g., ~1.2 Torr at 20°C)TMG's higher volatility allows for easier and more efficient transport into the reactor.
Decomposition Temperature Higher (~450-500°C onset)Lower (~300-350°C onset)The lower decomposition temperature of TMI is crucial for the growth of indium-containing alloys at lower temperatures to prevent indium segregation and desorption.
Carbon Incorporation Higher potential for carbon contaminationGenerally lower carbon incorporationThe stronger Ga-C bond in TMG compared to the In-C bond in TMI can lead to higher levels of carbon impurities in the grown films, which can affect electrical and optical properties.
Primary Applications Growth of GaN, GaAs, AlGaN, and other gallium-containing semiconductors.Growth of InP, InAs, InGaN, and other indium-containing semiconductors.The choice is primarily dictated by the desired elemental composition of the epitaxial layer.

Deeper Dive: Experimental Evidence

Growth Rate and Efficiency

Experimental data suggests that Trimethylgallium generally facilitates higher growth rates compared to other gallium precursors like Triethylgallium (TEG), and this trend can be extrapolated to comparisons with indium precursors under certain conditions. For instance, in the MOCVD growth of InGaAs, it was observed that the growth rate was higher when using TMG as the gallium source compared to TEG, with the same TMI flow[1]. This is largely attributed to the higher vapor pressure and efficient decomposition kinetics of TMG.

However, a direct comparison of growth rates between TMG for GaN and TMI for InN under identical conditions is not straightforward due to the different optimal growth temperatures for these materials. GaN growth using TMG is typically performed at temperatures exceeding 1000°C, whereas InN growth with TMI requires much lower temperatures (around 500-600°C) to prevent decomposition of the InN film.

Purity and Carbon Incorporation

A significant challenge in using methyl-based precursors like TMG and TMI is the incorporation of carbon into the epitaxial layer, which can act as an impurity and degrade material quality. The strength of the metal-carbon bond plays a crucial role here. The Ga-C bond in TMG is stronger than the In-C bond in TMI, leading to a higher propensity for carbon incorporation when using TMG.

Studies comparing TMG and TEG for GaN growth have shown that films grown with TEG exhibit lower carbon concentrations and superior electrical and optical properties[2][3]. This is because the ethyl groups in TEG can be removed through a cleaner β-hydride elimination pathway, whereas the methyl groups in TMG are removed via radical formation, which can lead to carbon incorporation. While a direct TMG vs. TMI carbon incorporation study under identical conditions is scarce, the weaker In-C bond in TMI suggests it is less prone to carbon contamination compared to TMG.

Experimental Protocols: A Glimpse into the Lab

The successful use of TMG and TMI in epitaxy hinges on precise control over the experimental parameters. Below are typical methodologies for the MOCVD growth of GaN and InGaN.

MOCVD Growth of GaN using Trimethylgallium

Objective: To grow a high-quality Gallium Nitride (GaN) epitaxial layer on a sapphire substrate.

Precursors and Carrier Gases:

  • Gallium Source: Trimethylgallium (TMG)

  • Nitrogen Source: High-purity ammonia (NH₃)

  • Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂)

Experimental Steps:

  • Substrate Preparation: A c-plane sapphire substrate is heated to a high temperature (typically >1000°C) in a hydrogen environment to clean the surface.

  • Nitriding: The substrate surface is exposed to an ammonia flow at high temperature to form a thin AlN or GaN layer, which facilitates subsequent GaN growth.

  • Buffer Layer Growth: A low-temperature GaN buffer layer (typically 20-30 nm) is grown at around 500-600°C.

  • High-Temperature GaN Growth: The temperature is ramped up to 1000-1100°C for the growth of the main GaN layer. TMG and ammonia are introduced into the reactor at specific flow rates to control the growth rate and V/III ratio.

  • Cool-down: After reaching the desired thickness, the precursor flows are stopped, and the reactor is cooled down under an ammonia and carrier gas flow.

MOCVD Growth of InGaN using Trimethylgallium and this compound

Objective: To grow an Indium Gallium Nitride (InGaN) quantum well structure for light-emitting applications.

Precursors and Carrier Gases:

  • Gallium Source: Trimethylgallium (TMG)

  • Indium Source: this compound (TMI)

  • Nitrogen Source: High-purity ammonia (NH₃)

  • Carrier Gas: Nitrogen (N₂)

Experimental Steps:

  • GaN Template: The growth is typically performed on a pre-grown high-quality GaN template on a sapphire or silicon substrate.

  • Quantum Barrier Growth: A GaN barrier layer is grown at a high temperature (e.g., 900-1000°C) using TMG and ammonia.

  • Quantum Well Growth: The temperature is lowered significantly (e.g., 700-800°C) for the growth of the InGaN quantum well. Both TMG and TMI are introduced into the reactor. The lower temperature is crucial to enhance indium incorporation and prevent its desorption.

  • Capping Layer Growth: A GaN capping layer is grown on top of the quantum well, often at a slightly higher temperature than the well growth.

  • Repeating the Structure: Steps 2-4 are repeated to create a multi-quantum well (MQW) structure.

  • Cool-down: The reactor is cooled down under a nitrogen and ammonia atmosphere.

Visualizing the Process and Comparison

To better understand the workflows and relationships discussed, the following diagrams have been generated.

MOCVD_Process cluster_reactor MOCVD Reactor cluster_output Epitaxial Film Growth TMG Trimethylgallium (TMG) Mixing Gas Mixing TMG->Mixing TMI This compound (TMI) TMI->Mixing NH3 Ammonia (NH3) NH3->Mixing Carrier_Gas Carrier Gas (H2 or N2) Carrier_Gas->Mixing Substrate Heated Substrate Mixing->Substrate Introduction into reactor Decomposition Precursor Decomposition Substrate->Decomposition Surface_Reaction Surface Reaction & Film Growth Decomposition->Surface_Reaction Byproducts Volatile Byproducts Surface_Reaction->Byproducts

A simplified workflow of the MOCVD process using TMG and TMI.

TMG_vs_TMI_Comparison TMG Trimethylgallium (TMG) - Liquid at STP - High Vapor Pressure - Higher Decomposition Temp. - Higher Carbon Incorporation Risk - For Ga-containing films TMI This compound (TMI) - Solid at STP - Lower Vapor Pressure - Lower Decomposition Temp. - Lower Carbon Incorporation Risk - For In-containing films

Key characteristic comparison between TMG and TMI for epitaxy.

Conclusion: Making the Right Choice

The selection between Trimethylgallium and this compound is fundamentally determined by the desired composition of the semiconductor material. However, a deeper understanding of their individual characteristics is crucial for process optimization and achieving high-quality epitaxial layers.

Choose Trimethylgallium when:

  • Growing gallium-containing compounds like GaN, GaAs, and AlGaN.

  • A high growth rate is desired.

  • The higher potential for carbon incorporation can be managed through process parameter optimization (e.g., higher V/III ratio, higher growth temperature).

Choose this compound when:

  • Growing indium-containing compounds like InP, InAs, and InGaN.

  • Lower growth temperatures are necessary to prevent material decomposition or indium segregation.

  • Minimizing carbon contamination is a critical concern for device performance.

For the growth of ternary or quaternary alloys such as InGaN or AlInGaN, both precursors are used simultaneously. In these cases, the precise control of the relative flow rates of TMG and TMI, along with the growth temperature, is essential to achieve the target alloy composition and desired material properties. The disparate vapor pressures and decomposition kinetics of TMG and TMI necessitate careful calibration and control of the MOCVD system to ensure reproducible and uniform film growth.

References

Elevating Trimethylindium Purity: A Comparative Guide to Adduct Purification and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of organometallic precursors is paramount. In the realm of semiconductor manufacturing and advanced material science, trimethylindium (TMIn) of the highest purity is a critical component. This guide provides an objective comparison of adduct purification techniques for TMIn against a high-purity synthesis method, supported by experimental data and detailed protocols to aid in the selection of the most appropriate purification strategy.

The inherent reactivity and thermal sensitivity of this compound make its purification a challenging task. Adduct purification has emerged as a widely adopted method to obtain high-purity TMIn. This technique involves the reaction of crude TMIn with a Lewis base to form a stable, crystalline adduct. This adduct can be easily purified by recrystallization, and subsequent thermal decomposition yields the purified, monomeric TMIn.

This guide will delve into the specifics of adduct purification, using tertiary amine adduction as a prime example, and compare it with an alternative, direct synthesis method designed for high purity.

Performance Comparison: Adduct Purification vs. High-Purity Synthesis

The efficacy of any purification method is ultimately judged by the purity of the final product and the efficiency of the process. The following table summarizes the performance of a representative adduct purification method and a direct high-purity synthesis approach.

ParameterAdduct Purification (TMIn-DMAP Adduct)High-Purity Direct Synthesis
Final Purity (Metals Basis) >99.999% (5N)99.999% (5N)
Oxygen Content Not specified, but expected to be low< 50 ppm
Key Impurities (e.g., Si, Zn) Significantly reducedNon-detectable by ICP-OES
Overall Yield Adduct formation: ~95%; TMIn recovery: Not specifiedUp to 65-70%
Process Complexity Multi-step (adduct formation, purification, decomposition)Single-pot synthesis followed by sublimation
Scalability Readily scalableScalable

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting purification techniques. Below are protocols for both the adduct purification of a similar organometallic compound, trimethylgallium (which is adaptable for this compound), and a direct synthesis method for high-purity TMIn.

Adduct Purification via a Tertiary Amine Adduct

This protocol is adapted from a method for purifying trimethylgallium using 4-dimethylaminopyridine (DMAP) and is applicable to this compound due to their similar chemical properties.[1]

1. Formation of the TMIn-DMAP Adduct:

  • In an inert atmosphere glovebox, dissolve the crude this compound in a dry, aprotic solvent such as toluene.

  • In a separate flask, dissolve an equimolar amount of 4-dimethylaminopyridine (DMAP) in the same solvent.

  • Slowly add the DMAP solution to the stirred TMIn solution at room temperature.

  • The TMIn-DMAP adduct will precipitate out of the solution as a white solid.

  • The reaction mixture can be stirred for several hours to ensure complete formation of the adduct.

  • The solid adduct is then collected by filtration and washed with a small amount of cold, dry solvent.

2. Purification of the Adduct:

  • The crude adduct is purified by recrystallization from a suitable hot solvent (e.g., toluene or hexane).

  • Dissolve the adduct in the minimum amount of hot solvent and allow it to cool slowly to room temperature, followed by further cooling in a freezer to maximize crystal formation.

  • The purified crystals are collected by filtration and dried under vacuum.

3. Recovery of High-Purity this compound:

  • The purified TMIn-DMAP adduct is placed in a sublimation apparatus.

  • The apparatus is slowly heated under vacuum.

  • The adduct will decompose, releasing the volatile, high-purity this compound, which is then collected on a cold finger or in a cooled receiver.

  • The non-volatile DMAP and any remaining impurities are left behind.

High-Purity Direct Synthesis Method

This protocol is based on a patented method for the direct synthesis of high-purity this compound.[1][2][3]

1. Reaction Setup:

  • All manipulations are to be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

  • A reaction vessel is charged with indium trichloride (InCl₃) and a high-boiling point hydrocarbon solvent (e.g., squalane).

  • Potassium fluoride (KF) is added to the mixture.

2. Synthesis of this compound:

  • Trimethylaluminum (TMA) is slowly added to the stirred suspension at a controlled temperature (e.g., 100-120°C).

  • The reaction is exothermic and the addition rate should be managed to maintain the desired temperature.

  • After the addition is complete, the reaction mixture is heated for several hours to ensure the reaction goes to completion.

3. Isolation and Purification of this compound:

  • The reaction mixture is cooled to room temperature.

  • The high-purity this compound is isolated from the reaction mixture by vacuum sublimation.

  • The reaction vessel is heated, and the volatile TMIn is collected in a cooled receiver.

  • The non-volatile byproducts remain in the reaction vessel.

  • Further purification can be achieved by a second sublimation. The final product is a white crystalline solid.[2]

Visualizing the Purification Workflows

To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the experimental workflows.

Adduct_Purification_Workflow Crude_TMIn Crude this compound Adduct_Formation Adduct Formation Crude_TMIn->Adduct_Formation Lewis_Base Lewis Base (e.g., DMAP) Lewis_Base->Adduct_Formation Crude_Adduct Crude Adduct Adduct_Formation->Crude_Adduct Recrystallization Recrystallization Crude_Adduct->Recrystallization Pure_Adduct Purified Adduct Recrystallization->Pure_Adduct Impurities Impurities Removed Recrystallization->Impurities Thermal_Decomposition Thermal Decomposition Pure_Adduct->Thermal_Decomposition Pure_TMIn High-Purity this compound Thermal_Decomposition->Pure_TMIn

Caption: Workflow for the adduct purification of this compound.

Direct_Synthesis_Workflow InCl3 Indium Trichloride Synthesis Direct Synthesis InCl3->Synthesis TMA Trimethylaluminum TMA->Synthesis KF Potassium Fluoride KF->Synthesis Solvent High-Boiling Solvent Solvent->Synthesis Crude_Product Crude Product Mixture Synthesis->Crude_Product Sublimation Vacuum Sublimation Crude_Product->Sublimation Pure_TMIn High-Purity this compound Sublimation->Pure_TMIn Byproducts Non-Volatile Byproducts Sublimation->Byproducts

Caption: Workflow for the high-purity direct synthesis of this compound.

Logical Comparison of Purification Strategies

The choice between adduct purification and direct high-purity synthesis depends on several factors, including the starting purity of the TMIn, the desired final purity, and the available laboratory equipment and expertise.

Purification_Comparison Purification_Goal High-Purity this compound Adduct_Purification Adduct Purification Purification_Goal->Adduct_Purification Direct_Synthesis High-Purity Direct Synthesis Purification_Goal->Direct_Synthesis AP_Pros Pros: - Effective for removing a wide range of impurities - Adducts are often stable and easy to handle Adduct_Purification->AP_Pros AP_Cons Cons: - Multi-step process - Potential for introduction of impurities from Lewis base or solvents Adduct_Purification->AP_Cons DS_Pros Pros: - Fewer steps - Avoids potential contamination from adducting agents Direct_Synthesis->DS_Pros DS_Cons Cons: - Requires careful control of reaction conditions - May be less effective for certain types of impurities Direct_Synthesis->DS_Cons

Caption: Comparison of adduct purification and direct synthesis methods.

References

Characterization of InP Layers Grown with Trimethylindium: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Indium Phosphide (InP) layers grown using Trimethylindium (TMIn) as a precursor. The performance is benchmarked against layers grown with Triethylindium (TEIn), a common alternative, supported by experimental data from various studies.

This document delves into the material properties and characterization of InP thin films, crucial for the fabrication of high-frequency electronics and optoelectronic devices. The choice of indium precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) significantly influences the structural, electrical, and optical characteristics of the grown InP layers.

Comparative Analysis of InP Layer Properties

The selection of the indium precursor impacts key material properties. The following tables summarize quantitative data for InP layers grown with TMIn and TEIn.

Table 1: Electrical Properties of InP Layers Grown with TMIn and TEIn

PrecursorGrowth MethodTemperature (°C)Carrier Concentration (cm⁻³)Electron Mobility (cm²/Vs)
TMIn MOCVD6301.5 x 10¹⁵72360 (at 77 K)[1]
TEIn LPMOCVDNot SpecifiedNot SpecifiedNot Specified

Note: Direct comparative studies providing a full set of electrical properties under identical growth conditions are limited. The data presented is collated from different sources.

Table 2: Structural and Optical Properties of InP Layers

PrecursorGrowth MethodPropertyValue
TMIn MOCVDSurface MorphologyExcellent in the temperature range of 520-650°C[1]
TEIn LPMOCVDPredominant Acceptor ImpurityCarbon, Zinc
TMIn/TEIn UHVSelf-Limiting Growth Temperature310°C[2]
Generic InP VLSBulk Carrier Lifetime~35 ns[3]
Generic InP VLSSurface Recombination Velocity3 x 10⁴ cm/s[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Metal-Organic Chemical Vapor Deposition (MOCVD) of InP

InP epitaxial layers are grown in a low-pressure MOCVD reactor.[5] For growth using TMIn, the precursor is held in a bubbler and introduced into the reactor with a carrier gas, typically hydrogen or nitrogen.[5] Phosphine (PH₃) or Tertiarybutylphosphine (TBP) is used as the phosphorus source.[1] The substrate, typically a semi-insulating InP wafer, is heated to a temperature ranging from 520°C to 650°C.[1] The V/III ratio, the ratio of the molar flow rate of the group V precursor to the group III precursor, is a critical parameter that is varied to optimize layer quality.[1]

Photoluminescence (PL) Characterization

Photoluminescence imaging and spectroscopy are employed to assess the optical quality of the InP layers.[4] A laser with a wavelength shorter than the bandgap of InP (e.g., 640 nm) is used to excite the sample.[4] The resulting photoluminescence is collected using a microscope objective and analyzed with a spectrometer.[4] Time-resolved photoluminescence (TRPL) can be used to determine the minority carrier lifetime by measuring the decay of the PL signal over time after pulsed laser excitation.[3]

Hall Effect Measurement

The electrical properties of the InP films, including carrier concentration and mobility, are determined using Hall effect measurements. The van der Pauw technique is a common method.[6] In this method, four ohmic contacts are made at the corners of a square sample. A known current is passed through two adjacent contacts, and the voltage is measured across the other two. A magnetic field is then applied perpendicular to the sample surface, and the change in voltage (Hall voltage) is measured.[6] From these measurements, the sheet resistance, Hall coefficient, carrier concentration, and mobility can be calculated.[6]

X-Ray Diffraction (XRD)

High-resolution X-ray diffraction is used to assess the crystalline quality of the InP epitaxial layers. The full width at half maximum (FWHM) of the InP diffraction peak provides a measure of the crystalline perfection. A smaller FWHM value indicates higher crystal quality. XRD can also be used to determine the lattice mismatch between the epitaxial layer and the substrate.

Atomic Force Microscopy (AFM)

The surface morphology and roughness of the InP layers are characterized using atomic force microscopy. A sharp tip mounted on a cantilever is scanned across the sample surface. The deflection of the cantilever is measured by a laser and photodiode system, providing a high-resolution topographical image of the surface. The root-mean-square (RMS) roughness is calculated from the AFM data to quantify the surface smoothness.[7]

Visualizing Experimental Workflows and Comparisons

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and comparative aspects discussed in this guide.

G cluster_growth MOCVD Growth cluster_characterization Characterization Precursors TMIn/TEIn + PH3/TBP MOCVD MOCVD Reactor Precursors->MOCVD Grown_InP_Layer Grown_InP_Layer MOCVD->Grown_InP_Layer Epitaxial Growth InP_Substrate InP Substrate InP_Substrate->MOCVD PL Photoluminescence (PL) Grown_InP_Layer->PL Optical Properties Hall Hall Effect Measurement Grown_InP_Layer->Hall Electrical Properties XRD X-Ray Diffraction (XRD) Grown_InP_Layer->XRD Crystalline Quality AFM Atomic Force Microscopy (AFM) Grown_InP_Layer->AFM Surface Morphology

Caption: Experimental workflow for MOCVD growth and characterization of InP layers.

G cluster_properties Resulting InP Layer Properties TMIn TMIn Precursor Purity Impurity Incorporation TMIn->Purity Lower Carbon Incorporation (Expected) Electrical Electrical Performance TMIn->Electrical High Mobility (Reported) Structural Structural Quality TMIn->Structural Excellent Morphology Optical Optical Properties TMIn->Optical High PL Intensity TEIn TEIn Precursor TEIn->Purity Potential for Carbon & Zinc Impurities TEIn->Electrical Good Mobility TEIn->Structural Good Morphology TEIn->Optical Good PL Intensity

Caption: Logical comparison of InP properties grown with TMIn vs. TEIn precursors.

References

Assessing Trimethylindium Source Stability Over Time: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and materials science, the stability of precursor materials is paramount to ensure reproducibility and reliability in experimental and manufacturing processes. Trimethylindium (TMIn), a key organometallic precursor for indium-containing materials, is known for its high reactivity. This guide provides a comprehensive assessment of TMIn source stability over time, comparing it with alternative indium precursors and providing detailed experimental protocols for stability evaluation.

Quantitative Stability Data

The stability of this compound is a critical factor for its effective use. While manufacturers state that TMIn is stable indefinitely when stored under a dry, inert atmosphere at room temperature, quantitative data on its long-term stability under various storage conditions is not extensively available in the public domain.[1] However, its thermal decomposition has been studied, providing insights into its stability at elevated temperatures.

Table 1: Thermal Decomposition of this compound (TMIn) at 320°C (593 K) [2][3][4][5][6]

TimeDecomposition PercentagePrimary Decomposition Products
100 seconds~2%Methylindium (MI), Ethane (C₂H₆)
400 seconds~8%Methylindium (MI), Ethane (C₂H₆)
1 hour~34%Methylindium (MI), Ethane (C₂H₆)
~8 hours~99% (at equilibrium)Polymerized Methylindium, Ethane (C₂H₆)

Note: The thermal decomposition data is primarily relevant for applications involving heating the precursor, such as in Metal Organic Chemical Vapor Deposition (MOCVD) or Atomic Layer Deposition (ALD). For typical laboratory storage and use in solution-based synthesis at or near room temperature, the degradation rate is expected to be significantly lower.

Comparison with Alternative Indium Precursors

Several alternative indium precursors are available, each with distinct physical and chemical properties that may offer advantages in terms of stability, handling, or specific application requirements.

Table 2: Comparison of this compound with Alternative Indium Precursors

PrecursorChemical FormulaPhysical State at RTMelting Point (°C)Boiling Point (°C)Key Stability Characteristics
This compound (TMIn) In(CH₃)₃White crystalline solid88134 (decomposes >101)Pyrophoric; reacts violently with air and water. Stable when stored under an inert, dry atmosphere.[7][8]
Triethylindium (TEIn) In(C₂H₅)₃Colorless liquid-32144Pyrophoric; reacts violently with water. Being a liquid, it can offer easier handling and delivery in some systems compared to the solid TMIn.[9]
Tris(N,N′-diisopropyl-2-dimethylamido-guanidinato) indium (III) (ITG) C₂₇H₆₀InN₉SolidN/AN/AReportedly less thermally stable than TMIn, with decomposition starting at temperatures used in the bubbler.[2][3][4][5]
(3-(dimethylamino)propyl)-dimethyl indium (DADI) C₇H₁₈InNLiquidN/AN/AA liquid precursor designed for lower temperature deposition processes; stability data under prolonged storage is limited in public literature.[10][11]
(N,N-dimethylbutylamine)this compound (DATI) C₉H₂₄InNLiquidN/AN/AAnother liquid precursor alternative to TMIn; comparative long-term stability data is not readily available.[10][11]

Experimental Protocols for Stability Assessment

To enable researchers to perform their own stability assessments, this section provides detailed methodologies for key analytical techniques. Proper handling of pyrophoric materials like TMIn is critical and must be performed in an inert atmosphere (e.g., a glovebox).[12][13][14]

Quantitative NMR (qNMR) Spectroscopy for Purity and Degradation Product Analysis

qNMR is a powerful technique to quantify the purity of the primary organometallic compound and identify and quantify any degradation products over time.[15][16][17][18]

Methodology:

  • Sample Preparation (in a glovebox):

    • Accurately weigh approximately 5-10 mg of the aged TMIn sample into a tared NMR tube.

    • Add a known mass (e.g., 5-10 mg) of an inert internal standard with a known purity (e.g., 1,3,5-trimethoxybenzene or ferrocene) into the same NMR tube. The standard should have a resonance that does not overlap with the TMIn or expected degradation product signals.

    • Add approximately 0.6 mL of a deuterated solvent that is inert to TMIn (e.g., benzene-d₆ or toluene-d₈) to the NMR tube.

    • Seal the NMR tube with a cap and parafilm (or use a J. Young NMR tube for a more secure seal).

    • Gently agitate the tube to ensure complete dissolution.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum.

    • Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation of the nuclei.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the characteristic signal of TMIn (around -0.1 ppm for the methyl protons in benzene-d₆) and the signal of the internal standard.

    • Identify and integrate any new signals that may correspond to degradation products (e.g., signals from methyl groups in different chemical environments).

    • Calculate the purity of TMIn and the concentration of any degradation products using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

    where:

    • I = Integral value

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) for Trace Metal Impurity Analysis

ICP-MS is used to determine the concentration of trace metallic impurities that may leach from the container or be introduced during synthesis and handling, which can change over time.[1][19][20][21][22]

Methodology:

  • Sample Preparation (in a glovebox and fume hood):

    • Caution: This procedure involves the reaction of a pyrophoric material and should be performed with extreme care, behind a blast shield in a fume hood.

    • In a glovebox, accurately weigh a small amount of the aged TMIn sample (e.g., 50-100 mg) into a clean, inert digestion vessel.

    • Transfer the sealed vessel out of the glovebox to a fume hood.

    • Slowly and carefully add a high-purity acid matrix (e.g., 5-10 mL of trace-metal grade nitric acid) to the vessel in a dropwise manner, allowing the exothermic reaction to subside between additions. The vessel should be cooled in an ice bath during this process.

    • Once the initial reaction is complete, securely cap the digestion vessel.

    • Digest the sample using a microwave digestion system according to a pre-determined program suitable for organometallics.

    • After digestion and cooling, quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with ultrapure water (18 MΩ·cm).

  • ICP-MS Analysis:

    • Prepare a series of calibration standards for the elements of interest in the same acid matrix as the sample.

    • Prepare a blank solution containing only the acid matrix.

    • Analyze the blank, standards, and sample solutions by ICP-MS.

    • Quantify the concentration of trace metal impurities in the original TMIn sample based on the calibration curve.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.[23][24][25][26]

Methodology:

  • Sample Preparation (in a glovebox):

    • Place a small, accurately weighed amount of the aged TMIn sample (e.g., 5-10 mg) into a TGA pan (typically alumina or platinum).

  • TGA Analysis:

    • Transfer the pan to the TGA instrument, ensuring the sample chamber is purged with an inert gas (e.g., nitrogen or argon) to prevent premature decomposition due to air exposure.

    • Heat the sample at a constant rate (e.g., 10 °C/min) to a desired final temperature (e.g., 500 °C).

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass loss at different temperatures.

    • The first derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

    • Comparing the TGA curves of fresh and aged TMIn samples can reveal changes in thermal stability.

Visualizations

Thermal Decomposition Pathway of this compound

The thermal decomposition of this compound in the gas phase primarily proceeds through the stepwise loss of methyl radicals, which then combine to form stable ethane molecules.

G cluster_radicals Radical Combination TMIn This compound In(CH₃)₃ DMIn Dimethylindium Radical •In(CH₃)₂ TMIn->DMIn + •CH₃ MMIn Monomethylindium Radical •In(CH₃) DMIn->MMIn + •CH₃ In Indium Atom In MMIn->In + •CH₃ CH3_radical1 Methyl Radical •CH₃ Ethane Ethane C₂H₆ CH3_radical1->Ethane CH3_radical2 Methyl Radical •CH₃ CH3_radical2->Ethane CH3_radical3 Methyl Radical •CH₃ CH3_radical3->Ethane

TMIn Thermal Decomposition Pathway
Experimental Workflow for Assessing TMIn Stability

This workflow outlines the key steps for a comprehensive stability study of a this compound source over time.

G cluster_storage Long-Term Storage cluster_sampling Periodic Sampling cluster_analysis Analytical Testing cluster_evaluation Data Evaluation storage_conditions Store TMIn under Inert Atmosphere (e.g., Argon) at Controlled Temperature (e.g., 25°C, 40°C) sampling Sample at Time Points (t=0, 3, 6, 12 months) storage_conditions->sampling qnmr qNMR Analysis (Purity, Degradation Products) sampling->qnmr icpms ICP-MS Analysis (Trace Metal Impurities) sampling->icpms tga TGA Analysis (Thermal Stability) sampling->tga evaluation Compare Data Over Time Assess Stability and Shelf-Life qnmr->evaluation icpms->evaluation tga->evaluation

TMIn Stability Assessment Workflow

References

Navigating the Landscape of Indium Precursors: A Comparative Guide to Alternatives for III-V Semiconductor Growth

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of III-V semiconductor technology, the choice of precursor materials is a critical determinant of epitaxial layer quality and device performance. Trimethylindium (TMIn) has long been a workhorse in Metal-Organic Chemical Vapor Deposition (MOCVD) and other deposition techniques. However, the quest for improved material properties, lower growth temperatures, and enhanced safety has spurred the exploration of alternative indium precursors. This guide provides an objective comparison of prominent alternatives to TMIn, supported by experimental data, to empower researchers in making informed decisions for their specific applications.

Executive Summary

This guide evaluates three primary alternatives to this compound (TMIn) for the growth of III-V compound semiconductors: Triethylindium (TEI), (3-Dimethylaminopropyl)dimethylindium (DADI), and Cyclopentadienylindium(I) (CpIn). The comparison reveals that TEI is a well-established alternative offering lower carbon incorporation and reduced growth temperatures, making it suitable for high-purity applications. DADI and CpIn are emerging precursors, primarily explored in Atomic Layer Deposition (ALD), that offer unique properties such as being liquid at room temperature (DADI) or enabling lower deposition temperatures (CpIn). The selection of an appropriate precursor is contingent on the specific requirements of the III-V material system, the deposition technique employed, and the desired film characteristics.

Quantitative Performance Comparison

The following tables summarize key performance indicators for TMIn and its alternatives based on available experimental data. It is important to note that direct comparisons can be influenced by variations in deposition systems and experimental conditions.

Table 1: Comparison of Indium Precursors for InP Growth

ParameterThis compound (TMIn)Triethylindium (TEI)
Growth Temperature Range (°C) 520 - 650[1]460 - 550[1]
Primary Impurity Carbon (C), Silicon (Si), Sulfur (S)[1]Silicon (Si)[1]
Typical Carbon Concentration (cm⁻³) 10¹⁴ - 10¹⁶[1]Below SIMS detection limit[1]
Typical Silicon Concentration (cm⁻³) 10¹⁴ - 10¹⁵[1]Varies with source purity[1]
Background Carrier Concentration (cm⁻³) 1.5 x 10¹⁵ (n-type)[1]4.0 x 10¹⁵ (n-type)[1]
Electron Mobility at 300K (cm²/Vs) ~3200[1]4200[1]
Electron Mobility at 77K (cm²/Vs) 35,000[1]22,000[1]

Table 2: Comparison of Emerging Indium Precursors (Primarily for Indium Oxide ALD)

Parameter(3-Dimethylaminopropyl)dimethylindium (DADI)Cyclopentadienylindium(I) (CpIn)
Deposition Technique Atomic Layer Deposition (ALD)Atomic Layer Deposition (ALD)
Deposition Temperature Range (°C) 275 (for In₂O₃)200 - 450 (for In₂O₃)
Growth Rate/Cycle (Å/cycle) 0.6 (for In₂O₃)1.3 - 2.0 (for In₂O₃)
Resistivity of In₂O₃ (Ω·cm) 9.2 x 10⁻⁵Data not available
Key Features Liquid precursor, high carrier concentration in In₂O₃Enables conformal coating of porous materials

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for III-V growth using TMIn alternatives.

MOCVD Growth of InP using Triethylindium (TEI)

A typical MOCVD process for the growth of InP using TEI involves the following steps:

  • Substrate Preparation : An InP substrate is degreased using solvents such as trichloroethylene, acetone, and methanol, followed by a deionized water rinse. A chemical etch using a sulfuric acid, hydrogen peroxide, and water solution (e.g., 5:1:1 ratio) is performed to remove the native oxide.

  • System Loading and Pump-Down : The cleaned substrate is loaded into the MOCVD reactor, which is then pumped down to a base pressure.

  • Surface Oxide Desorption : The substrate is heated to approximately 500-550°C under a phosphine (PH₃) or tertiarybutylphosphine (TBP) overpressure to desorb any remaining surface oxide.

  • Epitaxial Growth : The substrate temperature is set to the growth temperature, typically in the range of 460-550°C. TEI and the phosphorus precursor (PH₃ or TBP) are introduced into the reactor at controlled flow rates to achieve the desired V/III ratio. The growth is monitored in-situ using techniques like reflectometry or ellipsometry.

  • Cool-Down : After the desired layer thickness is achieved, the TEI flow is stopped, and the substrate is cooled down under a continued flow of the phosphorus precursor to prevent surface decomposition.

Atomic Layer Deposition of Indium Oxide using DADI

While not a direct III-V growth protocol, the ALD of indium oxide using DADI provides insight into its behavior as a precursor:

  • Substrate Preparation : The substrate is cleaned and loaded into the ALD reactor.

  • Deposition Cycle : A typical ALD cycle consists of four steps: a. DADI Pulse : A pulse of DADI vapor is introduced into the reactor, which chemisorbs onto the substrate surface. b. Purge : The reactor is purged with an inert gas (e.g., nitrogen) to remove any unreacted DADI and byproducts. c. Oxidant Pulse : A pulse of an oxidant, such as water vapor or ozone, is introduced to react with the chemisorbed DADI layer, forming a layer of indium oxide. d. Purge : The reactor is purged again to remove unreacted oxidant and byproducts.

  • Film Growth : The deposition cycle is repeated to grow the film to the desired thickness. The growth temperature is typically maintained around 275°C.

Visualizing the Process and Pathways

To better understand the logical flow of III-V growth and the chemical transformations of the precursors, the following diagrams are provided.

MOCVD_Workflow cluster_prep Substrate Preparation cluster_growth MOCVD Growth Process cluster_characterization Characterization Solvent_Cleaning Solvent Cleaning Chemical_Etching Chemical Etching Solvent_Cleaning->Chemical_Etching DI_Rinse DI Water Rinse Chemical_Etching->DI_Rinse Drying Nitrogen Drying DI_Rinse->Drying Load_Substrate Load Substrate into Reactor Drying->Load_Substrate Pump_Down Pump Down to Base Pressure Load_Substrate->Pump_Down Heat_to_Desorption_Temp Heat under Group V Flow (Oxide Desorption) Pump_Down->Heat_to_Desorption_Temp Set_Growth_Temp Set Growth Temperature Heat_to_Desorption_Temp->Set_Growth_Temp Introduce_Precursors Introduce Group III & V Precursors Set_Growth_Temp->Introduce_Precursors Epitaxial_Growth Epitaxial Growth Introduce_Precursors->Epitaxial_Growth Stop_GroupIII_Flow Stop Group III Precursor Flow Epitaxial_Growth->Stop_GroupIII_Flow Cool_Down Cool Down under Group V Flow Stop_GroupIII_Flow->Cool_Down Unload_Sample Unload Sample Cool_Down->Unload_Sample XRD XRD Unload_Sample->XRD PL Photoluminescence Unload_Sample->PL Hall_Effect Hall Effect Measurement Unload_Sample->Hall_Effect SIMS SIMS Unload_Sample->SIMS

A generalized workflow for III-V semiconductor growth via MOCVD.

Precursor_Decomposition cluster_gas_phase Gas Phase cluster_surface Substrate Surface cluster_decomposition_pathway Example: TEI Radical Chain Decomposition Precursor_Vapor Indium Precursor Vapor (e.g., TEI) Thermal_Decomposition Thermal Decomposition Precursor_Vapor->Thermal_Decomposition Adsorption Adsorption of Decomposed Species Thermal_Decomposition->Adsorption Surface_Migration Surface Migration Adsorption->Surface_Migration Incorporation Incorporation into Crystal Lattice Surface_Migration->Incorporation Byproduct_Desorption Byproduct Desorption Incorporation->Byproduct_Desorption TEI In(C₂H₅)₃ Step1 -> In(C₂H₅)₂• + C₂H₅• TEI->Step1 Step2 C₂H₅• + In(C₂H₅)₃ -> C₂H₆ + In(C₂H₄)(C₂H₅)₂• Step3 In(C₂H₄)(C₂H₅)₂• -> In(C₂H₅)₂• + C₂H₄

Precursor delivery, decomposition, and incorporation on the substrate surface.

Concluding Remarks

The selection of an indium precursor for III-V growth is a multifaceted decision that requires careful consideration of the desired material properties, growth technique, and process parameters. While TMIn remains a widely used and effective precursor, alternatives such as TEI offer distinct advantages, particularly in achieving low carbon contamination. Emerging precursors like DADI and CpIn, though currently more explored in the context of ALD for oxides, present intriguing possibilities for future III-V growth methodologies, especially in the development of novel heterostructures and devices. The data and protocols presented in this guide serve as a valuable resource for researchers navigating the expanding landscape of indium precursors, facilitating the advancement of III-V semiconductor technology.

References

A Comparative Guide to Impurity Analysis in Trimethylindium: SIMS vs. Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the manufacturing of high-purity Trimethylindium (TMIn), a critical precursor for compound semiconductors and various pharmaceutical applications, the rigorous detection and quantification of impurities are paramount. Even trace levels of contaminants can significantly impact the performance of end products. This guide provides an objective comparison of Secondary Ion Mass Spectrometry (SIMS) with other key analytical techniques—Glow Discharge Mass Spectrometry (GD-MS), Inductively Coupled Plasma Mass Spectrometry (ICP-MS), and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of impurities in this compound. The information presented is supported by experimental data and detailed methodologies to aid researchers in selecting the most appropriate analytical approach for their specific needs.

Data Presentation: A Quantitative Comparison of Analytical Techniques

The selection of an analytical technique for impurity analysis in this compound is often dictated by the required detection limits, the nature of the impurities of interest (elemental or molecular), and the sample matrix. The following table summarizes the quantitative performance of SIMS, GD-MS, ICP-MS, and GC-MS for the analysis of common impurities in indium-based materials.

Analytical TechniqueTypical Detection LimitsSample ThroughputDestructiveKey AdvantagesKey Limitations
SIMS ppb to sub-ppbLow to MediumYesExcellent surface sensitivity, high spatial resolution, isotopic analysis.[1]Matrix effects can complicate quantification, requires high vacuum.
GD-MS ppb to sub-ppbHighYesExcellent for bulk elemental analysis of conductive solids, minimal sample preparation for solids.[2][3]Not suitable for direct analysis of liquids or gases, can have matrix effects.
ICP-MS ppt to ppbHighYes (sample is nebulized)High sensitivity for a wide range of elements, well-established quantification methods.[4][5]Susceptible to polyatomic interferences, requires sample digestion which can introduce contaminants.
GC-MS ppm to ppbHighYes (sample is vaporized)Excellent for separating and identifying volatile organic and organometallic impurities.[6]Not suitable for non-volatile or elemental impurities, requires derivatization for some compounds.

Experimental Protocols: Methodologies for Impurity Analysis

Accurate and reproducible data are contingent on meticulous experimental protocols. Given the pyrophoric and air-sensitive nature of this compound, stringent handling procedures are mandatory.[7][8][9]

Handling of this compound

All handling of this compound must be performed in an inert atmosphere, such as a glovebox or under a continuous flow of high-purity argon or nitrogen.[7][8] Personal protective equipment, including flame-resistant clothing, safety glasses, and appropriate gloves, is essential.[10] All glassware and sampling equipment must be rigorously dried to prevent hydrolysis.[10]

SIMS Analysis Protocol for this compound

Due to its volatility, direct analysis of liquid this compound by SIMS requires specialized sample preparation.

  • Sample Preparation: A small aliquot of this compound is carefully transferred in an inert atmosphere onto a pre-cleaned, cooled substrate (e.g., silicon wafer). The substrate is then rapidly frozen with liquid nitrogen to create a solid film.

  • Introduction into SIMS: The frozen sample is quickly transferred into the SIMS instrument's vacuum load-lock to minimize atmospheric exposure.

  • Analysis Conditions:

    • Primary Ion Beam: A focused beam of Cs+ or O2- ions is rastered across the sample surface.[1]

    • Secondary Ion Extraction: The secondary ions sputtered from the sample surface are extracted into a mass spectrometer.

    • Mass Analysis: The mass-to-charge ratio of the secondary ions is analyzed to identify and quantify the elemental and molecular impurities.

    • Depth Profiling: By continuously sputtering the sample, a depth profile of the impurities can be obtained.

Alternative Technique Protocols
  • GD-MS: As GD-MS is designed for solid samples, this compound must be decomposed to a solid indium-containing matrix under controlled conditions before analysis. The resulting solid is then pressed into a pin or onto a flat cathode for analysis.[4]

  • ICP-MS: this compound is first safely hydrolyzed and then digested in high-purity acid.[4] The resulting aqueous solution is then introduced into the ICP-MS instrument for elemental analysis.

  • GC-MS: A headspace sampling or direct injection of a diluted TMIn solution (in an inert, anhydrous solvent) can be used. The volatile impurities are separated on a chromatographic column and subsequently identified and quantified by the mass spectrometer.[6]

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental workflow and aid in the selection of the most suitable analytical technique, the following diagrams are provided.

SIMS_Workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis SIMS Analysis start Obtain this compound Sample prep Deposit on Cooled Substrate start->prep freeze Rapid Freezing (Liquid N2) prep->freeze load Transfer to SIMS Load-Lock freeze->load pump Evacuate to High Vacuum load->pump sputter Sputter with Primary Ion Beam (Cs+ or O2-) pump->sputter extract Extract Secondary Ions sputter->extract analyze Mass Analysis (m/z) extract->analyze data Data Interpretation (Impurity Identification & Quantification) analyze->data

SIMS Analysis Workflow for this compound.

Technique_Selection cluster_impurity_type Impurity Type? cluster_analysis_type Analysis Type? cluster_recommendation Recommended Technique start Define Analytical Need elemental Elemental start->elemental molecular Molecular/Organic start->molecular surface Surface/Interfacial elemental->surface bulk Bulk elemental->bulk gcms GC-MS molecular->gcms sims SIMS surface->sims gdms GD-MS bulk->gdms icpms ICP-MS bulk->icpms

Decision matrix for selecting an analytical technique.

References

A Comparative Guide to Photoluminescence in III-V Materials Grown with Trimethylindium and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the optical properties of semiconductor materials are paramount. This guide provides a detailed comparison of the photoluminescence (PL) characteristics of III-V semiconductor materials grown using the common precursor Trimethylindium (TMIn) versus alternative indium sources. The selection of a precursor is a critical factor that significantly influences the material's optical quality, directly impacting its performance in optoelectronic devices.

This document summarizes key quantitative data from experimental studies, outlines detailed experimental protocols for material growth and characterization, and provides visual representations of experimental workflows and the logical relationships between precursor choice and material properties.

Quantitative Data Comparison: TMIn vs. Alternative Precursors

The choice of indium precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) has a demonstrable effect on the photoluminescent and electrical properties of the resulting III-V semiconductor films. The following tables consolidate key performance indicators for Indium Phosphide (InP) grown with this compound (TMIn) and a common alternative, Triethylindium (TEIn).

Table 1: Comparison of Impurity Incorporation and Electrical Properties in InP Grown with TMIn and TEIn

ParameterThis compound (TMIn)Triethylindium (TEIn)Key Observations
Primary Impurity Carbon (C), Silicon (Si), Sulfur (S)Silicon (Si)Carbon incorporation is significantly lower with TEIn.[1]
Typical Carbon Concentration (cm⁻³) 10¹⁴ - 10¹⁶Below SIMS detection limitTMIn is a known source of carbon incorporation.[1]
Typical Silicon Concentration (cm⁻³) 10¹⁴ - 10¹⁵Varies with source puritySi is an unintentional impurity from both precursors and the reactor environment.[1]
Background Carrier Concentration (cm⁻³) 1.5 x 10¹⁵ (n-type)4.0 x 10¹⁵ (n-type)[1]Lower background carrier concentrations are generally achievable with TMIn under optimized conditions.[1]
Electron Mobility at 300K (cm²/Vs) ~32004200[1]Higher room temperature mobility has been reported for InP grown with TEIn.[1]
Electron Mobility at 77K (cm²/Vs) 35,00022,000[1]InP grown with TMIn can exhibit higher low-temperature mobility, suggesting lower compensation.[1]

Table 2: Photoluminescence Characteristics of InP Grown with TMIn and TEIn

ParameterThis compound (TMIn)Triethylindium (TEIn)Key Observations
Photoluminescence (PL) Intensity Strong excitonic featuresStrong excitonic featuresBoth precursors are capable of producing high-quality material with sharp PL peaks.[1]
Dominant PL Peaks (low temp.) Donor-bound exciton (D⁰,X), Acceptor-bound exciton (A⁰,X), Carbon-related peaksDonor-bound exciton (D⁰,X), Acceptor-bound exciton (A⁰,X)Carbon-related acceptor peaks can be more prominent in InP grown with TMIn.[1]
Full Width at Half Maximum (FWHM) ~22 nm (Room Temp.)[2]Not specified in comparative studiesA narrower FWHM generally indicates higher crystal quality and uniformity.

Experimental Protocols

The data presented is derived from standard experimental procedures for the MOCVD growth and subsequent photoluminescence characterization of III-V semiconductor thin films.

Metal-Organic Chemical Vapor Deposition (MOCVD) of InP
  • Substrate Preparation : A semi-insulating or doped InP substrate is loaded into the MOCVD reactor.

  • Precursor Delivery :

    • Indium Precursor : this compound (TMIn) or Triethylindium (TEIn) is held in a temperature-controlled bubbler and transported to the reactor via a carrier gas (typically H₂ or N₂).

    • Phosphorus Precursor : Phosphine (PH₃) or Tertiarybutylphosphine (TBP) is used as the group V source.

    • Dopant Sources : If doping is required, sources like Silane (SiH₄) for n-type or Dimethylzinc (DMZn) for p-type are introduced.

  • Growth Conditions :

    • Growth Temperature : The typical temperature range for InP growth is 520-650°C for TMIn and a lower range of 460-550°C for TEIn, owing to its lower decomposition temperature.[1]

    • V/III Ratio : The ratio of the group V to group III precursor flow rates is a critical parameter that influences material quality. For InP growth, V/III ratios can be as low as 1.5.[3]

    • Reactor Pressure : The growth is typically carried out under low pressure.

  • Epitaxial Layer Growth : The precursors are introduced into the reactor, where they decompose and react on the heated substrate surface to form an epitaxial layer of InP.

  • Cool-down : After achieving the desired layer thickness, the precursor flows are stopped, and the substrate is cooled in a phosphine atmosphere to prevent surface degradation.[1]

Photoluminescence (PL) Spectroscopy
  • Excitation : The grown InP sample is placed in a cryostat for low-temperature measurements or on a temperature-controlled stage for room-temperature analysis. A laser with an energy greater than the bandgap of InP (e.g., a 527 nm Nd:YLF laser) is used to excite the sample.[4]

  • Luminescence Collection : The light emitted from the sample is collected using a lens system (e.g., a 100x objective).[4]

  • Spectral Analysis : The collected luminescence is directed into a monochromator to disperse the light by wavelength.

  • Detection : A detector, such as a cooled InGaAs CCD array, is used to measure the intensity of the dispersed light at each wavelength.[4]

  • Data Acquisition : A computer records the detector output to generate a photoluminescence spectrum (intensity vs. wavelength).

Visualizing the Process and Outcomes

To better understand the experimental process and the influence of precursor selection, the following diagrams have been generated.

experimental_workflow cluster_mocvd MOCVD Growth cluster_pl Photoluminescence Spectroscopy substrate Substrate Preparation precursors Precursor Delivery (TMIn/TEIn, PH3) substrate->precursors growth Epitaxial Growth precursors->growth cooldown Cool-down growth->cooldown excitation Laser Excitation cooldown->excitation Sample Transfer collection Luminescence Collection excitation->collection analysis Spectral Analysis collection->analysis detection Detection analysis->detection

Experimental workflow from MOCVD growth to PL characterization.

precursor_comparison cluster_precursor Indium Precursor Choice cluster_properties Resulting InP Properties TMIn This compound (TMIn) carbon Higher Carbon Impurity TMIn->carbon low_mobility_77k Higher 77K Mobility TMIn->low_mobility_77k strong_pl Strong PL Intensity TMIn->strong_pl TEIn Triethylindium (TEIn) no_carbon Lower Carbon Impurity TEIn->no_carbon high_mobility_300k Higher 300K Mobility TEIn->high_mobility_300k TEIn->strong_pl

Impact of TMIn vs. TEIn on InP material properties.

References

A Comparative Guide to Solid vs. Liquid Delivery of Indium Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing indium-containing thin films, the choice between a solid or liquid precursor is a critical decision that significantly impacts the deposition process and final material properties. This guide provides an objective comparison of solid and liquid indium precursor delivery methods, supported by experimental data from various studies.

The most common solid indium precursor is Trimethylindium (TMIn), a pyrophoric solid that requires sublimation for vapor phase delivery in processes like Metal-Organic Chemical Vapor Deposition (MOCVD) and Atomic Layer Deposition (ALD). While widely used, solid precursors present challenges related to consistent vapor delivery over time. In contrast, liquid precursors, such as (3-(dimethylamino)propyl)-dimethyl indium (DADI) and (N,N-dimethylbutylamine)this compound (DATI), have been developed to offer higher volatility, thermal stability, and improved process control.

Performance Comparison

The selection of a precursor delivery method influences key deposition parameters and the resulting film characteristics. Liquid precursors generally offer advantages in terms of higher growth rates and lower impurity incorporation at lower deposition temperatures.

Data Presentation

The following table summarizes quantitative data for the deposition of indium oxide (In₂O₃) thin films using a solid and a liquid indium precursor. It is important to note that the data is compiled from different studies with varying experimental conditions.

ParameterSolid Precursor (TMIn)Liquid Precursor (DATI)Growth Conditions & Notes
Deposition Method Atomic Layer Deposition (ALD)Plasma-Enhanced Atomic Layer Deposition (PEALD)Different ALD techniques were used.
Co-reactant Ozone (O₃)Ar/O₂ PlasmaThe choice of co-reactant affects reaction kinetics.
Deposition Temperature Range (°C) 100 - 200100 - 250Liquid precursors can sometimes offer a wider deposition window.
Growth per Cycle (Å/cycle) ~1.26[1]≥1.0[2]Both precursors can achieve high growth rates.
Film Purity (Impurities) Not specified in the study.Carbon and Nitrogen below XPS detection limit[2]Liquid precursors can lead to higher purity films.
Field-Effect Mobility (cm²/(V·s)) Not Applicable (Data from a different type of study)17.5[2]High mobility is crucial for transistor applications.
Carrier Concentration (cm⁻³) Not Applicable (Data from a different type of study)2.7 × 10¹⁸ – 1.4 × 10¹⁹[2]Carrier concentration influences the electrical conductivity of the film.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative protocols for the delivery of solid and liquid indium precursors.

Protocol 1: Solid Precursor Delivery for InP Growth using MOCVD

This protocol describes the use of this compound (TMIn) for the growth of Indium Phosphide (InP) layers.

1. Substrate Preparation:

  • Use n-type or semi-insulating InP (100)-oriented substrates.

  • Clean the substrates by degreasing in organic solvents.

  • Etch the substrates to remove the native oxide and create a pristine surface for epitaxy.

  • Rinse with deionized water and dry with high-purity nitrogen.

2. MOCVD Growth:

  • Precursor Delivery: Use hydrogen as a carrier gas to transport the sublimed TMIn vapor and the phosphorus precursor (e.g., phosphine (PH₃) or tertiarybutylphosphine (TBP)) into the reactor chamber. The TMIn bubbler temperature is a critical parameter to control its vapor pressure.[3]

  • Epitaxial Growth: Heat the substrate to the desired growth temperature (typically 520-650°C).[3] The precursors decompose at the hot substrate surface, leading to the epitaxial growth of an InP layer.

  • V/III Ratio: The ratio of the molar flow rate of the Group V precursor to the Group III precursor (V/III ratio) is a critical parameter that controls the growth process and material quality. For InP growth, a V/III ratio as low as 1.5 has been used.[4]

Protocol 2: Liquid Precursor Delivery for In₂O₃ Growth using PEALD

This protocol outlines the use of the liquid precursor (N,N-dimethylbutylamine)this compound (DATI) for the deposition of Indium Oxide (In₂O₃) films.

1. System Preparation:

  • Load the substrate into the PEALD reactor.

  • The DATI precursor is kept in a canister at a controlled temperature (e.g., 45°C) to ensure sufficient and stable vapor pressure.[5]

2. PEALD Cycle:

  • Step 1: DATI Pulse: Introduce the DATI vapor into the reactor for a set duration (e.g., 1.5 seconds) to allow for self-limiting chemisorption on the substrate surface.[5]

  • Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts.

  • Step 3: Plasma Pulse: Introduce the co-reactant (Ar/O₂ plasma) to react with the adsorbed precursor layer and form a monolayer of In₂O₃.

  • Step 4: Purge: Purge the reactor again with an inert gas to remove reaction byproducts.

  • Film Thickness: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle for DATI is approximately 1.08 Å/cycle.[5]

Mandatory Visualization

The following diagrams illustrate the general workflows for solid and liquid precursor delivery in a chemical vapor deposition system.

Solid_Precursor_Delivery_Workflow cluster_source Solid Precursor Source Solid_Precursor Solid Precursor (e.g., TMIn) Bubbler Heated Bubbler/ Sublimator Mixing Gas Mixing Bubbler->Mixing Carrier_Gas Carrier Gas (e.g., H2, N2) MFC Mass Flow Controller Carrier_Gas->MFC MFC->Bubbler Reactor Deposition Reactor Mixing->Reactor Exhaust Exhaust Reactor->Exhaust

Caption: Workflow for solid indium precursor delivery.

Liquid_Precursor_Delivery_Workflow cluster_source Liquid Precursor Source Liquid_Precursor Liquid Precursor (e.g., DATI) Vaporizer Vaporizer/ Direct Liquid Injection Mixing Gas Mixing Vaporizer->Mixing Carrier_Gas Carrier Gas (e.g., N2, Ar) MFC Mass Flow Controller Carrier_Gas->MFC MFC->Mixing Reactor Deposition Reactor Mixing->Reactor Exhaust Exhaust Reactor->Exhaust

Caption: Workflow for liquid indium precursor delivery.

References

Trimethylindium in MOCVD: A Comparative Guide to Reactor Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in material science and semiconductor fabrication, the choice of a Metal-Organic Chemical Vapor Deposition (MOCVD) reactor can significantly impact the performance of Trimethylindium (TMIn) as a precursor for depositing high-quality indium-containing thin films. This guide provides an objective comparison of TMIn's performance across different MOCVD reactor types, supported by experimental data, to facilitate informed decisions in process development and material synthesis.

The selection of an appropriate MOCVD reactor is critical for optimizing growth rate, ensuring film uniformity, minimizing impurity incorporation, and achieving desired material properties. This compound is a widely used indium precursor due to its high vapor pressure; however, its thermal stability and reactivity present unique challenges that are addressed differently by various reactor designs. This guide will delve into the nuances of TMIn performance in key reactor configurations: Planetary/Rotating Disk, Close-Coupled Showerhead, and Horizontal Reactors.

Comparative Performance of this compound Across Reactor Types

The performance of this compound is intricately linked to the reactor's gas flow dynamics, temperature distribution, and pressure control. The following sections break down the key performance indicators for TMIn in different MOCVD systems.

Growth Rate

The growth rate of indium-containing films using TMIn is primarily influenced by the mass transport of the precursor to the substrate surface. Reactor design plays a crucial role in the efficiency of this process.

In vertical rotating disk reactors (RDRs), a high-speed rotation of the susceptor creates a uniform boundary layer, leading to a stable and transport-limited growth regime. This allows for high growth rates by efficiently delivering TMIn to the wafer surface. Similarly, planetary reactors, which also utilize wafer rotation, can achieve high precursor efficiency.

Close-coupled showerhead (CCS) reactors introduce precursors perpendicular to the substrate through a showerhead. The short distance between the showerhead and the susceptor can lead to high growth rates due to efficient mass transport. However, precise control of the flow is necessary to prevent premature reactions.

Horizontal reactors, where the gas flows parallel to the substrate, can experience depletion of TMIn along the gas flow direction. This can lead to lower growth rates downstream. Techniques such as tilting the susceptor are often employed to counteract this effect.

Film Uniformity

Achieving uniform film thickness, composition, and doping across the wafer is a primary challenge in MOCVD, and reactor design is a key factor.

Planetary and Rotating Disk Reactors are renowned for their excellent uniformity. The rotation of the wafers averages out asymmetries in temperature and precursor concentration, leading to highly uniform films over large areas. For instance, in a planetary reactor, InGaN/GaN quantum well emission at 480 nm has been demonstrated with a standard deviation of 1–2% across a 3-inch wafer[1].

Close-Coupled Showerhead reactors can also achieve good uniformity due to the uniform distribution of gases from the showerhead. However, maintaining this uniformity can be sensitive to the showerhead-to-substrate spacing and the overall flow dynamics.

Horizontal Reactors often face challenges with uniformity due to the depletion of precursors along the length of the susceptor. While wafer rotation can mitigate this, achieving high uniformity over large deposition areas can be more complex than in rotating disk or planetary systems.

Impurity Incorporation

A significant challenge with this compound is the incorporation of carbon, an unintentional impurity that can affect the electrical and optical properties of the grown material. The choice of reactor can influence the extent of carbon incorporation.

The higher decomposition temperature of TMIn compared to other precursors can lead to increased carbon incorporation. The design of the MOCVD reactor influences the thermal environment and residence time of the precursor, which in turn affects carbon incorporation. For instance, in GaN growth, which shares similar chemistry, higher V/III ratios are known to suppress carbon incorporation.

The management of parasitic gas-phase reactions is another critical factor. These reactions can lead to the formation of particles that deplete the precursor and can be incorporated into the film as defects. Reactor designs that separate the group-III and group-V precursors until they are close to the substrate, such as in some showerhead designs, can help minimize these parasitic reactions. Higher reactor pressures can sometimes exacerbate parasitic reactions by increasing the residence time of reactants in the hot zone[2].

Quantitative Performance Data

The following tables summarize key performance indicators for this compound and a common alternative, Triethylindium (TEI), based on available experimental data. It is important to note that direct comparisons are challenging as data is often from different studies with varying experimental conditions.

Table 1: Comparison of this compound (TMIn) and Triethylindium (TEI) for InP Growth

ParameterThis compound (TMIn)Triethylindium (TEI)Notes
Growth Temperature Range (°C) 520 - 650460 - 550TEI allows for lower growth temperatures due to its lower decomposition temperature.
Primary Impurity Carbon (C), Silicon (Si)Silicon (Si)Carbon incorporation is significantly lower with TEI.
Typical Carbon Concentration (cm⁻³) 10¹⁴ - 10¹⁶Below SIMS detection limitTMIn is a known source of carbon incorporation.
Typical Silicon Concentration (cm⁻³) 10¹⁴ - 10¹⁵Varies with source puritySi is often an unintentional impurity from various sources.
Background Carrier Conc. (cm⁻³) 1.5 x 10¹⁵ (n-type)4.0 x 10¹⁵ (n-type)Lower background concentrations are generally achievable with TMIn under optimized conditions.
Electron Mobility at 300K (cm²/Vs) ~32004200Higher room temperature mobility has been reported for InP grown with TEI.
Electron Mobility at 77K (cm²/Vs) 35,00022,000TMIn-grown InP can exhibit higher low-temperature mobility, indicating lower compensation.

Data compiled from a comparative analysis of InP layers grown with TEI and TMI.

Experimental Protocols

To ensure the reproducibility and accuracy of the data presented, it is essential to understand the underlying experimental methodologies.

MOCVD Growth of InGaN/GaN MQWs in a Close-Coupled Showerhead Reactor

A typical experimental setup for the growth of Indium Gallium Nitride/Gallium Nitride (InGaN/GaN) multi-quantum wells (MQWs) in a close-coupled showerhead MOCVD reactor involves the following steps:

  • Substrate Preparation: A c-plane sapphire substrate is loaded into the reactor.

  • Precursor Sources: this compound (TMIn), Trimethylgallium (TMGa), and ammonia (NH₃) are used as the indium, gallium, and nitrogen precursors, respectively.

  • Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂) is used as the carrier gas.

  • Growth Conditions:

    • Reactor Pressure: Maintained at a constant level, for example, 300 Torr.

    • InGaN well growth temperature: Approximately 830 °C.

    • GaN barrier growth temperature: Approximately 930 °C.

    • Precursor Flow Rates: TMGa, TMIn, and NH₃ flow rates are precisely controlled to achieve the desired composition and thickness of the quantum wells and barriers. For example, flow rates might be set at 3.5 sccm for TMGa, 300 sccm for TMIn, and 10,000 sccm for NH₃ during the growth of the InGaN wells[3].

Characterization of Film Properties
  • Secondary Ion Mass Spectrometry (SIMS): This technique is employed to determine the concentration of impurities, such as carbon and silicon, within the epitaxial layers with high sensitivity.

  • X-ray Diffraction (XRD): XRD is used to assess the crystalline quality and determine the composition of the grown films.

  • Photoluminescence (PL): PL spectroscopy is utilized to evaluate the optical properties of the material, such as the emission wavelength and intensity, which are critical for optoelectronic device applications.

  • Hall Effect Measurements: This method is used to determine the background carrier concentration and electron mobility of the grown layers, providing insight into the electrical quality of the material.

Visualizing MOCVD Processes and Reactor Logic

The following diagrams illustrate the general workflow of an MOCVD process and the logical relationships between reactor design and performance outcomes.

MOCVD_Workflow cluster_prep Preparation cluster_growth Growth Process cluster_characterization Characterization Substrate Substrate Loading Precursors Precursor Stabilization Substrate->Precursors Heating Heating to Growth T Precursors->Heating Gas_Injection Precursor Injection Heating->Gas_Injection Deposition Epitaxial Growth Gas_Injection->Deposition Cooling Cool Down Deposition->Cooling XRD XRD Cooling->XRD PL PL XRD->PL SIMS SIMS PL->SIMS Hall Hall Effect SIMS->Hall

Caption: A typical experimental workflow for MOCVD growth and characterization.

Reactor_Performance_Logic cluster_design Reactor Design Principles cluster_performance Performance Outcomes Gas_Flow Gas Flow Dynamics (Horizontal vs. Vertical) Growth_Rate Growth Rate Gas_Flow->Growth_Rate Uniformity Film Uniformity Gas_Flow->Uniformity Rotation Wafer Rotation (Planetary/RDR) Rotation->Growth_Rate Rotation->Uniformity Showerhead Precursor Injection (Showerhead vs. Nozzle) Showerhead->Growth_Rate Parasitics Parasitic Reactions Showerhead->Parasitics Temp_Control Temperature Management Purity Impurity Control Temp_Control->Purity Temp_Control->Parasitics Purity->Uniformity Parasitics->Purity

Caption: Logical relationship between MOCVD reactor design and performance.

Conclusion

The performance of this compound in MOCVD is highly dependent on the reactor technology employed. Planetary and Rotating Disk reactors generally offer superior uniformity and high growth rates due to the implementation of wafer rotation. Close-Coupled Showerhead reactors can also achieve high performance but require precise control of gas flow dynamics to mitigate parasitic reactions. Horizontal reactors, while a mature technology, can face challenges in achieving high uniformity over large areas.

The choice of an alternative precursor, such as Triethylindium, can significantly reduce carbon incorporation, which is a known issue with TMIn. However, this may come at the cost of other performance metrics like background carrier concentration and low-temperature mobility. Ultimately, the optimal combination of precursor and reactor type will depend on the specific material requirements and the target application. This guide provides a foundational understanding to aid researchers and engineers in navigating these critical decisions in MOCVD process development.

References

Safety Operating Guide

Proper Disposal of Trimethylindium: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of hazardous materials is paramount. Trimethylindium (TMI), a pyrophoric and water-reactive organometallic compound, requires stringent disposal procedures to mitigate risks of fire, explosion, and environmental contamination. This guide provides essential, step-by-step information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulations.

Immediate Safety and Handling Precautions

This compound (In(CH₃)₃) is a white, volatile solid that can ignite spontaneously in air and reacts violently with water.[1][2][3] It is crucial to handle TMI under an inert atmosphere, such as nitrogen or argon, in a glove box or sealed system.[4][5] Personal protective equipment (PPE) is mandatory and includes fire-resistant laboratory clothing, chemical-impermeable gloves (neoprene or nitrile rubber), and full-face protection with safety goggles.[4][6] Emergency eye wash stations and safety showers must be readily accessible.[4][5]

Spill Management

In the event of a TMI spill, immediate and careful action is required. All ignition sources must be eliminated from the area.[4][5][6] Do not use water or foam extinguishers. [1][5] The appropriate response involves:

  • Evacuate: Evacuate all non-essential personnel from the spill area.[1]

  • Contain: If safe to do so, attempt to stop the release.[1]

  • Cover: Cover the spill with a dry, inert material such as dry chemical powder, lime, sand, or soda ash.[4][5]

  • Decompose: Allow the material to decompose fully.[4][5]

  • Collect: Once decomposition is complete, carefully sweep the material into a suitable, sealable container for disposal.[4][5]

Disposal Protocol

The recommended and required method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration.[4][5][6] TMI is classified as a RCRA hazardous waste due to its ignitability (40 CFR 261.21) and reactivity (40 CFR 261.23).[4][5]

Key Disposal Steps:

  • Containment: Unused or waste TMI should be stored in its original, tightly sealed container under an inert atmosphere.[4][6]

  • Labeling: The container must be clearly labeled as "Hazardous Waste," "Pyrophoric," "Water-Reactive," and with the chemical name "this compound."

  • Contact a Licensed Waste Disposal Service: Arrange for pickup and disposal by a professional service experienced in handling pyrophoric materials.[4][7] Provide them with the Safety Data Sheet (SDS) for TMI.

  • Packaging for Transport: Follow all local, national, and international regulations for the packaging and transport of hazardous materials. The UN number for this compound is UN3393 or UN3394, depending on its form (solid or liquid solution).[3][4][7]

It is strictly prohibited to dispose of this compound by flushing it down the sewer system or mixing it with other waste streams. [4][5][6]

Quantitative Data Summary

While specific experimental protocols for the large-scale disposal of this compound are not publicly detailed due to the inherent hazards, the following table summarizes key quantitative data related to its properties and safe handling limits.

ParameterValueSource
Chemical Formula C₃H₉In[2][4]
Molar Mass 159.92 g/mol [1][8]
Melting Point 88 °C (191 °F)[1][8]
Boiling Point 133.8 °C (272.8 °F)[1]
Explosive Decomposition Temperature >100 °C (212 °F)[4][5]
Thermal Instability Above 140 °C (284 °F)[1]
Vapor Pressure 2.4 mm Hg[3]
ACGIH TLV (as In) 0.1 mg/m³[3]
Storage Inert Gas Requirement <50 ppm Oxygen[5]

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Trimethylindium_Disposal_Workflow This compound Disposal Workflow cluster_Handling Handling & Waste Generation cluster_Containment Waste Containment cluster_Disposal Disposal Process cluster_Spill Spill Response A Handle TMI under Inert Atmosphere B Generate TMI Waste (unused material, residue) A->B C Store Waste in a Sealed, Inert Container B->C D Clearly Label as Hazardous Waste C->D E Contact Licensed Hazardous Waste Disposal Service D->E F Provide SDS and Arrange for Pickup E->F G Transport to a Licensed Waste Disposal Facility F->G H Controlled Incineration G->H S1 Eliminate Ignition Sources S2 Cover with Inert Material (Sand, Lime, etc.) S1->S2 S3 Allow for Decomposition S2->S3 S4 Collect Residue into Sealed Container for Disposal S3->S4 S4->C

Caption: Logical workflow for the proper disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, protecting personnel and the environment. Always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS) before handling or disposing of this compound.

References

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